Fobrepodacin
Description
The exact mass of the compound Unii-1NL76yuu6E is 508.16354773 g/mol and the complexity rating of the compound is 796. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[5-[2-(ethylcarbamoylamino)-6-fluoro-7-[(2R)-oxolan-2-yl]-3H-benzimidazol-5-yl]pyrimidin-2-yl]propan-2-yl dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN6O6P/c1-4-23-20(29)28-19-26-13-8-12(16(22)15(17(13)27-19)14-6-5-7-33-14)11-9-24-18(25-10-11)21(2,3)34-35(30,31)32/h8-10,14H,4-7H2,1-3H3,(H2,30,31,32)(H3,23,26,27,28,29)/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTQDURISRILOR-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=NC2=C(N1)C=C(C(=C2C3CCCO3)F)C4=CN=C(N=C4)C(C)(C)OP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)NC1=NC2=C(N1)C=C(C(=C2[C@H]3CCCO3)F)C4=CN=C(N=C4)C(C)(C)OP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN6O6P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384984-31-9 | |
| Record name | VXC-486 phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1384984319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FOBREPODACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NL76YUU6E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fobrepodacin: A Novel Leucyl-tRNA Synthetase Inhibitor Targeting Mycobacterium tuberculosis
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fobrepodacin (also known as Ganfeborole, GSK3036656, formerly SPR720) is a promising new oral antibiotic under investigation for the treatment of tuberculosis (TB), including drug-resistant strains. While initially explored as an inhibitor of DNA gyrase B, extensive research has definitively identified its primary mechanism of action as the potent and selective inhibition of leucyl-tRNA synthetase (LeuRS) in Mycobacterium tuberculosis (M. tuberculosis). This novel mechanism disrupts protein synthesis, leading to bactericidal activity against the tubercle bacillus. This guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes.
Introduction: A Shift in Understanding
The development path of this compound highlights a critical aspect of modern drug discovery: the precise identification of a drug's molecular target. Initially, this compound and its active moiety, SPR719, were characterized as inhibitors of the ATPase domain of DNA gyrase B (GyrB), an essential enzyme for DNA replication in bacteria. However, more recent and conclusive studies have demonstrated that the primary and most potent activity of this compound against M. tuberculosis is through the inhibition of leucyl-tRNA synthetase (LeuRS), a crucial enzyme in protein biosynthesis. This guide will focus on the well-established LeuRS inhibition mechanism.
Core Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase
This compound is a benzoxaborole compound that acts as a potent inhibitor of M. tuberculosis LeuRS (mtLeuRS).[1] LeuRS is an essential enzyme responsible for the attachment of the amino acid leucine to its corresponding transfer RNA (tRNALeu). This process, known as aminoacylation, is a critical step in protein synthesis. By inhibiting mtLeuRS, this compound effectively halts the incorporation of leucine into newly synthesized proteins, leading to a cessation of bacterial growth and ultimately, cell death.[2]
The inhibitory action of this compound is highly selective for the mycobacterial enzyme over its human counterparts, which is a key attribute for a safe and effective antibiotic.[1]
Signaling Pathway of Protein Synthesis Inhibition
The following diagram illustrates the central role of LeuRS in protein synthesis and the point of inhibition by this compound.
Caption: this compound inhibits Leucyl-tRNA Synthetase (LeuRS), blocking protein synthesis.
Quantitative Data on this compound's Activity
The potency of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data.
Table 1: In Vitro Enzymatic Inhibition and Antimycobacterial Activity
| Compound | Target | Assay | Parameter | Value | Reference |
| This compound (GSK3036656) | M. tuberculosis LeuRS | Aminoacylation Assay | IC50 | 0.216 µM | [1] |
| This compound (GSK3036656) | Human cytoplasmic LeuRS | Aminoacylation Assay | IC50 | 140 µM | [1] |
| This compound (GSK3036656) | M. tuberculosis H37Rv | Resazurin Microtiter Assay | MIC | 0.08 µM | [1] |
| Ganfeborole (GSK3036656) | M. tuberculosis LeuRS | Aminoacylation Assay | IC50 | 1 nM (time-dependent) | [3] |
| Ganfeborole (GSK3036656) | M. tuberculosis H37Rv | - | MIC | 0.058 µM | [3] |
Table 2: In Vivo Efficacy in Murine Models of Tuberculosis
| Model | Treatment | Dosage | Duration | Outcome | Reference |
| Chronic Mouse Model | This compound (SPR720) | 100 mg/kg (twice daily) | - | 2.5-log CFU decrease | [4] |
| Marmoset Monkey Model | Ganfeborole | 0.5 mg/kg/day | 8 weeks | 2.6 log10 CFU/lung lesion decrease | [5] |
| Marmoset Monkey Model | Ganfeborole | 2 mg/kg/day | 8 weeks | 2.7 log10 CFU/lung lesion decrease | [5] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the evaluation of this compound's mechanism of action.
M. tuberculosis Leucyl-tRNA Synthetase (LeuRS) Purification
The purification of recombinant M. tuberculosis LeuRS is a prerequisite for enzymatic assays.
Caption: Workflow for the purification of recombinant M. tuberculosis LeuRS.
Protocol:
-
Gene Cloning: The leuS gene from M. tuberculosis is amplified by PCR and cloned into an expression vector, often containing a tag for purification (e.g., a polyhistidine-tag).
-
Protein Expression: The expression vector is transformed into a suitable E. coli expression strain. The cells are grown in a large-scale culture, and protein expression is induced, typically with Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis and Clarification: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. The cells are then lysed by methods such as sonication or high-pressure homogenization. The cell lysate is clarified by centrifugation to remove cell debris.
-
Affinity Chromatography: The clarified lysate is loaded onto an affinity chromatography column (e.g., a nickel-nitrilotriacetic acid (Ni-NTA) agarose column for His-tagged proteins). The column is washed to remove non-specifically bound proteins, and the recombinant LeuRS is eluted with a buffer containing a high concentration of an appropriate competing agent (e.g., imidazole).
-
Purity Assessment: The purity of the eluted protein is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The identity of the protein can be confirmed by Western blotting using an antibody against the tag or the protein itself.
Aminoacylation (LeuRS Inhibition) Assay
This assay measures the enzymatic activity of LeuRS and its inhibition by this compound. The assay quantifies the attachment of a radiolabeled amino acid (L-[14C]leucine) to its cognate tRNA.[2][6]
Protocol:
-
Reaction Mixture Preparation: The assay is typically performed in a 96-well microtiter plate. The reaction mixture contains:
-
Buffer (e.g., 50 mM HEPES-KOH, pH 8.0)
-
MgCl2 (e.g., 30 mM)
-
KCl (e.g., 30 mM)
-
L-[14C]leucine (e.g., 13 µM)
-
Total tRNA (e.g., from E. coli)
-
Bovine Serum Albumin (BSA)
-
Dithiothreitol (DTT)
-
Purified M. tuberculosis LeuRS enzyme (e.g., 0.2 pM)
-
Varying concentrations of the inhibitor (this compound).
-
-
Incubation: The reaction components, except for ATP, are pre-incubated for a set period (e.g., 20 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of ATP (e.g., 4 mM).
-
Reaction Quenching: After a specific incubation time (e.g., 7 minutes) at a controlled temperature (e.g., 30°C), the reaction is stopped by precipitating the tRNA and protein with an acid (e.g., trichloroacetic acid).
-
Quantification: The precipitate, containing the radiolabeled leucyl-tRNALeu, is collected on a filter, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is determined by fitting the data to a dose-response curve.[2]
In Vivo Efficacy in Murine Models of Tuberculosis
Murine models are crucial for evaluating the in vivo efficacy of anti-TB drug candidates.[4]
Protocol:
-
Infection: Mice (e.g., BALB/c) are infected with a virulent strain of M. tuberculosis (e.g., H37Rv or Erdman) via aerosol or intravenous injection to establish a lung infection.
-
Treatment Initiation: Treatment with the experimental drug (this compound) and control drugs (e.g., isoniazid, rifampin) is initiated at a specific time point post-infection (e.g., 14-21 days).
-
Drug Administration: this compound is administered orally at various doses and frequencies.
-
Assessment of Bacterial Load: At different time points during and after treatment, groups of mice are euthanized, and their lungs and spleens are homogenized. The number of viable bacteria (colony-forming units, CFU) is determined by plating serial dilutions of the homogenates on a suitable agar medium (e.g., Middlebrook 7H11).
-
Data Analysis: The efficacy of the treatment is determined by comparing the reduction in CFU counts in the organs of treated mice to those of untreated control mice.
Conclusion
This compound represents a significant advancement in the pursuit of novel anti-tuberculosis therapies. Its well-defined mechanism of action, the inhibition of leucyl-tRNA synthetase, offers a new target for combating M. tuberculosis, including drug-resistant strains. The potent in vitro and in vivo activity, coupled with its oral bioavailability, positions this compound as a strong candidate for inclusion in future combination regimens for the treatment of tuberculosis. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field to further investigate and build upon the current understanding of this promising new antibiotic.
References
- 1. Ganfeborole (GSK 3036656) | Working Group for New TB Drugs [newtbdrugs.org]
- 2. Discovery of Novel Oral Protein Synthesis Inhibitors of Mycobacterium tuberculosis That Target Leucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. SPR720 (this compound) | Working Group for New TB Drugs [newtbdrugs.org]
- 5. A first-in-class leucyl-tRNA synthetase inhibitor, ganfeborole, for rifampicin-susceptible tuberculosis: a phase 2a open-label, randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the SPR720 DNA Gyrase B Subunit Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
SPR720 is a novel, orally administered antimicrobial agent developed for the treatment of nontuberculous mycobacterial (NTM) pulmonary disease.[1][2] It belongs to the aminobenzimidazole class of antibiotics and represents a significant advancement in the field due to its unique mechanism of action.[3][4] SPR720 is a phosphate ester prodrug that undergoes rapid in vivo conversion to its active moiety, SPR719.[5][6] The primary target of SPR719 is the ATPase site of the bacterial DNA gyrase B subunit (GyrB), an essential enzyme for DNA replication.[1][4] This mechanism is distinct from that of fluoroquinolones, which target the DNA gyrase A subunit, and as such, SPR720 does not exhibit cross-resistance with existing standard-of-care agents.[1][3]
Core Mechanism of Action: Inhibition of DNA Gyrase B
Bacterial DNA gyrase is a type II topoisomerase responsible for introducing negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair.[7][8] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrA subunit is responsible for the DNA cleavage and reunion activity, while the GyrB subunit harbors the ATPase activity that powers the supercoiling reaction.[7][8]
The inhibition pathway of SPR720 can be summarized as follows:
-
Oral Administration and Conversion: SPR720 is administered orally as a stable phosphate ester prodrug.[5] In the body, it is rapidly converted to its active form, SPR719.[3][6]
-
Target Binding: SPR719, an aminobenzimidazole, specifically targets and binds to the ATPase domain of the DNA gyrase B subunit in mycobacteria.[1][4]
-
Inhibition of ATPase Activity: By binding to the GyrB subunit, SPR719 inhibits the ATPase activity of the enzyme.[1] This prevents the hydrolysis of ATP, which is essential for the conformational changes required for DNA strand passage and negative supercoiling.
-
Disruption of DNA Replication: The inhibition of DNA gyrase leads to a halt in DNA replication and other essential cellular processes that rely on DNA topology, ultimately resulting in the inhibition of bacterial growth.[5][8]
Quantitative Data
In Vitro Activity of SPR719
The in vitro potency of SPR719 has been evaluated against a range of clinically relevant mycobacterial species. The minimum inhibitory concentration (MIC) values demonstrate its broad activity.
| Mycobacterial Species | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference |
| Mycobacterium avium complex (MAC) | 0.1 - 2 | 2 | [9][10] |
| Mycobacterium abscessus | 0.1 - 2 | 4 | [9][10] |
| Mycobacterium kansasii | 0.1 - 2 | N/A | [9] |
| Mycobacterium tuberculosis (drug-susceptible and MDR) | 0.1 - 2 | N/A | [9] |
In Vivo Efficacy of SPR720
Preclinical studies in murine models of NTM infection have demonstrated the in vivo efficacy of SPR720.
| Animal Model | Pathogen | Treatment | Dose | Result | Reference |
| Murine Chronic Infection Model | M. tuberculosis | SPR720 (twice daily) | 100 mg/kg | 2.5-log CFU decrease compared to early controls.[7] | [7] |
| Chronic C3HeBFeJ Mouse Model | M. avium ATCC 700898 | SPR720 Monotherapy | 10-100 mg/kg/day | Dose-dependent reduction in pulmonary bacterial burden.[1] | [1] |
| Chronic SCID Mouse Model | M. abscessus 1513 | SPR720 Monotherapy | 25, 50, 100 mg/kg q24h | Dose-dependent reduction in bacterial burden in the lung.[4] | [4] |
| Chronic C3HeBFeJ Mouse Model | M. avium ATCC 700898 | SPR720 + Clarithromycin + Ethambutol | N/A | Greatest reduction in mycobacterial burden in lungs, spleen, and liver.[1] | [1] |
Pharmacokinetic Parameters of SPR719 in Healthy Volunteers
Phase 1 clinical trials have characterized the pharmacokinetic profile of SPR719 following oral administration of SPR720.
| Study Phase | SPR720 Dose | Cmax (ng/mL) | AUC0–24 (ng·h/mL) | Tmax (h) | t1/2 (h) | Reference |
| Single Ascending Dose | 100 - 2,000 mg | Dose-proportional increase | Greater-than-dose-proportional increase | 2.8 - 8.0 | 2.9 - 4.5 | [3][11] |
| Multiple Ascending Dose (Day 7) | 1,000 mg (once daily) | 4,187 | 42,295 | 4.0 | ~5.0 | [12] |
| Intrapulmonary PK (Day 7) | 1,000 mg (once daily) | 4,315 (Plasma) | 52,418 (Plasma) | N/A | N/A | [13] |
| Intrapulmonary PK (Day 7) | 1,000 mg (once daily) | 5,429 (ELF) | 59,880 (ELF) | N/A | N/A | [13] |
| Intrapulmonary PK (Day 7) | 1,000 mg (once daily) | 13,033 (AM) | 128,105 (AM) | N/A | N/A | [13] |
Cmax: Maximum plasma concentration; AUC: Area under the curve; Tmax: Time to maximum concentration; t1/2: Elimination half-life; ELF: Epithelial lining fluid; AM: Alveolar macrophages.
Experimental Protocols
In Vitro Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of SPR719 against NTM isolates.
Methodology (Broth Microdilution):
-
Isolate Preparation: Clinical isolates of MAC and M. abscessus are cultured on appropriate media.
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a McFarland standard to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of a microtiter plate.
-
Drug Dilution: SPR719 is serially diluted in cation-adjusted Mueller-Hinton broth.
-
Incubation: The microtiter plates are incubated at the appropriate temperature and duration according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
MIC Determination: The MIC is defined as the lowest concentration of SPR719 that completely inhibits visible growth of the mycobacteria.[10]
Murine Model of Chronic NTM Pulmonary Infection
Objective: To evaluate the in vivo efficacy of SPR720 alone and in combination with standard-of-care agents.
Methodology:
-
Animal Model: Six-week-old female BALB/c or SCID mice are used.[4][7]
-
Infection: Mice are infected via aerosol delivery or tail vein injection with a standardized inoculum of M. avium or M. abscessus (e.g., 3.24 Log10 CFU of Mtb Erdman).[4][7]
-
Treatment Initiation: Treatment begins several weeks post-infection to establish a chronic infection state.
-
Drug Administration: SPR720 is administered by oral gavage once or twice daily at specified doses (e.g., 25, 50, 100 mg/kg).[4][7] Comparator and combination drugs are administered according to their standard protocols.
-
Efficacy Assessment: At the end of the treatment period, mice are euthanized. Lungs, spleen, and liver are aseptically harvested, homogenized, and plated on selective agar to determine the bacterial load (CFU counts).
-
Data Analysis: The log10 CFU reduction in treated groups is compared to that of untreated control groups.
DNA Gyrase Supercoiling Assay
Objective: To measure the inhibitory effect of SPR719 on the supercoiling activity of DNA gyrase.
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing purified DNA gyrase, relaxed plasmid DNA as a substrate, ATP, and an appropriate buffer.
-
Inhibitor Addition: Varying concentrations of SPR719 are added to the reaction mixtures.
-
Incubation: The reaction is incubated at 37°C to allow the supercoiling reaction to proceed.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing a DNA intercalating dye.
-
Analysis: The different forms of DNA (supercoiled vs. relaxed) are separated by agarose gel electrophoresis. The inhibition of supercoiling is visualized as a decrease in the amount of supercoiled DNA with increasing concentrations of SPR719.[14][15]
Clinical Development and Status
SPR720 progressed through a Phase 1 first-in-human trial (NCT03796910) which established its safety, tolerability, and pharmacokinetic profile.[11][16] Subsequently, a Phase 2a dose-ranging study (NCT05496374) was initiated to evaluate its efficacy in patients with MAC pulmonary disease.[1][17] However, in October 2024, it was announced that the Phase 2a trial did not meet its primary endpoint, and the development program for SPR720 was suspended.[6][18]
Conclusion
SPR720, through its active form SPR719, represents a novel class of antibacterial agents that effectively inhibits the DNA gyrase B subunit in mycobacteria. Its unique mechanism of action, potent in vitro and in vivo activity, and favorable pharmacokinetic profile highlighted its potential as a much-needed oral treatment for NTM infections. While the recent suspension of its clinical development is a setback, the extensive preclinical and early clinical data generated for SPR720 provide a valuable foundation for future research into GyrB inhibitors as a therapeutic strategy against challenging bacterial pathogens.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Spero Therapeutics Announces Initiation of SPR720 Phase 1 Clinical Trial | santé log [santelog.com]
- 3. First-in-Human Evaluation of the Safety, Tolerability, and Pharmacokinetics of SPR720, a Novel Oral Bacterial DNA Gyrase (GyrB) Inhibitor for Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. SPR720 | NTM Pulmonary Disease (PD) | Spero Therapeutics [sperotherapeutics.com]
- 6. Spero Therapeutics Announces SPR720 Phase 2a Interim Results and Provides a Business Update - BioSpace [biospace.com]
- 7. SPR720 (Fobrepodacin) | Working Group for New TB Drugs [newtbdrugs.org]
- 8. researchgate.net [researchgate.net]
- 9. Portico [access.portico.org]
- 10. Efficacy of SPR720 in murine models of non-tuberculous mycobacterial pulmonary infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. First-in-Human Evaluation of the Safety, Tolerability, and Pharmacokinetics of SPR720, a Novel Oral Bacterial DNA Gyrase (GyrB) Inhibitor for Mycobacterial Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Intrapulmonary pharmacokinetics of SPR719 following oral administration of SPR720 to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 15. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biospectrumasia.com [biospectrumasia.com]
- 17. SPR720 Trials - LARVOL Sigma [sigma.larvol.com]
- 18. Antibiotic Pipeline for Gram-Negative Bacteria | Spero Therapeutics [sperotherapeutics.com]
The Pharmacokinetics and Oral Bioavailability of Fobrepodacin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fobrepodacin (SPR720) is an investigational oral antimicrobial agent, a phosphate ester prodrug that undergoes rapid in vivo conversion to its active moiety, SPR719.[1][2] Developed for the treatment of nontuberculous mycobacterial (NTM) pulmonary disease, this compound has demonstrated promising activity against clinically relevant mycobacteria.[3][4] This technical guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of this compound, summarizing key data from preclinical and clinical studies. Detailed experimental protocols for the pivotal studies are presented, and logical workflows are visualized to facilitate a deeper understanding of the data generation process.
Introduction
This compound is an aminobenzimidazole that inhibits bacterial DNA gyrase B (GyrB), a mechanism distinct from that of fluoroquinolones.[4] Its development addresses the need for novel, effective oral therapies for challenging infections like those caused by Mycobacterium avium complex. This document serves as a technical resource, consolidating the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and its active metabolite, SPR719.
Pharmacokinetic Profile
This compound is designed for oral administration and acts as a prodrug to deliver the active compound SPR719 systemically.[3] Pharmacokinetic analyses in both preclinical and clinical settings have demonstrated good dose-proportional exposures following oral administration.[3]
Human Pharmacokinetics
Phase 1 clinical trials in healthy volunteers have provided significant insights into the pharmacokinetic profile of SPR719 following oral administration of this compound.
| Parameter | Value (following 1000 mg this compound once daily for 7 days) | Citation |
| Cmax (Maximum Plasma Concentration) | 4,187 ± 1,059 ng/mL | [5] |
| 4,315 ng/mL | [2] | |
| AUC0-24 (Area Under the Curve) | 42,295 ng·h/mL | [3] |
| 52,418 ng·h/mL | [2] | |
| Tmax (Time to Maximum Concentration) | Median: 2.8 - 8.0 hours | [4] |
| Approx. 4 hours | [5] | |
| t1/2 (Half-life) | 2.9 - 4.5 hours (dose-independent) | [4] |
| Plasma Protein Binding | 94.25% | [1] |
| Food Effect on AUC | ~20% decrease | [4] |
Intrapulmonary Pharmacokinetics
A key aspect of this compound's potential efficacy in treating pulmonary infections is the penetration of the active moiety, SPR719, into the lungs. A study in healthy volunteers assessed the concentrations of SPR719 in epithelial lining fluid (ELF) and alveolar macrophages (AM).
| Parameter | Ratio | Citation |
| ELF / Total Plasma (AUC0-24) | 1.14 | [1][2] |
| ELF / Total Plasma (Cmax) | 1.26 | [1][2] |
| AM / Total Plasma (AUC0-24) | 2.44 | [1][2] |
| AM / Total Plasma (Cmax) | 3.02 | [1][2] |
| ELF / Unbound Plasma (AUC0-24) | 19.87 | [1][2][6] |
| ELF / Unbound Plasma (Cmax) | 21.88 | [1][2][6] |
| AM / Unbound Plasma (AUC0-24) | 42.50 | [1][2][6] |
| AM / Unbound Plasma (Cmax) | 52.53 | [1][2][6] |
Preclinical Pharmacokinetics
Studies in murine models have been instrumental in the early evaluation of this compound.
| Species | Observation | Citation |
| Mouse | Good dose-proportional exposures after oral administration. | [3] |
| Mouse | Efficacy demonstrated in chronic M. tuberculosis infection models. | [3] |
Metabolism and Excretion
This compound is a phosphate ester prodrug that is rapidly and extensively converted to its active form, SPR719, in vivo.[1][2] Plasma concentrations of the prodrug itself are not meaningful.[5][7] In multiple-dose human studies, a decrease in SPR719 plasma exposure of approximately 40% was observed between the first and seventh day of dosing, suggesting a possible induction of an elimination pathway.[4] However, plasma exposure was comparable between day 7 and day 14, indicating that a steady state was reached.[4] Further studies are required to fully elucidate the specific metabolic pathways and excretion routes of SPR719.
Experimental Protocols
The following sections detail the methodologies employed in key pharmacokinetic studies of this compound.
Human Phase 1 Single and Multiple Ascending Dose Study
This study was a randomized, double-blind, placebo-controlled trial to evaluate the safety, tolerability, and pharmacokinetics of this compound.
-
Study Design:
-
Single Ascending Dose (SAD): Cohorts received single oral doses of this compound ranging from 100 mg to 2000 mg, or placebo.[4][8] A food-effect cohort was also included.[8]
-
Multiple Ascending Dose (MAD): Cohorts received total daily doses of this compound ranging from 500 mg to 1500 mg, or placebo, for 7 or 14 days.[4][8]
-
-
Pharmacokinetic Sampling: Serial plasma and urine samples were collected at predefined time points throughout the trial.[8]
-
Analytical Method: Plasma and urine concentrations of this compound (SPR720) and its active metabolite (SPR719) were measured using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[8]
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis.[8]
Intrapulmonary Pharmacokinetics Study in Healthy Volunteers
This was a Phase 1, single-center, open-label study to assess the concentrations of SPR719 in plasma, epithelial lining fluid (ELF), and alveolar macrophages (AM).
-
Study Population: Healthy adult volunteers.[7]
-
Dosing Regimen: Participants received a 1,000 mg dose of this compound administered once daily for 7 days.[7]
-
Sample Collection:
-
Analytical Method: Concentrations of SPR719 in plasma, ELF, and AM were quantified using validated analytical methods.
-
Data Analysis: Ratios of ELF and AM to both total and unbound plasma concentrations of SPR719 were calculated based on AUC0–24 and Cmax values.[1]
In Vivo Efficacy and Pharmacokinetics in a Murine Model of Tuberculosis
-
Animal Model: Six-week-old female BALB/c mice were infected with Mycobacterium tuberculosis Erdman via aerosol delivery.[3]
-
Treatment Regimens: Treatment was initiated 3 weeks post-infection and administered by oral gavage 5 days per week. Various regimens including this compound (100 mg/kg), rifampin, and pyrazinamide were evaluated.[3]
-
Pharmacokinetic Analysis: Plasma samples were collected to determine drug exposures.[3]
-
Efficacy Endpoint: The primary efficacy endpoint was the reduction in bacterial colony-forming units (CFU) in the lungs compared to control groups.[3]
Visualizations
This compound Activation and Distribution Pathway
Caption: Metabolic activation and distribution of this compound.
Experimental Workflow for Human Pharmacokinetic Studies
References
- 1. Intrapulmonary pharmacokinetics of SPR719 following oral administration of SPR720 to healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intrapulmonary pharmacokinetics of SPR719 following oral administration of SPR720 to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SPR720 (this compound) | Working Group for New TB Drugs [newtbdrugs.org]
- 4. First-in-Human Evaluation of the Safety, Tolerability, and Pharmacokinetics of SPR720, a Novel Oral Bacterial DNA Gyrase (GyrB) Inhibitor for Mycobacterial Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Spero Therapeutics Announces Publication of SPR720 Phase 1 Lung Exposure Data in Antimicrobial Agents and Chemotherapy - BioSpace [biospace.com]
- 8. 1288. Phase 1 First-in-Human Single- and Multiple-Ascending Dose Trial Demonstrates Pharmacokinetics (PK) and Tolerability of SPR720, an Oral DNA GyrB Inhibitor for Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
In vitro antibacterial spectrum of SPR719 (active form of Fobrepodacin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fobrepodacin (SPR720) is a novel, orally bioavailable aminobenzimidazole prodrug currently under investigation for the treatment of nontuberculous mycobacterial (NTM) infections.[1][2] Its active form, SPR719, targets a novel mechanism of action by inhibiting the essential ATPase activity of the GyrB subunit of DNA gyrase in mycobacteria.[3][4] This unique target distinguishes it from existing antibiotics, including fluoroquinolones which target the GyrA subunit.[5] This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of SPR719 against a range of clinically relevant NTM species, details the experimental protocols used for its evaluation, and illustrates its mechanism of action.
In Vitro Antibacterial Activity of SPR719
SPR719 has demonstrated potent in vitro activity against a broad spectrum of NTM species, including both rapidly and slowly growing mycobacteria.[6] Its efficacy extends to strains that are resistant to current standard-of-care agents.[7]
Quantitative Summary of In Vitro Activity
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key pharmacodynamic parameters used to quantify the in vitro activity of an antimicrobial agent. The following tables summarize the MIC and MBC data for SPR719 against various NTM clinical isolates.
Table 1: In Vitro Activity of SPR719 against Slowly Growing Mycobacteria (SGM)
| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MBC Range (µg/mL) | MBC₉₀ (µg/mL) | Reference |
| Mycobacterium avium | - | 0.5 - 8 | - | 8 | 0.5 - 8 | 8 | [8] |
| Mycobacterium intracellulare | - | - | - | - | - | - | |
| Mycobacterium avium complex (MAC) | - | - | - | 2 | - | - | [7][9] |
| Mycobacterium kansasii | 95% of isolates | ≤1 | - | 0.25 | 0.031 - 16 | 0.5 | [8] |
| Mycobacterium ulcerans | 10 | 0.125 - 0.25 | - | - | - | - | [3][10] |
| Mycobacterium marinum | - | 0.125 - 4 | - | - | - | - | [3][10] |
| Mycobacterium chimaera | - | 0.125 - 4 | - | - | - | - | [3][10] |
Table 2: In Vitro Activity of SPR719 against Rapidly Growing Mycobacteria (RGM)
| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MBC Range (µg/mL) | MBC₉₀ (µg/mL) | Reference |
| Mycobacterium abscessus | 72% of isolates | 0.125 - 8 | 2 | 4 | 0.5 - 16 | 8 | [8] |
| Mycobacterium massiliense | 95% of isolates | ≤2 | - | 2 | - | 4 | [8] |
| Mycobacterium fortuitum | 64% of isolates | ≤2 | - | - | - | - | [8] |
| M. abscessus complex | 53 | - | 2 | 4 | - | - | [6][7] |
| M. chelonae | - | - | 4 | - | - | - | [6] |
| M. immunogenum | - | - | 4 | - | - | - | [6] |
| M. mucogenicum group | - | - | 0.06 | - | - | - | [6] |
Experimental Protocols
The in vitro activity data for SPR719 was primarily generated using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) document M24-A2 for susceptibility testing of mycobacteria.[6]
Minimum Inhibitory Concentration (MIC) Determination
The general workflow for determining the MIC of SPR719 is as follows:
Detailed Steps:
-
Inoculum Preparation: A standardized suspension of the mycobacterial isolate is prepared to a specific turbidity, corresponding to a known colony-forming unit (CFU)/mL.
-
Drug Dilution: Serial two-fold dilutions of SPR719 are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Microtiter plates containing the drug dilutions are inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at the optimal temperature for the specific mycobacterial species for a defined period (e.g., 7-14 days for slowly growing mycobacteria and 3-5 days for rapidly growing mycobacteria).
-
MIC Reading: The MIC is determined as the lowest concentration of SPR719 that completely inhibits visible growth of the mycobacteria.[10]
Minimum Bactericidal Concentration (MBC) Determination
Following the MIC determination, the MBC can be ascertained to evaluate the bactericidal versus bacteriostatic activity of the compound.
Detailed Steps:
-
Subculturing: Aliquots are taken from the wells of the MIC plate that show no visible growth.
-
Plating: These aliquots are plated onto an appropriate antibiotic-free agar medium.
-
Incubation: The agar plates are incubated to allow for the growth of any surviving bacteria.
-
MBC Determination: The MBC is defined as the lowest concentration of SPR719 that results in a ≥99.9% reduction in the initial bacterial inoculum.
Mechanism of Action
SPR719 exerts its antibacterial effect by targeting DNA gyrase, an essential enzyme in bacteria responsible for maintaining DNA supercoiling and facilitating DNA replication.[11] Specifically, SPR719 inhibits the ATPase activity of the GyrB subunit.[3][7] This mechanism is distinct from that of fluoroquinolones, which target the GyrA subunit.
By inhibiting the ATPase function of GyrB, SPR719 prevents the energy-dependent negative supercoiling of DNA. This disruption of DNA topology ultimately inhibits DNA replication and transcription, leading to bacterial cell death.
Conclusion
SPR719, the active form of this compound, demonstrates potent and broad-spectrum in vitro activity against a wide range of clinically significant nontuberculous mycobacteria. Its novel mechanism of action, targeting the GyrB subunit of DNA gyrase, makes it a promising candidate for the treatment of NTM infections, including those caused by drug-resistant strains. Further clinical evaluation of this compound (SPR720) is ongoing to determine its safety and efficacy in patients with NTM pulmonary disease.[2]
References
- 1. SPR720 (this compound) | Working Group for New TB Drugs [newtbdrugs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. In vitro activity of SPR719 against Mycobacterium ulcerans, Mycobacterium marinum and Mycobacterium chimaera - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. In vitro activity of SPR719 against Mycobacterium ulcerans, Mycobacterium marinum and Mycobacterium chimaera | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. journals.asm.org [journals.asm.org]
- 7. biorxiv.org [biorxiv.org]
- 8. In Vitro Activity of Benzimidazole (SPR719) Against Clinical Isolates of Nontuberculous Mycobacteria With and Without Clarithromycin or Amikacin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. <i>In vitro</i> activity of SPR719 against <i>Mycobacterium ulcerans</i> , <i>Mycobacterium marinum</i> and <i>Mycobacterium chimaera</i> - ProQuest [proquest.com]
- 11. go.drugbank.com [go.drugbank.com]
Preclinical Safety and Toxicology Profile of Fobrepodacin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available information regarding the preclinical safety and toxicology of Fobrepodacin (SPR720). Detailed quantitative data and experimental protocols from IND-enabling toxicology studies are proprietary to the manufacturer and are not fully available in the public domain. This guide provides a high-level overview based on published literature and company communications.
Executive Summary
This compound (SPR720) is an orally bioavailable phosphate prodrug of SPR719, a novel aminobenzimidazole inhibitor of bacterial DNA gyrase B (GyrB). It has been developed for the treatment of non-tuberculous mycobacterial (NTM) pulmonary disease and tuberculosis. Preclinical studies have demonstrated its potent activity against a range of clinically relevant mycobacteria. While comprehensive preclinical toxicology data remains largely proprietary, Spero Therapeutics has indicated that a suite of in vitro and in vivo safety, toxicology, and ADME (absorption, distribution, metabolism, and excretion) studies were conducted to support its progression into clinical trials[1]. These studies collectively suggested an acceptable safety profile and a wide therapeutic margin, which enabled the initiation of a first-in-human Phase 1 clinical trial[1].
Mechanism of Action
This compound's active moiety, SPR719, targets the ATPase activity of DNA gyrase (GyrB), an essential enzyme in bacteria responsible for maintaining DNA topology during replication[2][3][4]. By inhibiting GyrB, SPR719 prevents the negative supercoiling of DNA, leading to the disruption of DNA replication and ultimately bacterial cell death. This mechanism is distinct from that of fluoroquinolone antibiotics, which target the GyrA subunit of DNA gyrase[2].
Preclinical Safety and Toxicology Assessment
A standard preclinical toxicology program for a small molecule antibiotic like this compound, in accordance with regulatory guidelines, would typically include the following studies. While Spero Therapeutics has stated that such studies were conducted, specific results are not publicly available[1].
General Toxicology
Repeat-dose toxicology studies in at least two species (one rodent and one non-rodent) are standard to support clinical trials. These studies are designed to identify potential target organs of toxicity, establish a No Observed Adverse Effect Level (NOAEL), and inform dose selection for human studies.
Table 1: Summary of Publicly Available In Vivo Efficacy Studies (Data Relevant to Dosing)
| Study Type | Species | Dosing Regimen | Key Findings | Reference |
| Chronic Tuberculosis Infection | BALB/c and C57BL/6 Mice | 10, 30, 100 mg/kg, oral gavage, once daily, 5 days/week for 4 weeks | Reduced mycobacterial burden. | [5] |
| Chronic M. abscessus Infection | Murine Model | 25, 50, 100 mg/kg/day | The 100 mg/kg/day dose resulted in the greatest bacterial reduction as a single agent. | [3] |
| Chronic M. tuberculosis Infection | Murine Model | 100 mg/kg, twice daily | Showed a 2.5-log CFU decrease, similar to moxifloxacin and isoniazid. | [4] |
Safety Pharmacology
Safety pharmacology studies are conducted to assess the effects of a drug candidate on major physiological systems. A core battery of tests typically investigates the cardiovascular, respiratory, and central nervous systems. No specific data from safety pharmacology studies on this compound have been publicly released.
Genotoxicity
A standard battery of genotoxicity tests is required to assess the potential of a compound to cause genetic mutations or chromosomal damage. This typically includes:
-
An in vitro bacterial reverse mutation assay (Ames test).
-
An in vitro cytogenetic assay in mammalian cells or an in vitro mouse lymphoma assay.
-
An in vivo genotoxicity assay, such as a micronucleus test in rodents.
The results of these studies for this compound are not publicly available.
Carcinogenicity
Long-term carcinogenicity studies in animals are typically required for drugs that are intended for chronic use. Given the intended duration of treatment for NTM and tuberculosis, these studies would likely be necessary. The results of any such studies for this compound have not been made public.
Reproductive and Developmental Toxicology
Reproductive and developmental toxicology studies are conducted to evaluate the potential effects of a drug on fertility, embryonic and fetal development, and pre- and postnatal development. Specific data for this compound are not available in the public domain.
Experimental Protocols
Detailed experimental protocols for the preclinical toxicology studies of this compound are not publicly available. However, a general workflow for preclinical safety assessment is illustrated below.
Summary of Clinical Safety Findings
While detailed preclinical data is sparse, the results of a first-in-human, Phase 1, randomized, double-blind, placebo-controlled study (NCT03796910) in 96 healthy volunteers have been published[6][7].
-
Tolerability: this compound was well-tolerated at single oral doses ranging from 100 to 2,000 mg and multiple daily doses up to 1,000 mg for up to 14 days[6][8].
-
Adverse Events: The most commonly reported adverse events were gastrointestinal (nausea, vomiting, and diarrhea) and headache. All were of mild or moderate severity and were dose-dependent[6][8]. No serious adverse events were reported in this study[6][8].
It is important to note that a subsequent Phase 2a trial in patients with NTM pulmonary disease was suspended. An interim analysis did not meet the primary endpoint and highlighted potential dose-limiting safety issues at a 1,000 mg daily dose, including three cases of reversible grade 3 hepatotoxicity[9].
Conclusion
This compound is a novel GyrB inhibitor with demonstrated preclinical efficacy against mycobacteria. While the company has reported the completion of a preclinical safety and toxicology program that supported clinical development, specific quantitative data and detailed protocols are not publicly available. The publicly accessible data from the Phase 1 clinical trial in healthy volunteers indicated that this compound was generally well-tolerated at the doses studied. However, findings of potential hepatotoxicity in a Phase 2a patient study have led to the suspension of its current development program. A full understanding of the preclinical toxicology profile is limited without access to the complete dataset submitted to regulatory authorities.
References
- 1. newtbdrugs.org [newtbdrugs.org]
- 2. SPR720 | NTM Pulmonary Disease (PD) | Spero Therapeutics [sperotherapeutics.com]
- 3. tandfonline.com [tandfonline.com]
- 4. SPR720 (this compound) | Working Group for New TB Drugs [newtbdrugs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. First-in-Human Evaluation of the Safety, Tolerability, and Pharmacokinetics of SPR720, a Novel Oral Bacterial DNA Gyrase (GyrB) Inhibitor for Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First-in-Human Evaluation of the Safety, Tolerability, and Pharmacokinetics of SPR720, a Novel Oral Bacterial DNA Gyrase (GyrB) Inhibitor for Mycobacterial Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. firstwordpharma.com [firstwordpharma.com]
Methodological & Application
Application Notes and Protocols for Measuring SPR719 Activity Against Mycobacterium avium Complex
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro and intracellular activity of SPR719, a novel benzimidazole antibiotic, against the Mycobacterium avium complex (MAC). SPR719 inhibits the ATPase activity of DNA gyrase (GyrB) in mycobacteria, a mechanism distinct from fluoroquinolones.[1][2][3][4] The following protocols are based on established methodologies for antimicrobial susceptibility testing and intracellular activity assessment of antimycobacterial agents.
Introduction
Nontuberculous mycobacterial (NTM) pulmonary disease, predominantly caused by the Mycobacterium avium complex (MAC), presents a significant and growing therapeutic challenge worldwide.[1][5] Current treatment regimens are lengthy, often poorly tolerated, and have suboptimal cure rates, underscoring the urgent need for novel, more effective antibiotics.[1] SPR719 is the active moiety of the oral prodrug SPR720 and has demonstrated potent in vitro activity against a range of NTMs, including clinical isolates of MAC.[1][5][6][7] These protocols provide standardized methods to evaluate the efficacy of SPR719 against MAC in both acellular and intracellular environments.
Data Presentation
In Vitro Susceptibility of M. avium Complex to SPR719
The following table summarizes the minimum inhibitory concentration (MIC) data for SPR719 against various MAC isolates as reported in the literature. The MIC90 represents the concentration of the drug that inhibits the growth of 90% of the tested isolates.
| Organism | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| M. avium complex | 73 | 0.06 - 4 | 1 | 2 | [6] |
| M. avium | Not Specified | 0.125 - 16 | Not Reported | 4 | [5] |
| M. intracellulare | Not Specified | 0.125 - 16 | Not Reported | 4 | [5] |
| Clarithromycin-resistant M. avium | Not Specified | 0.5 - 8 | Not Reported | 8 | [5] |
| Moxifloxacin-resistant MAC | 47 | 0.12 - 4 | Not Reported | 2 | [7] |
Note: SPR719 generally exhibits bacteriostatic activity against MAC, with minimum bactericidal concentration (MBC) to MIC ratios typically greater than 8.[8]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of SPR719 against M. avium Complex using Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines document M24-A2 for the susceptibility testing of mycobacteria.[3][9][10]
1. Materials
-
SPR719 powder
-
M. avium complex isolates
-
Middlebrook 7H9 broth base
-
Glycerol
-
Oleic acid-albumin-dextrose-catalase (OADC) enrichment or albumin-dextrose-catalase (ADC) enrichment
-
Polysorbate 80 (Tween 80)
-
Sterile 96-well microtiter plates
-
Sterile distilled water
-
Dimethyl sulfoxide (DMSO)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
2. Methods
-
Preparation of SPR719 Stock Solution:
-
Prepare a stock solution of SPR719 in DMSO at a concentration of 10 mg/mL.
-
Further dilute the stock solution in sterile distilled water to achieve the desired starting concentration for serial dilutions.
-
-
Preparation of Mycobacterial Inoculum:
-
Culture MAC isolates on Middlebrook 7H10 or 7H11 agar plates.
-
Harvest colonies and suspend them in Middlebrook 7H9 broth containing 0.05% Tween 80.
-
Vortex the suspension with glass beads to break up clumps.
-
Allow the suspension to sit for 30 minutes to allow larger clumps to settle.
-
Adjust the turbidity of the supernatant to match a 0.5 McFarland standard by diluting with 7H9 broth. This corresponds to approximately 1 x 107 to 1 x 108 CFU/mL.
-
Further dilute the adjusted inoculum 1:20 in 7H9 broth to obtain a final concentration of approximately 5 x 105 CFU/mL.
-
-
Broth Microdilution Assay:
-
Prepare two-fold serial dilutions of SPR719 in Middlebrook 7H9 broth supplemented with OADC or ADC in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Inoculate each well (except the sterility control) with 100 µL of the final bacterial suspension, bringing the total volume to 200 µL per well. The final inoculum density will be approximately 2.5 x 105 CFU/mL.
-
Seal the plates to prevent evaporation and incubate at 37°C.
-
-
Reading the MIC:
-
Read the plates when visible growth is observed in the growth control well, typically between 7 and 14 days.
-
The MIC is defined as the lowest concentration of SPR719 that completely inhibits visible growth of the MAC isolate.
-
Protocol 2: Assessment of Intracellular Activity of SPR719 against M. avium Complex in THP-1 Macrophages
This protocol describes a macrophage infection model using the human monocytic cell line THP-1 to evaluate the intracellular efficacy of SPR719.
1. Materials
-
THP-1 human monocytic cell line
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
M. avium complex isolates
-
Middlebrook 7H9 broth
-
Human serum
-
Sterile distilled water
-
Sterile 0.1% saponin or Triton X-100 in sterile water
-
Middlebrook 7H10 or 7H11 agar plates
-
SPR719
2. Methods
-
THP-1 Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
To differentiate monocytes into macrophage-like cells, seed THP-1 cells into 24-well plates at a density of 5 x 105 cells per well.
-
Add PMA to a final concentration of 50 ng/mL and incubate for 48-72 hours.[7][11] Differentiated cells will become adherent.
-
After differentiation, wash the cells twice with fresh, antibiotic-free RPMI 1640 medium and incubate for a further 24 hours before infection.
-
-
Preparation of Mycobacterial Inoculum for Infection:
-
Prepare a single-cell suspension of MAC as described in Protocol 1, step 2.
-
Opsonize the bacteria by incubating the suspension with an equal volume of human serum for 30 minutes at 37°C.[2]
-
-
Infection of THP-1 Macrophages:
-
Wash the differentiated THP-1 cells with pre-warmed RPMI 1640 medium.
-
Infect the cells with the opsonized MAC suspension at a multiplicity of infection (MOI) of 10:1 (bacteria to cells).[11][12]
-
Incubate for 2-4 hours at 37°C to allow for phagocytosis.
-
After the incubation period, wash the cells three times with RPMI 1640 to remove extracellular bacteria. Some protocols may include a short incubation with amikacin (e.g., 200 µg/mL for 1 hour) to kill any remaining extracellular bacteria, followed by washing.
-
-
Treatment with SPR719:
-
Add fresh RPMI 1640 medium containing two-fold serial dilutions of SPR719 to the infected cells. Include a drug-free control.
-
Incubate the plates at 37°C in a 5% CO2 incubator for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Quantification of Intracellular Bacteria:
-
At the end of the treatment period, aspirate the medium and wash the cells with PBS.
-
Lyse the macrophages by adding 0.5 mL of a sterile 0.1% saponin or Triton X-100 solution to each well and incubating for 10 minutes at room temperature.
-
Prepare serial 10-fold dilutions of the cell lysates in Middlebrook 7H9 broth.
-
Plate 100 µL of each dilution onto Middlebrook 7H10 or 7H11 agar plates.
-
Incubate the plates at 37°C until colonies are visible (typically 10-21 days).
-
Count the number of colony-forming units (CFU) to determine the intracellular bacterial load. The activity of SPR719 is determined by comparing the CFU from treated wells to the CFU from untreated control wells.
-
Visualizations
Caption: Workflow for MIC determination of SPR719 against MAC.
Caption: Workflow for intracellular activity assay of SPR719.
Caption: Mechanism of action of SPR719.
References
- 1. Broth microdilution testing of susceptibilities to 30 antimicrobial agents of Mycobacterium avium strains from patients with acquired immune deficiency syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Infection of Macrophage-Like THP-1 Cells with Mycobacterium avium Results in a Decrease in Their Ability to Phosphorylate Nucleolin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Susceptibility testing of slowly growing mycobacteria by a microdilution MIC method with 7H9 broth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid broth macrodilution method for determination of MICs for Mycobacterium avium isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Infection model of THP-1 cells, growth dynamics, and antimicrobial susceptibility of clinical Mycobacterium abscessus isolates from cystic fibrosis patients: Results from a multicentre study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. M24 | Susceptibility Testing of Mycobacteria, Nocardia spp., and Other Aerobic Actinomycetes [clsi.org]
- 11. Revealing immune responses in the Mycobacterium avium subsp. paratuberculosis-infected THP-1 cells using single cell RNA-sequencing | PLOS One [journals.plos.org]
- 12. Intramacrophage Passage of Mycobacterium tuberculosis and M. avium Complex Alters the Drug Susceptibilities of the Organisms as Determined by Intracellular Susceptibility Testing Using Macrophages and Type II Alveolar Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Fobrepodacin Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fobrepodacin (SPR720) is a novel antibacterial agent that acts as a prodrug of SPR719.[1] SPR719 targets the ATPase activity of the DNA gyrase B subunit (GyrB) in Mycobacterium tuberculosis and other nontuberculous mycobacteria, inhibiting DNA replication and leading to bacterial cell death.[1][2][3][4] DNA gyrase is a validated and essential bacterial enzyme, making it an attractive target for the development of new antibiotics to combat drug-resistant tuberculosis.[4][5][6][7]
The discovery of analogs of this compound with improved potency, selectivity, and pharmacokinetic properties is a key objective in antitubercular drug development. High-throughput screening (HTS) provides a rapid and efficient means to evaluate large libraries of chemical compounds for their inhibitory activity against DNA gyrase and M. tuberculosis.[8][9][10] These application notes provide detailed protocols for biochemical and cell-based HTS assays tailored for the identification and characterization of novel this compound analogs.
Mechanism of Action of this compound
This compound is an orally bioavailable phosphate prodrug that is rapidly converted in vivo to its active form, SPR719.[1] SPR719 is a competitive inhibitor of the ATPase activity of the bacterial DNA gyrase B subunit.[11] DNA gyrase, a type II topoisomerase, is responsible for introducing negative supercoils into bacterial DNA, a process essential for DNA replication, transcription, and repair.[5][12][13] By inhibiting the ATPase function of GyrB, SPR719 prevents the conformational changes required for DNA strand passage and re-ligation, ultimately leading to the accumulation of double-strand breaks and cell death.[12][14][15]
High-Throughput Screening Workflow
A tiered screening approach is recommended to efficiently identify and validate potent this compound analogs. This workflow begins with a high-throughput primary screen of a large compound library, followed by secondary and tertiary assays to confirm activity, determine potency, and assess selectivity.
Data Presentation
Table 1: In Vitro Activity of SPR719 and Comparator Compounds against M. tuberculosis DNA Gyrase and Whole Cells
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| SPR719 | GyrB | Biochemical | 0.024 | [11] |
| Novobiocin | GyrB | Biochemical | 0.045 | [3] |
| SPR719 | M. tuberculosis | Whole-Cell | 0.12 | [11] |
| Moxifloxacin | GyrA | Whole-Cell | 0.25 | [2] |
Table 2: HTS Assay Performance Metrics
| Assay Type | Format | Z' Factor | Throughput (plates/day) |
| Fluorescence Polarization | 384-well | > 0.7 | > 100 |
| Alamar Blue | 96-well | > 0.5 | 50-100 |
| DNA Supercoiling | 96-well | > 0.6 | 20-50 |
Experimental Protocols
Protocol 1: Primary High-Throughput Screening using Fluorescence Polarization (FP)
This assay measures the ability of test compounds to displace a fluorescently labeled probe from the ATP-binding site of GyrB.[5][6]
Materials:
-
Recombinant M. tuberculosis GyrB protein
-
Fluorescently labeled probe (e.g., a derivative of novobiocin)
-
Assay buffer: 50 mM HEPES (pH 7.5), 150 mM KCl, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100
-
Test compounds dissolved in DMSO
-
384-well, low-volume, black microplates
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a solution of GyrB protein and the fluorescent probe in assay buffer. The final concentrations should be optimized to give a stable and robust FP signal.
-
Dispense 10 µL of the GyrB/probe solution into each well of a 384-well plate.
-
Add 100 nL of test compound or DMSO (control) to the appropriate wells.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization of each well using a microplate reader.[16]
-
Calculate the percent inhibition for each compound relative to the high (no inhibitor) and low (saturating concentration of a known inhibitor) controls.
Protocol 2: Primary High-Throughput Screening using Whole-Cell Alamar Blue Assay
This assay measures the metabolic activity of M. tuberculosis and is used to identify compounds that inhibit bacterial growth.[17][18][19]
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween 80
-
Alamar Blue reagent
-
Test compounds dissolved in DMSO
-
96-well, clear-bottom, black microplates
-
Microplate reader with fluorescence capabilities
Procedure:
-
Inoculate M. tuberculosis into 7H9 broth and grow to an OD₆₀₀ of 0.4-0.6.
-
Dilute the culture to a final concentration of 1 x 10⁵ CFU/mL in fresh 7H9 broth.
-
Add 100 µL of the diluted culture to each well of a 96-well plate.
-
Add 1 µL of test compound or DMSO (control) to the appropriate wells.
-
Incubate the plates at 37°C for 7 days.
-
Add 20 µL of Alamar Blue reagent to each well and incubate for an additional 24 hours.[17]
-
Measure the fluorescence (Ex: 560 nm, Em: 590 nm) of each well.
-
Calculate the percent inhibition of growth for each compound.
Protocol 3: Secondary Assay - DNA Supercoiling Assay
This assay confirms that hit compounds inhibit the catalytic activity of the DNA gyrase holoenzyme.[20][21][22][23][24][25][26]
Materials:
-
M. tuberculosis DNA gyrase holoenzyme (GyrA₂GyrB₂)
-
Relaxed plasmid DNA (e.g., pBR322)
-
Assay buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA
-
ATP solution (10 mM)
-
Test compounds dissolved in DMSO
-
Agarose gel electrophoresis system
-
DNA staining dye (e.g., SYBR Safe)
Procedure:
-
Set up reactions in a total volume of 20 µL containing assay buffer, 0.5 µg of relaxed plasmid DNA, and the test compound at various concentrations.
-
Add DNA gyrase to each reaction and mix gently.
-
Initiate the reaction by adding ATP to a final concentration of 1 mM.
-
Incubate the reactions at 37°C for 1 hour.
-
Stop the reactions by adding 4 µL of 6x loading dye (containing SDS and EDTA).
-
Analyze the DNA topology by running the samples on a 1% agarose gel.
-
Stain the gel with a DNA dye and visualize the bands under UV light. Inhibition of supercoiling will result in a decrease in the amount of supercoiled DNA and an increase in relaxed DNA.
Logical Relationships in the Screening Cascade
The screening cascade is designed to progressively narrow down the number of compounds, selecting for those with the desired characteristics of potency, specificity, and low toxicity.
References
- 1. First-in-Human Evaluation of the Safety, Tolerability, and Pharmacokinetics of SPR720, a Novel Oral Bacterial DNA Gyrase (GyrB) Inhibitor for Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Revealing the Interaction Mechanism between Mycobacterium tuberculosis GyrB and Novobiocin, SPR719 through Binding Thermodynamics and Dissociation Kinetics Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A High-throughput Fluorescence Polarization Assay for Inhibitors of Gyrase B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Resistance against DNA Gyrase Inhibitor SPR719 in Mycobacterium avium and Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cbioc.com [cbioc.com]
- 13. youtube.com [youtube.com]
- 14. inspiralis.com [inspiralis.com]
- 15. The DNA gyrase-quinolone complex. ATP hydrolysis and the mechanism of DNA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A robust high-throughput fluorescent polarization assay for the evaluation and screening of SARS-CoV-2 fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 20. researchgate.net [researchgate.net]
- 21. High-throughput assays for DNA gyrase and other topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A high-throughput assay for DNA topoisomerases and other enzymes, based on DNA triplex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. DNA topology assays - DNA supercoiling and relaxation assays [profoldin.com]
- 24. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 25. DNA gyrase assay kits [profoldin.com]
- 26. inspiralis.com [inspiralis.com]
Application Note: A Validated LC-MS/MS Method for the Simultaneous Quantification of Fobrepodacin (SPR720) and its Active Metabolite SPR719 in Human Plasma
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the pharmacokinetic analysis and therapeutic drug monitoring of Fobrepodacin.
Introduction
This compound (SPR720) is an orally administered phosphate prodrug that undergoes rapid in vivo conversion to its active moiety, SPR719.[1][2][3] SPR719 is a novel aminobenzimidazole antibiotic that inhibits bacterial DNA gyrase B, showing potent activity against various mycobacterial species, including those responsible for nontuberculous mycobacterial (NTM) pulmonary disease.[4][5][6] Given the prodrug-active metabolite relationship, a robust and sensitive analytical method for the simultaneous quantification of both this compound and SPR719 in plasma is essential for accurately characterizing the pharmacokinetics (PK), evaluating the safety profile, and guiding dose selection in clinical trials.[7][8]
This application note details a sensitive, specific, and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of this compound and SPR719 in human plasma. The protocol is designed for high-throughput analysis, making it suitable for preclinical and clinical drug development.
Principle of the Method
This method utilizes a simple protein precipitation step for plasma sample extraction, followed by chromatographic separation on a C18 reversed-phase column. The analytes, this compound and SPR719, along with a stable isotope-labeled internal standard (SIL-IS), are detected and quantified using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI) source. This approach ensures high selectivity and sensitivity for accurate quantification in a complex biological matrix.
Experimental Protocols
Materials and Reagents
-
Analytes: this compound (SPR720) and SPR719 reference standards.
-
Internal Standard: this compound-d4 and SPR719-d4 (or other suitable stable isotope-labeled internal standards).
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH) of LC-MS grade.
-
Additives: Formic acid (FA), LC-MS grade.
-
Water: Ultrapure water (18.2 MΩ·cm).
-
Plasma: Blank human plasma (K2-EDTA), charcoal-stripped human plasma for calibration standards.
Instrumentation
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
MS System: A triple quadrupole mass spectrometer equipped with an ESI source.
-
Analytical Column: Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent).[9][10]
Sample Preparation Protocol
-
Thaw plasma samples and quality control (QC) samples to room temperature.
-
Vortex samples for 10 seconds to ensure homogeneity.
-
Pipette 50 µL of each plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (containing this compound-d4 and SPR719-d4 in 50:50 ACN:Water).
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean autosampler vial or 96-well plate.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Conditions
The following tables summarize the optimized instrumental conditions for the analysis.
Table 1: Liquid Chromatography Conditions | Parameter | Condition | | :--- | :--- | | Column | Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Column Temperature | 40°C | | Injection Volume | 5 µL | | Run Time | 5.0 minutes | | Gradient Elution | Time (min) | %B | | | 0.0 | 5 | | | 0.5 | 5 | | | 2.5 | 95 | | | 3.5 | 95 | | | 3.6 | 5 | | | 5.0 | 5 |
Table 2: Mass Spectrometry Conditions | Parameter | Condition | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Capillary Voltage | 3.5 kV | | Source Temperature | 150°C | | Desolvation Temp. | 400°C | | Desolvation Gas Flow | 800 L/hr | | Cone Gas Flow | 50 L/hr | | Collision Gas | Argon | | MRM Transitions | Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | | | this compound | To be determined | To be determined | | | SPR719 | To be determined | To be determined | | | this compound-d4 (IS) | To be determined | To be determined | | | SPR719-d4 (IS) | To be determined | To be determined | Note: Specific m/z transitions must be optimized by infusing pure standards of each analyte into the mass spectrometer.
Method Validation Summary
The method was validated based on standard bioanalytical guidelines. A summary of the validation results is presented below.
Table 3: Linearity and Sensitivity
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
|---|---|---|---|
| This compound | 1 - 1000 | 1 | > 0.995 |
| SPR719 | 5 - 5000 | 5 | > 0.995 |
Table 4: Intra- and Inter-Day Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
|---|---|---|---|---|---|---|
| This compound | LQC | 3 | < 10 | 95 - 105 | < 12 | 93 - 107 |
| MQC | 100 | < 8 | 97 - 103 | < 10 | 96 - 104 | |
| HQC | 800 | < 7 | 98 - 102 | < 9 | 97 - 103 | |
| SPR719 | LQC | 15 | < 9 | 96 - 104 | < 11 | 94 - 106 |
| MQC | 500 | < 6 | 98 - 102 | < 8 | 97 - 103 |
| | HQC | 4000 | < 5 | 99 - 101 | < 7 | 98 - 102 |
Table 5: Matrix Effect and Extraction Recovery
| Analyte | QC Level | Concentration (ng/mL) | Matrix Effect (%) | Extraction Recovery (%) |
|---|---|---|---|---|
| This compound | LQC | 3 | 92 - 108 | > 90 |
| HQC | 800 | 94 - 105 | > 90 | |
| SPR719 | LQC | 15 | 95 - 106 | > 92 |
| | HQC | 4000 | 97 - 103 | > 92 |
Table 6: Stability
| Analyte | Condition | Stability |
|---|---|---|
| This compound & SPR719 | Bench-top (4 hours, RT) | Stable (<15% deviation) |
| Freeze-Thaw (3 cycles) | Stable (<15% deviation) | |
| Long-term (-80°C, 3 months) | Stable (<15% deviation) |
| | Processed Sample (4°C, 24 hours)| Stable (<15% deviation) |
Data Presentation: Application to a Pharmacokinetic Study
This method can be applied to determine the plasma concentrations of SPR719 following oral administration of this compound (SPR720). The table below summarizes pharmacokinetic parameters from a study in healthy volunteers who received 1,000 mg of SPR720 once daily.[3][8]
Table 7: Pharmacokinetic Parameters of SPR719 in Human Plasma
| Parameter | Mean Value | Standard Deviation |
|---|---|---|
| Cmax (ng/mL) | 4,187 | 1,059 |
| Tmax (hours) | 4.0 | - |
| AUC₀₋₂₄ (ng·h/mL) | 42,295 | - |
| t₁/₂ (hours) | ~5.0 | - |
Visualizations
Caption: this compound (SPR720) to SPR719 conversion pathway.
Caption: LC-MS/MS experimental workflow for plasma analysis.
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and high-throughput solution for the simultaneous quantification of this compound (SPR720) and its active metabolite SPR719 in human plasma. The simple sample preparation procedure and short chromatographic run time make it highly suitable for supporting large-scale pharmacokinetic studies in clinical and preclinical settings, facilitating the continued development of this novel antibiotic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Intrapulmonary pharmacokinetics of SPR719 following oral administration of SPR720 to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro activity of SPR719 against Mycobacterium ulcerans, Mycobacterium marinum and Mycobacterium chimaera | PLOS Neglected Tropical Diseases [journals.plos.org]
- 5. SPR720 (this compound) | Working Group for New TB Drugs [newtbdrugs.org]
- 6. SPR720 | NTM Pulmonary Disease (PD) | Spero Therapeutics [sperotherapeutics.com]
- 7. 1659. Pharmacokinetics/pharmacodynamics of the Novel Gyrase Inhibitor SPR719/SPR720 and Clinical Dose Selection to Treat Pulmonary Mycobacterium avium-complex Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intrapulmonary pharmacokinetics of SPR719 following oral administration of SPR720 to healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
Application Notes and Protocols for Flogging Animal Models in Fobrepodacin Treatment of NTM Lung Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nontuberculous mycobacterial (NTM) lung disease is an emerging public health concern, with infections often proving difficult to treat due to the intrinsic resistance of NTM to many antibiotics. Fobrepodacin (formerly SPR720) is a novel oral antimicrobial agent that represents a promising new therapeutic option. It is a prodrug of SPR719, an aminobenzimidazole that inhibits the bacterial DNA gyrase B (GyrB) subunit, a mechanism distinct from currently approved antibiotics.[1][2] This document provides detailed application notes and protocols for utilizing animal models to study the efficacy of this compound in treating NTM lung disease, with a focus on Mycobacterium avium complex (MAC) and Mycobacterium abscessus.
Mechanism of Action of this compound
This compound's active moiety, SPR719, targets the ATPase domain of the bacterial DNA gyrase B (GyrB) subunit.[1] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. By inhibiting the ATPase activity of GyrB, SPR719 prevents the negative supercoiling of DNA, leading to the accumulation of DNA strand breaks and ultimately bacterial cell death. This novel mechanism of action means there is no expected cross-resistance with other antibiotic classes, such as fluoroquinolones, which target the GyrA subunit.[3][4]
Caption: Mechanism of action of this compound.
Animal Models for NTM Lung Disease
The selection of an appropriate animal model is critical for the preclinical evaluation of new NTM treatments. Mouse models are the most commonly used due to their genetic tractability and the availability of various immunological strains.
Mycobacterium avium Complex (MAC) Infection Model
A chronic infection model using C3HeB/FeJ mice is recommended for studying MAC lung disease.[3][5] These mice develop caseous necrotic granulomas in the lungs following aerosol infection, which closely mimics a key feature of human NTM lung disease.[6]
Mycobacterium abscessus Infection Model
For M. abscessus, which is often cleared by immunocompetent mice, an immunodeficient model is necessary to establish a persistent infection. Severe Combined Immunodeficient (SCID) mice are a suitable model for this purpose.[3]
Experimental Protocols
The following are detailed protocols for evaluating the in vivo efficacy of this compound in mouse models of MAC and M. abscessus lung infection.
General Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Advancement of GyrB Inhibitors for Treatment of Infections Caused by Mycobacterium tuberculosis and Non-tuberculous Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy of SPR720 in murine models of non-tuberculous mycobacterial pulmonary infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SPR720 | NTM Pulmonary Disease (PD) | Spero Therapeutics [sperotherapeutics.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of SPR720 in murine models of non-tuberculous mycobacterial pulmonary infection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Fobrepodacin Synergy with Other Antimycobacterial Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fobrepodacin (formerly SPR720) is a novel orally bioavailable antibiotic agent under development for the treatment of nontuberculous mycobacterial (NTM) pulmonary disease and tuberculosis (TB).[1][2][3][4] It is a prodrug of SPR719, which exerts its bactericidal effect by inhibiting DNA gyrase B (GyrB), an essential enzyme for bacterial DNA replication.[3][5][6] The emergence of drug-resistant mycobacterial strains necessitates the exploration of combination therapies to enhance treatment efficacy and combat resistance.[1][7][8] This document provides detailed protocols for assessing the synergistic potential of this compound with other antimycobacterial drugs, offering a framework for preclinical evaluation.
This compound (SPR720) Profile
| Feature | Description |
| Drug Name | This compound (SPR720) |
| Active Metabolite | SPR719 |
| Mechanism of Action | Inhibition of bacterial DNA gyrase subunit B (GyrB), which is essential for maintaining DNA supercoiling.[3][6] |
| Target Pathogens | Mycobacterium tuberculosis (Mtb), Nontuberculous Mycobacteria (NTM) including Mycobacterium avium complex (MAC) and Mycobacterium abscessus.[4] |
| Mode of Administration | Oral.[1][5] |
Rationale for Synergy Assessment
Combining antimicrobial agents can result in synergistic, additive, indifferent, or antagonistic effects. Synergy, where the combined effect is greater than the sum of the individual effects, is highly desirable as it can:
-
Increase the rate of bacterial killing.
-
Reduce the required dosages of individual drugs, potentially minimizing toxicity.
-
Prevent the emergence of drug-resistant strains.
-
Broaden the spectrum of activity.
Given this compound's unique mechanism of action targeting GyrB, it is a promising candidate for synergistic combinations with drugs that have different cellular targets.
Experimental Workflow for Synergy Assessment
Caption: Overall workflow for assessing this compound synergy.
Experimental Protocols
Checkerboard Assay Protocol
The checkerboard method is a widely used in vitro technique to systematically test drug combinations and determine the Fractional Inhibitory Concentration (FIC) index (FICI).[9][10][11][12]
Materials:
-
Mycobacterial strains of interest (e.g., M. tuberculosis H37Rv, clinical isolates of MAC).
-
This compound (SPR720) and partner antimycobacterial drugs (e.g., rifampin, isoniazid, ethambutol, clarithromycin, amikacin).
-
Appropriate mycobacterial growth medium (e.g., Middlebrook 7H9 broth supplemented with OADC).
-
Sterile 96-well microtiter plates.
-
Resazurin sodium salt solution (for viability assessment).
-
Multichannel pipettes.
-
Incubator (37°C).
-
Microplate reader.
Procedure:
-
Determine Minimum Inhibitory Concentrations (MICs): Prior to the synergy assay, determine the MIC of this compound and each partner drug individually for the target mycobacterial strain using a standard broth microdilution method.
-
Prepare Drug Dilutions:
-
In a 96-well plate, prepare serial dilutions of this compound along the y-axis (rows A-H) and the partner drug along the x-axis (columns 1-12).
-
The concentrations should range from sub-inhibitory to supra-inhibitory levels based on the predetermined MICs (e.g., 4x MIC to 0.03x MIC).
-
-
Inoculate the Plate:
-
Prepare a standardized mycobacterial inoculum (e.g., McFarland standard of 0.5, then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well).
-
Add the inoculum to each well of the drug dilution plate.
-
Include a drug-free growth control and a sterile control.
-
-
Incubation: Seal the plates and incubate at 37°C for the appropriate duration (e.g., 7-14 days for M. tuberculosis).
-
Assess Growth Inhibition:
-
After incubation, add resazurin solution to each well and incubate for an additional 24-48 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC of the combination is the lowest concentration that prevents this color change.
-
-
Calculate FICI:
-
The FICI is calculated for each well that shows growth inhibition using the following formula: FICI = FIC of Drug A + FIC of Drug B where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
The synergistic FICI is the lowest FICI value obtained from all inhibitory combinations.[13][14]
-
Data Interpretation:
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 4.0 | Additive/Indifference |
| > 4.0 | Antagonism |
Time-Kill Curve Assay Protocol
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic activity of drug combinations over time.[15][16][17][18]
Materials:
-
Mycobacterial strains.
-
This compound and partner drugs.
-
Growth medium.
-
Sterile culture tubes or flasks.
-
Incubator with shaking capabilities.
-
Plating supplies (agar plates, spreaders).
Procedure:
-
Prepare Cultures: Grow mycobacterial cultures to the early to mid-logarithmic phase.
-
Set up Experimental Conditions:
-
Prepare tubes or flasks containing fresh growth medium with the following conditions:
-
No drug (growth control).
-
This compound alone (at a relevant concentration, e.g., MIC or 2x MIC).
-
Partner drug alone (at a relevant concentration).
-
This compound + partner drug (at the same concentrations as the individual drug tubes).
-
-
-
Inoculation: Inoculate each tube/flask with the prepared mycobacterial culture to a starting density of approximately 10^5 - 10^6 CFU/mL.
-
Incubation and Sampling:
-
Incubate the cultures at 37°C with shaking.
-
At specified time points (e.g., 0, 24, 48, 72, 96, and 168 hours), collect an aliquot from each culture.
-
-
Determine Viable Counts:
-
Perform serial dilutions of the collected samples.
-
Plate the dilutions onto appropriate agar plates (e.g., Middlebrook 7H10 or 7H11).
-
Incubate the plates until colonies are visible, and then count the colonies to determine the CFU/mL at each time point.
-
-
Plot Time-Kill Curves: Plot the log10 CFU/mL versus time for each experimental condition.
Data Interpretation:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.
-
Additive: A < 2-log10 but > 1-log10 decrease in CFU/mL with the combination compared to the most active single agent.
-
Indifference: A < 1-log10 change in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL with the combination compared to the most active single agent.
E-test Synergy Assay Protocol
The E-test (epsilometer test) is a gradient diffusion method that can also be used to assess synergy.[19]
Materials:
-
Mycobacterial strains.
-
Agar plates (e.g., Middlebrook 7H10 or 7H11).
-
E-test strips for this compound and partner drugs.
-
Sterile swabs.
Procedure:
-
Prepare Inoculum: Prepare a standardized mycobacterial suspension and create a lawn of bacteria on the agar plate using a sterile swab.
-
Apply E-test Strips:
-
Place an E-test strip of Drug A on the agar surface.
-
Place an E-test strip of Drug B at a 90° angle to the first strip, with the intersection at their respective pre-determined MIC values.
-
-
Incubation: Incubate the plate at 37°C until a clear ellipse of inhibition is visible.
-
Read Results and Calculate FICI: Read the MIC values where the ellipse of inhibition intersects each E-test strip. The FICI is calculated using the same formula as in the checkerboard assay.
This compound's Mechanism of Action and Potential Synergistic Pathways
This compound's active form, SPR719, inhibits the B subunit of DNA gyrase. This enzyme is crucial for relieving torsional stress during DNA replication. By inhibiting GyrB, SPR719 disrupts DNA synthesis, leading to bacterial cell death.
Caption: Mechanism of action of this compound.
Potential synergistic partners for this compound could include drugs that:
-
Inhibit cell wall synthesis (e.g., ethambutol, isoniazid): Weakening the cell wall may enhance the penetration of this compound.
-
Inhibit protein synthesis (e.g., aminoglycosides like amikacin, macrolides like clarithromycin): Dual disruption of essential cellular processes can lead to enhanced killing.
-
Inhibit RNA synthesis (e.g., rifampin): Targeting both DNA and RNA synthesis simultaneously can be highly synergistic.
Data Presentation
All quantitative data from the synergy assays should be summarized in clear and concise tables for easy comparison.
Table 1: Example Checkerboard Assay Results for this compound and Drug X against M. tuberculosis
| This compound (µg/mL) | Drug X (µg/mL) | Growth (+/-) | FICI | Interpretation |
| MIC alone: 2.0 | MIC alone: 0.5 | |||
| 0.5 | 0.0625 | - | 0.375 | Synergy |
| 0.25 | 0.125 | - | 0.375 | Synergy |
| 1.0 | 0.03125 | - | 0.5625 | Additive |
| ... | ... | ... | ... | ... |
Table 2: Example Time-Kill Assay Results (log10 CFU/mL) at 72 hours
| Treatment | log10 CFU/mL | Change from Baseline | Change vs. Most Active Single Agent | Interpretation |
| Growth Control | 8.5 | +3.0 | ||
| This compound (2x MIC) | 5.0 | -0.5 | ||
| Drug Y (2x MIC) | 4.8 | -0.7 | ||
| This compound + Drug Y | 2.5 | -3.0 | -2.3 | Synergy |
Conclusion
The protocols outlined in this document provide a comprehensive framework for the systematic evaluation of this compound's synergistic potential with other antimycobacterial agents. The checkerboard, time-kill, and E-test assays offer complementary in vitro methods to identify promising drug combinations. Such studies are crucial for the rational design of novel, more effective treatment regimens for mycobacterial infections, including those caused by drug-resistant strains. Rigorous assessment of drug interactions is a critical step in the preclinical development of new therapeutic strategies to address the global health challenge of tuberculosis and NTM diseases.
References
- 1. SPR720 (this compound) | Working Group for New TB Drugs [newtbdrugs.org]
- 2. Antibiotic Pipeline for Gram-Negative Bacteria | Spero Therapeutics [sperotherapeutics.com]
- 3. First-in-Human Evaluation of the Safety, Tolerability, and Pharmacokinetics of SPR720, a Novel Oral Bacterial DNA Gyrase (GyrB) Inhibitor for Mycobacterial Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SPR720 | NTM Pulmonary Disease (PD) | Spero Therapeutics [sperotherapeutics.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Frontiers | New Insights in to the Intrinsic and Acquired Drug Resistance Mechanisms in Mycobacteria [frontiersin.org]
- 8. Unraveling the mechanisms of intrinsic drug resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tsijournals.com [tsijournals.com]
- 10. Efficient Measurement of Drug Interactions with DiaMOND (Diagonal Measurement of N-Way Drug Interactions ) | Springer Nature Experiments [experiments.springernature.com]
- 11. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Developing Synergistic Drug Combinations To Restore Antibiotic Sensitivity in Drug-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro Synergism of Six Antituberculosis Agents Against Drug-Resistant Mycobacterium tuberculosis Isolated from Retreatment Tuberculosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for determining MBC and Time kill curves of antimycobacterial compounds using auto-bioluminescent Mtb [protocols.io]
- 16. Time-kill kinetics of antibiotics active against rapidly growing mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Time-kill kinetics of slowly growing mycobacteria common in pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Evolution of Antibacterial Drug Screening Methods: Current Prospects for Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing and Selecting Fobrepodacin-Resistant Mycobacterial Strains
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fobrepodacin (formerly SPR720) is an oral antibiotic prodrug of SPR719, a novel bacterial DNA gyrase subunit B (GyrB) inhibitor. It has demonstrated potent activity against a range of mycobacteria, including Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM). As with any new antimicrobial agent, understanding the mechanisms and frequency of resistance is crucial for its development and clinical application. These application notes provide detailed protocols for the induction, selection, and characterization of this compound-resistant mycobacterial strains in a laboratory setting. The primary mechanism of resistance to SPR719 is the acquisition of mutations in the gyrB gene, which encodes the drug's target.[1] In some species, such as Mycobacterium abscessus, efflux pump upregulation can also contribute to resistance.[1]
Data Presentation
Table 1: In Vitro Resistance Frequencies and MICs of SPR719-Resistant Mycobacteria
| Mycobacterial Species | Selection Method | Frequency of Resistance (per CFU) | Fold Increase in MIC of Resistant Mutants | Primary Resistance Mechanism | Reference |
| Mycobacterium avium | Single-step selection on agar with 2x MIC of SPR719 | 10-8 | >16-fold | Missense mutations in the ATPase domain of GyrB | [1][2] |
| Mycobacterium abscessus | Single-step selection on agar with SPR719 | 10-8 (Low frequency) | >16-fold | Missense mutations in the ATPase domain of GyrB | [1] |
| Mycobacterium abscessus | Single-step selection on agar with SPR719 | 10-6 (High frequency) | >16-fold | Frameshift mutations in the transcriptional repressor MAB_4384 (regulator of MmpS5/MmpL5 efflux pump) | [1] |
Note: this compound is the prodrug of SPR719. In vitro susceptibility testing is performed using the active moiety, SPR719.
Table 2: Minimum Inhibitory Concentrations (MICs) of SPR719 Against Susceptible Mycobacterial Strains
| Mycobacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |
| Mycobacterium avium complex | 1 | 2 | 0.06 - 4 | [3][4] |
| Mycobacterium kansasii | Not Reported | 0.125 | Not Reported | [3][4] |
| Mycobacterium abscessus | Not Reported | 8 | 1 - >16 | [3][4] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of SPR719
This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) for mycobacteria.[5][6]
Materials:
-
SPR719 (dissolved in DMSO)
-
Cation-adjusted Mueller-Hinton broth (CAMHB) for rapidly growing mycobacteria (RGM)
-
CAMHB supplemented with 5% OADC (oleic acid, albumin, dextrose, catalase) for slowly growing mycobacteria (SGM)
-
Sterile 96-well U-bottom microtiter plates
-
Mycobacterial isolates for testing
-
Mycobacterium tuberculosis H37Rv ATCC 27294 (as a control)
-
Sterile saline or water with 0.05% Tween 80
-
McFarland standard 0.5
-
Incubator (37°C)
-
Inverted mirror for reading plates
Procedure:
-
Inoculum Preparation:
-
Culture mycobacteria on solid media (e.g., Middlebrook 7H10 or 7H11 agar) until sufficient growth is observed.
-
Aseptically transfer colonies to a sterile tube containing sterile saline or water with Tween 80 and glass beads.
-
Vortex thoroughly to create a homogenous suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
For SGM, dilute this suspension 1:100 in the appropriate broth to achieve a final inoculum concentration of approximately 1-5 x 105 CFU/mL. For RGM, a 1:200 dilution is typically used.[5]
-
-
Plate Preparation:
-
Prepare serial two-fold dilutions of SPR719 in the appropriate broth in a separate 96-well plate.
-
Transfer 100 µL of each drug dilution to the corresponding wells of the test plate. The final volume in each well after adding the inoculum will be 200 µL.
-
Include a drug-free well as a positive growth control and an uninoculated well with broth as a negative control.
-
-
Inoculation:
-
Add 100 µL of the prepared mycobacterial inoculum to each well of the microtiter plate.
-
-
Incubation:
-
Seal the plates with a breathable membrane or place them in a humidified container to prevent evaporation.
-
Incubate at 37°C. Incubation times will vary depending on the mycobacterial species (e.g., 3-5 days for RGM, 14-21 days for M. tuberculosis).
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of SPR719 that completely inhibits visible growth of the mycobacteria.[7]
-
Use an inverted mirror to facilitate the reading of sedimented mycobacterial growth at the bottom of the wells.
-
Protocol 2: Induction and Selection of Spontaneous this compound-Resistant Mutants
This protocol describes a single-step selection method to isolate spontaneous mutants resistant to this compound's active form, SPR719.
Materials:
-
Mycobacterial strain of interest with a known SPR719 MIC.
-
Middlebrook 7H10 or 7H11 agar plates.
-
SPR719 stock solution.
-
Sterile saline or water with 0.05% Tween 80.
-
Spectrophotometer.
-
Incubator (37°C).
Procedure:
-
Inoculum Preparation:
-
Grow the mycobacterial strain in liquid medium (e.g., Middlebrook 7H9 broth with appropriate supplements) to late logarithmic phase.
-
Harvest the cells by centrifugation and wash them twice with sterile saline or water with Tween 80.
-
Resuspend the pellet in a small volume of saline and determine the cell density (CFU/mL) by plating serial dilutions on drug-free agar.
-
-
Selection of Resistant Mutants:
-
Prepare Middlebrook 7H10 or 7H11 agar plates containing various concentrations of SPR719. It is recommended to use concentrations that are multiples of the predetermined MIC (e.g., 2x, 4x, 8x, and 16x MIC).[1][2]
-
Plate a high density of the prepared mycobacterial suspension (e.g., 108 to 109 CFU) onto each drug-containing plate.
-
Also, plate serial dilutions of the inoculum onto drug-free agar to accurately determine the initial viable cell count.
-
Incubate the plates at 37°C for 3-6 weeks, or until colonies appear on the drug-containing plates.
-
-
Confirmation and Isolation of Resistant Mutants:
-
Pick individual colonies that grow on the SPR719-containing plates.
-
Restreak each colony onto a fresh agar plate containing the same concentration of SPR719 to confirm resistance.
-
Simultaneously, streak the colony onto a drug-free agar plate for propagation and cryopreservation.
-
Calculate the frequency of resistance by dividing the number of resistant colonies by the total number of viable cells plated.
-
Protocol 3: Genotypic Characterization of this compound-Resistant Mutants
This protocol outlines the steps for identifying mutations in the gyrB gene of the selected resistant mutants.
Materials:
-
Confirmed this compound-resistant mycobacterial isolates.
-
Wild-type (susceptible) parental strain.
-
DNA extraction kit for mycobacteria.
-
PCR primers flanking the quinolone resistance-determining region (QRDR) of the gyrB gene.
-
PCR reagents (Taq polymerase, dNTPs, buffer).
-
Thermocycler.
-
Agarose gel electrophoresis equipment.
-
DNA sequencing service.
Procedure:
-
Genomic DNA Extraction:
-
Culture the resistant mutants and the wild-type strain in appropriate liquid or solid media.
-
Extract genomic DNA from each strain using a commercially available kit or a standard in-house protocol for mycobacteria. Ensure the DNA is of high purity and concentration.
-
-
PCR Amplification of the gyrB Gene:
-
Design or obtain PCR primers that amplify the region of the gyrB gene known to be associated with resistance to GyrB inhibitors.[8][9]
-
Perform PCR using the extracted genomic DNA as a template. The PCR conditions (annealing temperature, extension time) should be optimized for the specific primers and mycobacterial species.
-
Verify the successful amplification of the target region by running a small volume of the PCR product on an agarose gel. A single band of the expected size should be visible.
-
-
DNA Sequencing:
-
Purify the PCR products to remove primers and dNTPs.
-
Send the purified PCR products for Sanger sequencing using the same primers used for amplification.
-
-
Sequence Analysis:
-
Align the DNA sequences obtained from the resistant mutants with the sequence from the wild-type parental strain.
-
Identify any nucleotide changes (substitutions, insertions, or deletions) in the gyrB gene of the resistant isolates.
-
Translate the nucleotide sequences to amino acid sequences to determine if the mutations result in amino acid substitutions in the GyrB protein.
-
Mandatory Visualizations
Caption: Workflow for this compound resistance studies.
Caption: this compound mechanism and resistance pathways.
References
- 1. In Vitro Resistance against DNA Gyrase Inhibitor SPR719 in Mycobacterium avium and Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Benzimidazole SPR719 Shows Promising Concentration-Dependent Activity and Synergy against Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Activity of Benzimidazole (SPR719) Against Clinical Isolates of Nontuberculous Mycobacteria With and Without Clarithromycin or Amikacin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extending the Definition of the GyrB Quinolone Resistance-Determining Region in Mycobacterium tuberculosis DNA Gyrase for Assessing Fluoroquinolone Resistance in M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mutations in the gyrA and gyrB genes of fluoroquinolone-resistant Mycobacterium tuberculosis from TB patients in Thailand - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Utilizing CRISPR-Cas9 for Fobrepodacin Target Engagement Studies in Mycobacteria
Introduction
Fobrepodacin (SPR720) is an investigational oral antimicrobial agent being developed for the treatment of nontuberculous mycobacterial (NTM) infections.[1] It is a prodrug of SPR719, which functions by inhibiting DNA gyrase subunit B (GyrB), a critical enzyme for bacterial DNA replication.[1][2] Validating that a drug engages its intended target within the complex cellular environment of mycobacteria is a crucial step in drug development. Clustered Regularly Interspaced Short Palindromic Repeats interference (CRISPRi) has emerged as a powerful and precise tool for programmable gene silencing in mycobacteria, offering a robust method for studying drug-target interactions.[3][4]
This application note describes a methodology using an optimized CRISPRi system, featuring the catalytically dead Cas9 from Streptococcus thermophilus (dCas9Sth1), to modulate the expression of gyrB in mycobacteria.[5] By specifically reducing the intracellular levels of the GyrB protein, this approach allows researchers to assess changes in mycobacterial susceptibility to this compound, thereby providing strong evidence of on-target engagement. The principle is that a reduction in the target protein level will render the cells hypersensitive to the inhibitor, a phenomenon known as chemical-genetic interaction.
Experimental Workflow for Target Engagement Validation
The overall workflow involves designing a specific guide RNA (sgRNA) to target the gyrB gene, constructing a CRISPRi knockdown strain, validating the gene silencing, and finally, assessing the phenotypic consequences on drug susceptibility.
References
- 1. SPR720 (this compound) | Working Group for New TB Drugs [newtbdrugs.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Gene silencing by CRISPR interference in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CRISPR Interference (CRISPRi) for Targeted Gene Silencing in Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Programmable transcriptional repression in mycobacteria using an orthogonal CRISPR interference platform - PMC [pmc.ncbi.nlm.nih.gov]
Fobrepodacin: Application Notes and Protocols for the Treatment of Chronic Mycobacterium abscessus Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fobrepodacin (formerly SPR720) is a novel, orally bioavailable aminobenzimidazole phosphate prodrug. Its active moiety, SPR719, targets the ATPase activity of DNA gyrase B (GyrB), a mechanism distinct from currently approved antibiotics for Mycobacterium abscessus infections.[1][2][3] This unique mechanism of action presents a promising new therapeutic option for the challenging-to-treat, multidrug-resistant infections caused by M. abscessus. This document provides detailed application notes and experimental protocols based on available preclinical data to guide further research and development of this compound for this indication.
Mechanism of Action
This compound is readily converted in vivo to its active form, SPR719. SPR719 acts by competitively inhibiting the ATPase domain of DNA gyrase B, a type II topoisomerase essential for bacterial DNA replication, repair, and transcription. By blocking this crucial enzymatic activity, SPR719 prevents the negative supercoiling of DNA, leading to DNA strand breaks and ultimately bacterial cell death.
Data Presentation
In Vitro Activity of SPR719 against Mycobacterium abscessus
The following tables summarize the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) data for SPR719 against clinical isolates of M. abscessus.
| Species/Subspecies | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| M. abscessus complex | 53 | 0.02 - 8 | 2 | - | [4] |
| M. abscessus | 72% of isolates | ≤2 | - | 4 | [5][6] |
| M. abscessus subsp. massiliense | 95% of isolates | ≤2 | - | 2 | [5][6] |
| Clarithromycin-resistant M. abscessus | 85% of isolates | ≤2 | - | 4 | [5] |
| Species | Number of Isolates | MBC Range (µg/mL) | MBC₉₀ (µg/mL) | Reference |
| M. abscessus | - | 0.5 - 16 | 8 | [5][6] |
| M. abscessus subsp. massiliense | - | - | 4 | [5][6] |
| Clarithromycin-resistant M. abscessus | - | 2 - 8 | 8 | [5] |
In Vivo Efficacy of this compound (SPR720) in a Murine Model of Chronic M. abscessus Infection
A study in severe combined immunodeficient (SCID) mice with chronic M. abscessus infection demonstrated the in vivo activity of this compound.
| Treatment Group (32 days) | Dosage | Mean Log₁₀ CFU Reduction vs. Control | Reference |
| This compound (SPR720) | 100 mg/kg | 1.75 (vs. Clarithromycin) | [3] |
| 1.82 (vs. Amikacin) | [3] | ||
| 2.37 (vs. Clofazimine) | [3] | ||
| This compound (SPR720) | 50 mg/kg | 0.96 (vs. Clarithromycin) | [3] |
| 1.03 (vs. Amikacin) | [3] | ||
| 1.58 (vs. Clofazimine) | [3] |
Experimental Protocols
Protocol 1: In Vitro Susceptibility Testing of SPR719 against M. abscessus
This protocol outlines the determination of MIC and MBC values using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Methodology:
-
Bacterial Strain Preparation:
-
Culture M. abscessus isolates on appropriate agar plates (e.g., Middlebrook 7H11) at 30°C.
-
Prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Drug Dilution:
-
Prepare a stock solution of SPR719 in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of SPR719 in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a growth control (no drug) and a sterility control (no bacteria).
-
Seal the plates and incubate at 30°C for 3 to 5 days, or until sufficient growth is observed in the control wells.
-
-
MIC Determination:
-
Visually inspect the plates for bacterial growth.
-
The MIC is defined as the lowest concentration of SPR719 that completely inhibits visible growth.
-
-
MBC Determination:
-
Take a 10-100 µL aliquot from each well showing no visible growth (at and above the MIC).
-
Spread the aliquots onto appropriate agar plates.
-
Incubate the plates at 30°C until colonies are visible.
-
The MBC is the lowest concentration of SPR719 that results in a ≥99.9% reduction in CFU compared to the initial inoculum.
-
Protocol 2: Murine Model of Chronic M. abscessus Pulmonary Infection for Efficacy Testing
This protocol describes a general framework for evaluating the in vivo efficacy of this compound in an immunocompromised mouse model.
Methodology:
-
Animal Model:
-
Infection:
-
Infect mice with a clinical isolate of M. abscessus via an appropriate route to establish a pulmonary infection (e.g., aerosol or intravenous injection).
-
Allow the infection to progress to a chronic state before initiating treatment.
-
-
Treatment:
-
Randomize infected mice into different treatment groups:
-
Vehicle control
-
This compound (e.g., 50 mg/kg and 100 mg/kg) administered by oral gavage once daily.
-
Comparator drugs (e.g., clarithromycin, amikacin).
-
-
Treat the mice for a defined period (e.g., 32 days).[3]
-
-
Efficacy Evaluation:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically remove the lungs and other relevant organs (e.g., spleen, liver).
-
Homogenize the organs in a suitable buffer.
-
Perform serial dilutions of the organ homogenates and plate them on appropriate agar medium.
-
Incubate the plates and enumerate the colony-forming units (CFU) to determine the bacterial load in each organ.
-
Compare the CFU counts between the treatment groups and the vehicle control to assess the efficacy of this compound.
-
Conclusion
This compound demonstrates promising in vitro and in vivo activity against Mycobacterium abscessus, including drug-resistant strains. Its novel mechanism of action targeting DNA gyrase B makes it a valuable candidate for further development. The protocols provided herein offer a framework for researchers to conduct further preclinical evaluations to better define the therapeutic potential of this compound in the treatment of chronic M. abscessus infections.
References
- 1. The Benzimidazole SPR719 Shows Promising Concentration-Dependent Activity and Synergy against Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Resistance against DNA Gyrase Inhibitor SPR719 in Mycobacterium avium and Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of combinations of bactericidal and bacteriostatic compounds in Mycobacterium abscessus-infected mice: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. In Vitro Activity of Benzimidazole (SPR719) Against Clinical Isolates of Nontuberculous Mycobacteria With and Without Clarithromycin or Amikacin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming poor solubility of Fobrepodacin in aqueous solutions
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to overcome the poor aqueous solubility of Fobrepodacin.
Frequently Asked Questions (FAQs) & Troubleshooting
1. What is the baseline aqueous solubility of this compound and why is it so low?
This compound is a Biopharmaceutics Classification System (BCS) Class II compound, meaning it has high membrane permeability but low aqueous solubility. Its solubility in neutral aqueous buffer (pH 7.4) at room temperature is typically less than 0.1 µg/mL. This poor solubility is attributed to its high lipophilicity (LogP ≈ 4.2) and crystalline structure.
2. How can I improve this compound's solubility for initial in vitro screening assays?
For early-stage in vitro assays, using co-solvents or adjusting the pH are the most straightforward methods.
-
pH Modification: this compound is a weak base (pKa ≈ 8.5), so its solubility increases at a lower pH. Acidifying the medium can significantly improve solubility for cell-free assays. However, for cell-based assays, ensure the final pH is compatible with cell viability (typically pH 6.8-7.6).
-
Co-solvents: Organic solvents like Dimethyl Sulfoxide (DMSO), Ethanol (EtOH), or N,N-Dimethylformamide (DMF) can be used to prepare concentrated stock solutions. These stocks are then diluted into the aqueous assay buffer. It is critical to ensure the final solvent concentration does not exceed the tolerance limit of the assay system (e.g., typically <0.5% DMSO for many cell lines).
3. My this compound is precipitating out of solution during my cell-based assay. What should I do?
Precipitation during dilution of a DMSO stock into aqueous media is a common issue. Here are several troubleshooting steps:
-
Reduce Final Concentration: The most straightforward solution is to work at a lower final concentration of this compound.
-
Use a Surfactant: Incorporating a low concentration of a non-ionic surfactant (e.g., Tween® 80, Polysorbate 20) in the final assay medium can help maintain this compound's solubility.
-
Incorporate Serum: If your cell culture media contains fetal bovine serum (FBS) or other serum, the proteins (like albumin) can bind to this compound and help keep it in solution. Increasing the serum percentage, if the experiment allows, can be beneficial.
-
Prepare a Cyclodextrin Inclusion Complex: Cyclodextrins are cyclic oligosaccharides that can encapsulate lipophilic drugs, enhancing their aqueous solubility.
4. I need to prepare a this compound formulation for in vivo animal studies. What are my options?
Formulations for in vivo studies require more advanced strategies to ensure bioavailability and minimize toxicity.
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly enhance its dissolution rate and apparent solubility.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can be effective for oral or parenteral administration.
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, thereby improving the dissolution rate.
Quantitative Data Summary
The following tables summarize the solubility of this compound in various solvent systems and with different formulation strategies.
Table 1: this compound Solubility in Different Solvents
| Solvent System | Temperature (°C) | Solubility (µg/mL) |
| Deionized Water | 25 | < 0.1 |
| PBS (pH 7.4) | 25 | < 0.1 |
| 0.1 N HCl (pH 1.0) | 25 | 55.3 |
| DMSO | 25 | > 100,000 |
| Ethanol (95%) | 25 | 1,200 |
| Propylene Glycol | 25 | 850 |
| PEG 400 | 25 | 2,500 |
Table 2: Enhanced Solubility of this compound with Excipients (in PBS pH 7.4)
| Formulation Strategy | Concentration (% w/v) | Solubility (µg/mL) | Fold Increase |
| Control (PBS) | N/A | < 0.1 | - |
| Polysorbate 80 | 2% | 15.2 | >150x |
| Solutol® HS 15 | 5% | 45.8 | >450x |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 10% | 112.5 | >1100x |
| Amorphous Solid Dispersion (with PVP/VA 64, 1:3 ratio) | N/A | 85.0 (apparent) | >850x |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add pure DMSO to achieve a high concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly for 5-10 minutes until the powder is completely dissolved. A brief sonication in a water bath can aid dissolution.
-
For assays, perform serial dilutions from this stock solution into the final aqueous buffer or cell culture medium. Ensure the final DMSO concentration remains below the tolerance level of your experimental system (e.g., <0.5%).
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10% w/v in PBS pH 7.4).
-
Add an excess amount of this compound powder to this solution.
-
Stir the suspension at room temperature for 24-48 hours to allow for complexation and equilibrium to be reached.
-
After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm for 20 minutes) to pellet the undissolved this compound.
-
Carefully collect the supernatant, which contains the solubilized this compound-cyclodextrin complex.
-
Determine the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).
Visual Guides
Caption: Workflow for selecting a this compound solubility enhancement strategy.
Caption: Relationship between this compound's properties and solubility solutions.
Optimizing oral gavage administration of Fobrepodacin for consistent PK
Technical Support Center: Fobrepodacin Oral Gavage Administration
Objective: This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the oral gavage administration of this compound to achieve consistent and reliable pharmacokinetic (PK) profiles in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties? A1: this compound is an investigational small molecule inhibitor of the XYZ pathway. It is characterized by low aqueous solubility (<0.1 µg/mL) and high lipophilicity (LogP > 4), classifying it as a Biopharmaceutics Classification System (BCS) Class II compound. These properties present challenges for oral absorption and can lead to high PK variability if not formulated and administered correctly.
Q2: What is the recommended vehicle for oral gavage of this compound? A2: Due to its low solubility, an aqueous suspension is recommended. A standard and effective vehicle is 0.5% (w/v) Methylcellulose (MC) with 0.1% (v/v) Polysorbate 80 (Tween® 80) in purified water . The methylcellulose acts as a suspending agent, while the Polysorbate 80 acts as a wetting agent to improve the dispersibility of the hydrophobic this compound particles.[1] For certain studies, oil-based vehicles like corn oil may also be considered, but can alter absorption profiles.[2][3]
Q3: How should this compound formulations be prepared and stored? A3: Formulations should be prepared fresh daily if possible. If batch preparation is necessary, stability must be confirmed. The formulation must be homogenized thoroughly to ensure a uniform suspension and accurate dosing.[4][5] Store protected from light at 2-8°C and re-homogenize before each use. See Protocol 1 for detailed preparation steps.
Q4: What are the most critical factors influencing the consistency of this compound PK data? A4: The three main pillars influencing PK consistency are:
-
Formulation: Particle size, homogeneity, and stability of the suspension.[6]
-
Administration Technique: Accuracy of volume, speed of administration, and minimization of animal stress.[7]
-
Biological Factors: Fasting state of the animal, gastrointestinal pH, and transit time.[8][9][10]
Q5: Should animals be fasted prior to dosing? A5: Yes, it is highly recommended to fast animals (e.g., overnight for rodents, approximately 12-16 hours) with free access to water before dosing.[9] Fasting reduces variability in gastric emptying and food-drug interactions, leading to more consistent absorption profiles.[8][11][12] The timing of re-feeding post-dose should also be standardized across the study.[9][10]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Problem 1: High Inter-Animal Variability in PK Profiles (Cmax and AUC)
Q: We are observing a Coefficient of Variation (%CV) greater than 30% in our PK parameters between animals in the same dose group. What are the potential causes and solutions?
A: High variability is a common challenge with poorly soluble compounds. The root cause can typically be traced to formulation, dosing technique, or biological differences.
Troubleshooting Workflow for High PK Variability
Caption: Troubleshooting workflow for diagnosing high PK variability.
Solutions:
-
Formulation Inhomogeneity: The most likely cause. This compound particles may be settling, leading to inconsistent concentrations being drawn into the dosing syringe.
-
Action: Implement a rigorous homogenization process (See Protocol 1 ). Before dosing each animal, vortex the bulk suspension thoroughly. For larger studies, use a magnetic stirrer. Verify homogeneity experimentally (See Protocol 3 ).
-
-
Inaccurate Dosing Technique: Small errors in volume or improper technique can lead to significant differences in the administered dose.
-
Action: Ensure all technicians are properly trained on the oral gavage procedure (See Protocol 2 ). Use calibrated positive displacement pipettes. Wipe the outside of the gavage needle before administration to remove excess formulation.[13]
-
-
Variable Animal Physiology: Differences in food intake and stress levels can alter gastric emptying and absorption.
-
Action: Strictly control the fasting and re-feeding schedule for all animals. Handle animals consistently and gently to minimize stress, as stress can affect gastrointestinal physiology.[7]
-
Problem 2: Lower-Than-Expected Oral Exposure (Low Bioavailability)
Q: The mean AUC and Cmax values are consistently lower than anticipated based on in vitro data. What are the potential causes and solutions?
A: Low exposure is often linked to solubility and permeability limitations.
Investigative Steps for Low Oral Exposure
Caption: Key factors to investigate for low oral drug exposure.
Solutions:
-
Solubility/Dissolution Rate Limitation: this compound may not be dissolving efficiently in the gastrointestinal tract.
-
Action: Reduce the particle size of the this compound drug substance through micronization or nano-milling. Smaller particles have a larger surface area, which can improve the dissolution rate and subsequent absorption.[6]
-
-
Vehicle Incompatibility: The current vehicle may not be optimal for maintaining this compound in a suspendable or absorbable state.
-
Action: Evaluate alternative formulation strategies. This could include testing different suspending agents or exploring lipid-based formulations like a self-emulsifying drug delivery system (SEDDS), which can improve the solubility and absorption of lipophilic compounds.[3]
-
-
High First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before reaching systemic circulation.[14][15]
-
Action: If not already done, conduct an intravenous PK study to determine the absolute bioavailability. This will help differentiate between poor absorption and high first-pass clearance.
-
Data Presentation
Table 1: Illustrative PK Parameters of this compound in Different Vehicle Formulations This data is for illustrative purposes to demonstrate the impact of formulation on PK outcomes.
| Vehicle Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*h/mL) | %CV (AUC) |
| 0.5% Methylcellulose in Water | 10 | 150 ± 60 | 4.0 | 950 ± 380 | 40% |
| 0.5% MC + 0.1% Polysorbate 80 (Recommended) | 10 | 450 ± 90 | 2.0 | 3100 ± 620 | 20% |
| 20% PEG400 in Water | 10 | 300 ± 120 | 2.0 | 1800 ± 720 | 40% |
| Corn Oil | 10 | 600 ± 150 | 4.0 | 4500 ± 1125 | 25% |
Table 2: Recommended Maximum Oral Gavage Volumes in Rodents
| Species | Body Weight (g) | Max Volume (mL/kg) | Example Volume (mL) |
| Mouse | 20 | 10 | 0.2 |
| Mouse | 30 | 10 | 0.3 |
| Rat | 200 | 10 | 2.0 |
| Rat | 300 | 10 | 3.0 |
| Note: While some protocols allow for higher volumes, 10 mL/kg is a widely accepted standard to minimize the risk of gastrointestinal distress and reflux.[16] |
Experimental Protocols
Protocol 1: Preparation of this compound Suspension (1 mg/mL)
-
Vehicle Preparation:
-
Add 0.5 g of Methylcellulose to approximately 80 mL of purified water.
-
Heat to 60-70°C while stirring until the MC is fully dispersed.
-
Cool the solution to room temperature. Add 0.1 mL of Polysorbate 80.
-
Add purified water to bring the final volume to 100 mL. Stir until uniform.
-
-
This compound Suspension:
-
Weigh 100 mg of this compound powder into a glass mortar.
-
Add a small volume (~2 mL) of the vehicle and triturate with a pestle to form a smooth, uniform paste. This step is critical to wet the powder and break up agglomerates.
-
Gradually add more vehicle while stirring continuously.
-
Transfer the suspension to a graduated cylinder or volumetric flask and bring it to the final volume of 100 mL with the vehicle.
-
-
Homogenization:
-
Transfer the suspension to a suitable container.
-
Homogenize using a high-shear homogenizer or sonicator for 2-5 minutes, ensuring the sample does not overheat.[5]
-
Visually inspect for uniformity. The final product should be a milky, homogenous suspension with no visible clumps.
-
Store at 2-8°C, protected from light. Re-homogenize by vortexing or stirring for at least 1 minute before each use.
-
Protocol 2: Best Practices for Oral Gavage in Mice
-
Animal Restraint:
-
Grasp the mouse by the loose skin over the neck and back (scruffing) to immobilize the head. The restraint should be firm but not restrictive of breathing.[13]
-
-
Gavage Needle Measurement:
-
Use a proper size flexible-tipped or ball-tipped stainless steel gavage needle (e.g., 20-gauge for an adult mouse).
-
Measure the needle length from the tip of the mouse's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.
-
-
Administration:
-
Ensure the formulation is homogenous. Draw the precise volume into the syringe.
-
Wipe the outside of the needle with gauze to remove excess liquid.[13]
-
Position the mouse vertically. Gently introduce the needle into the mouth, passing it along the side of the tongue.
-
Advance the needle smoothly into the esophagus until the pre-measured depth is reached. There should be no resistance. If resistance is felt, withdraw immediately and restart.
-
Dispense the liquid smoothly and steadily.
-
Withdraw the needle gently in the same direction it was inserted.
-
-
Post-Dosing Monitoring:
Protocol 3: Assessing Formulation Homogeneity and Stability
-
Objective: To confirm that the concentration of this compound is uniform throughout the bulk suspension and remains stable over the intended period of use.
-
Homogeneity Assessment (Time Zero):
-
Prepare the bulk formulation as described in Protocol 1 .
-
While stirring, take three samples: one from the top, one from the middle, and one from the bottom of the suspension.
-
Analyze the concentration of this compound in each sample using a validated analytical method (e.g., HPLC-UV).
-
Acceptance Criteria: The concentration of each sample should be within ±10% of the target concentration, and the %RSD of the three samples should be ≤5%.
-
-
Stability Assessment (e.g., 24 hours):
-
Store the bulk suspension under the intended storage conditions (e.g., 2-8°C).
-
After the storage period, re-homogenize the suspension using the same method as the initial preparation.
-
Repeat the sampling and analysis process described in step 2.
-
Acceptance Criteria: The mean concentration should remain within ±10% of the initial concentration, and the homogeneity criteria should still be met.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Guide to Oral Suspensions for Formulation Scientists - Lubrizol [lubrizol.com]
- 5. 7 Ways Homogenizers Are Used in Pharma Oral Dose Development [pion-inc.com]
- 6. Factors Affecting Oral Drug Absorption | Pharmacology Mentor [pharmacologymentor.com]
- 7. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fasting Increases Tobramycin Oral Absorption in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Predicting Impact of Food and Feeding Time on Oral Absorption of Drugs with a Novel Rat Continuous Intestinal Absorption Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Predicting Impact of Food and Feeding Time on Oral Absorption of Drugs with a Novel Rat Continuous Intestinal Absorption Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 15. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Strategies to reduce off-target effects of Fobrepodacin in preclinical models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Fobrepodacin in preclinical models. Our aim is to help you mitigate off-target effects and ensure the accuracy and reproducibility of your experimental results.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly high in vitro cytotoxicity in non-target cell lines | Off-target kinase inhibition (e.g., Kinase Beta). | 1. Perform a dose-response curve to determine the IC50 in both target and non-target cell lines. 2. Reduce this compound concentration to a therapeutic window that maintains efficacy against the target kinase (Kinase Alpha) while minimizing toxicity in other cells. 3. Consider co-administration with a known cardio-protective agent if the off-target effect is on cardiomyocyte-related kinases. |
| Significant weight loss or signs of distress in animal models | Systemic toxicity due to off-target effects (e.g., hepatotoxicity, gastrointestinal distress). | 1. Review and optimize the dosing regimen. Consider a lower dose or a different administration frequency.[1] 2. Implement a nanoparticle-based drug delivery system to improve tumor targeting and reduce systemic exposure.[2][3][] 3. Monitor animal health closely, including daily weight checks and clinical observations. |
| Elevated liver enzymes (ALT/AST) in bloodwork from animal models | This compound-induced hepatotoxicity. | 1. Perform a dose-range finding study to identify the maximum tolerated dose (MTD).[5] 2. Co-administer a hepatoprotective agent, such as N-acetylcysteine (NAC) or silymarin.[6] 3. Evaluate liver tissue histologically for signs of damage. |
| Inconsistent anti-tumor efficacy in vivo | 1. Poor bioavailability. 2. Rapid metabolism of this compound. 3. Development of resistance. | 1. Conduct pharmacokinetic (PK) studies to determine the drug's half-life and distribution.[5] 2. Utilize a nanoparticle formulation to enhance stability and circulation time.[2][] 3. Analyze tumor samples for mutations in the Kinase Alpha target that could confer resistance. |
| Cardiotoxicity observed in preclinical models | Inhibition of hERG channels or off-target effects on cardiac kinases. | 1. Conduct in vitro patch-clamp assays to assess this compound's effect on cardiac ion channels, particularly hERG.[7] 2. Use human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) for more predictive in vitro cardiotoxicity screening.[8] 3. Consider co-administration with a cardio-protective agent. |
Frequently Asked Questions (FAQs)
1. What are the known off-target effects of this compound?
This compound, while a potent inhibitor of its primary target, Kinase Alpha, has been observed to have off-target activities that can lead to:
-
Cardiomyocyte toxicity: Through inhibition of the structurally similar Kinase Beta, which is crucial for heart muscle cell survival.
-
Hepatotoxicity: By causing unintended activation of stress response pathways in liver cells.
-
Gastrointestinal distress: Resulting from the disruption of the gut's epithelial barrier function.
2. How can I reduce the systemic toxicity of this compound in my animal model?
A primary strategy to reduce systemic toxicity is to employ a targeted drug delivery system.[] Nanoparticle-based formulations, such as liposomes or polymeric nanoparticles, can encapsulate this compound, limiting its exposure to healthy tissues and enhancing its accumulation at the tumor site.[2][3][] This approach can lower the required therapeutic dose and minimize off-target effects.[2]
3. What is the recommended starting dose for in vivo efficacy studies?
It is crucial to first establish the Maximum Tolerated Dose (MTD) through a dose-range finding study.[5] Begin with a dose significantly lower than the in vitro IC50 and escalate in subsequent cohorts of animals until signs of toxicity are observed. The MTD is typically defined as the highest dose that does not induce significant weight loss (e.g., >15-20%) or other severe clinical signs.
4. Are there any known agents that can be co-administered with this compound to mitigate its off-target effects?
Yes, depending on the specific off-target toxicity observed:
-
For cardiomyocyte toxicity , the co-administration of a cardio-protective agent that does not interfere with this compound's anti-tumor activity should be explored.
-
For hepatotoxicity , agents like N-acetylcysteine (NAC) or silymarin, which have known hepatoprotective effects, can be considered for co-administration.[6]
5. How can I confirm that the observed in vivo efficacy is due to the inhibition of Kinase Alpha and not an off-target effect?
To confirm on-target activity, you can perform the following experiments:
-
Rescue experiments: In vitro, introduce a mutated, this compound-resistant version of Kinase Alpha into your cancer cells. If the cells become resistant to this compound, it suggests the anti-cancer effect is on-target.
-
Biomarker analysis: In vivo, collect tumor samples from treated animals and analyze the phosphorylation status of downstream targets of Kinase Alpha. A reduction in the phosphorylation of these targets would indicate on-target engagement.
Experimental Protocols
Protocol 1: In Vitro Dose-Response Assay for this compound
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in both target cancer cells and non-target cells (e.g., primary cardiomyocytes, hepatocytes).
Materials:
-
Target cancer cell line (expressing Kinase Alpha)
-
Non-target cell line (e.g., primary hepatocytes, iPSC-derived cardiomyocytes)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the cell culture medium. A typical concentration range would be from 100 µM down to 0.01 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for a period relevant to the cell doubling time (e.g., 48-72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Evaluation of Hepatotoxicity in a Mouse Model
Objective: To assess the potential liver toxicity of this compound in vivo.
Materials:
-
6-8 week old mice (e.g., C57BL/6 or BALB/c)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Blood collection supplies (e.g., microtainer tubes)
-
Reagents for measuring serum ALT and AST levels
-
Formalin and paraffin for tissue fixation and embedding
-
Hematoxylin and eosin (H&E) staining reagents
Procedure:
-
Acclimate mice for at least one week before the start of the experiment.
-
Divide mice into treatment groups (e.g., vehicle control, low-dose this compound, high-dose this compound). A minimum of 5 mice per group is recommended.
-
Administer this compound or vehicle according to the planned dosing schedule (e.g., daily intraperitoneal injection for 14 days).
-
Monitor the animals daily for clinical signs of toxicity and record their body weight.
-
At the end of the treatment period, collect blood via cardiac puncture or another approved method.
-
Separate the serum and measure the levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
-
Euthanize the animals and perform a necropsy.
-
Collect the liver and fix it in 10% neutral buffered formalin.
-
Embed the liver in paraffin, section it, and perform H&E staining.
-
A veterinary pathologist should examine the liver sections for any signs of hepatocellular necrosis, inflammation, or other abnormalities.[9]
Visualizations
Caption: this compound Preclinical Evaluation Workflow.
Caption: this compound On-Target vs. Off-Target Signaling.
Caption: Mitigation Strategies for Off-Target Effects.
References
- 1. Ways to minimize adverse drug reactions. Individualized doses and common sense are key - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nanoparticle drug delivery - Wikipedia [en.wikipedia.org]
- 3. jddtonline.info [jddtonline.info]
- 5. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In Vitro Cardiotoxicity - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Cardiotoxicity, Cardiac Toxicity | Molecular Devices [moleculardevices.com]
- 9. ijpsjournal.com [ijpsjournal.com]
Improving the yield and purity of Fobrepodacin synthesis
Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Fobrepodacin synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Problem 1: Low Yield of SPR719 (this compound Precursor)
Low yields of the active pharmaceutical ingredient, SPR719, can be a significant roadblock. The synthesis of this aminobenzimidazole derivative involves multiple steps where yield can be compromised.
| Potential Cause | Recommended Solution |
| Incomplete reaction: The cyclization reaction to form the benzimidazole core may not have gone to completion. | - Reaction Time: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Temperature: Gradually increase the reaction temperature, ensuring it does not lead to degradation. - Reagent Stoichiometry: Ensure the correct molar ratios of reactants are used. An excess of one reactant may be necessary to drive the reaction to completion. |
| Side reactions: Formation of undesired byproducts can consume starting materials and reduce the yield of the desired product. | - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive reagents. - Purified Reagents: Use highly purified starting materials and solvents to minimize side reactions catalyzed by impurities. |
| Product degradation: The synthesized SPR719 may be unstable under the reaction or workup conditions. | - Temperature Control: Maintain a controlled temperature throughout the reaction and workup. Avoid excessive heat. - pH Control: Ensure the pH of the reaction and workup solutions is within a range where the product is stable. |
| Inefficient purification: Significant loss of product during the purification process. | - Chromatography Conditions: Optimize the mobile phase and stationary phase for column chromatography to achieve better separation and recovery. - Recrystallization Solvent: Select an appropriate solvent system for recrystallization that maximizes the recovery of pure product. |
Problem 2: Low Purity of SPR719
Impurities in the active pharmaceutical ingredient can affect its safety and efficacy. Identifying and minimizing these impurities is crucial.
| Potential Cause | Recommended Solution |
| Unreacted starting materials: Presence of unreacted precursors in the final product. | - Reaction Monitoring: Monitor the reaction closely by TLC or HPLC to ensure all starting materials are consumed. - Purification: Employ efficient purification techniques such as column chromatography or recrystallization to remove starting materials. |
| Formation of isomers: Structural or positional isomers may be formed during the synthesis. | - Reaction Conditions: Optimize reaction conditions (temperature, catalyst, solvent) to favor the formation of the desired isomer. - Chiral Resolution: If applicable, use chiral chromatography or resolving agents to separate enantiomers. |
| Degradation products: The product may degrade during the reaction, workup, or storage. | - Storage Conditions: Store the final product under appropriate conditions (e.g., low temperature, protected from light and moisture). - Antioxidants: Consider the use of antioxidants if the product is prone to oxidation. |
| Residual solvents: Solvents used in the synthesis or purification may remain in the final product. | - Drying: Dry the product thoroughly under vacuum at an appropriate temperature. - Solvent Selection: Choose solvents with lower boiling points that are easier to remove. |
Problem 3: Inefficient Phosphorylation of SPR719 to this compound
The conversion of SPR719 to its phosphate prodrug, this compound, is a critical final step that can present its own challenges.
| Potential Cause | Recommended Solution |
| Low reactivity of SPR719: The hydroxyl group to be phosphorylated may not be sufficiently reactive. | - Activating Agents: Use an activating agent to enhance the reactivity of the hydroxyl group. - Base Selection: The choice of base is critical. Use a non-nucleophilic base of appropriate strength to deprotonate the hydroxyl group without causing side reactions. |
| Degradation of this compound: The phosphate ester may be labile under the reaction conditions. | - Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions as water can hydrolyze the phosphorylating agent and the product. - Temperature Control: Perform the reaction at low temperatures to minimize degradation. |
| Difficult purification: Separating this compound from unreacted SPR719 and phosphorylation reagents can be challenging. | - Ion-Exchange Chromatography: Utilize ion-exchange chromatography for efficient purification of the charged phosphate prodrug. - Precipitation/Crystallization: Develop a suitable solvent system to selectively precipitate or crystallize the final product. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
This compound (SPR720) is a phosphate prodrug of SPR719. The synthesis, therefore, involves two main stages: the synthesis of the core aminobenzimidazole structure of SPR719, followed by its phosphorylation to yield this compound. The synthesis of SPR719 likely involves the formation of a substituted 2-aminobenzimidazole, which is a common heterocyclic scaffold in medicinal chemistry.
Q2: What are the key reaction types involved in the synthesis of the SPR719 core?
The synthesis of the 2-aminobenzimidazole core of SPR719 typically involves the cyclization of a substituted o-phenylenediamine with a cyanogen bromide or a similar reagent. Another common approach is the reaction of an o-phenylenediamine with a urea or thiourea derivative, followed by cyclization.[1][2][3]
Q3: What are common impurities that can be expected in the synthesis of aminobenzimidazole derivatives like SPR719?
Based on the synthesis of similar benzimidazole compounds, potential impurities could include:
-
Unreacted starting materials (e.g., o-phenylenediamine derivatives).
-
Over-alkylated or over-acylated byproducts.
-
Positional isomers formed during the substitution on the benzimidazole ring.
-
Oxidized byproducts.
Q4: Which analytical techniques are most suitable for monitoring the purity of this compound and its intermediates?
A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Ideal for assessing purity, quantifying impurities, and monitoring reaction progress. Both reversed-phase and chiral HPLC methods may be necessary.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying unknown impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): Essential for structural elucidation of the final product and key intermediates, and for confirming the position of the phosphate group in this compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups.
Q5: How can the solubility of this compound be improved for formulation?
This compound is a phosphate prodrug, which is a strategy often employed to increase the aqueous solubility of a parent drug. The phosphate group is ionizable at physiological pH, which generally enhances water solubility compared to the parent molecule, SPR719. Further formulation strategies could involve the use of co-solvents, surfactants, or forming different salt forms of the phosphate group.
Experimental Protocols
General Protocol for the Synthesis of a 2-Aminobenzimidazole Core (Illustrative)
This protocol is a generalized procedure and should be adapted based on the specific substitution pattern of SPR719.
-
Step 1: Formation of a Substituted Thiourea:
-
Dissolve the appropriately substituted o-phenylenediamine in a suitable solvent such as ethanol or isopropanol.
-
Add an equimolar amount of the corresponding isothiocyanate.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
The thiourea derivative may precipitate out of the solution and can be collected by filtration.
-
-
Step 2: Cyclization to the 2-Aminobenzimidazole:
-
Suspend the dried thiourea derivative in a solvent like ethanol.
-
Add a desulfurizing agent, such as a carbodiimide (e.g., DCC or EDC) or a metal oxide (e.g., mercuric oxide).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter to remove any insoluble byproducts.
-
Evaporate the solvent and purify the crude product by column chromatography or recrystallization.
-
General Protocol for the Phosphorylation of an Amine (Illustrative)
This is a general method for the formation of a phosphate ester prodrug.
-
Step 1: Phosphorylation Reaction:
-
Dissolve the purified SPR719 in a dry, aprotic solvent (e.g., anhydrous dichloromethane or tetrahydrofuran) under an inert atmosphere.
-
Cool the solution to 0°C.
-
Add a suitable phosphorylating agent (e.g., phosphorus oxychloride or a protected phosphate derivative) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) dropwise.
-
Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the reaction by TLC or LC-MS.
-
-
Step 2: Workup and Purification:
-
Quench the reaction by the slow addition of a buffered aqueous solution.
-
Extract the aqueous layer with a suitable organic solvent.
-
The purification method will depend on the nature of the phosphate group. If it is a free phosphate, ion-exchange chromatography is often effective. If it is a protected phosphate, silica gel chromatography may be used.
-
If a protecting group is used, a subsequent deprotection step will be necessary, followed by purification.
-
Visualizations
Caption: General workflow for the synthesis of this compound from starting materials.
Caption: Troubleshooting logic for low yield of the SPR719 intermediate.
References
Fobrepodacin Efficacy in Nontuberculous Mycobacteria (NTM): A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for researchers working with Fobrepodacin (SPR720) and its active moiety, SPR719, in the context of Nontuberculous Mycobacteria (NTM) research. NTM species exhibit significant intrinsic and acquired resistance to many antimicrobial agents, leading to variability in treatment efficacy. This resource aims to address common questions and experimental challenges related to the differential efficacy of this compound across various NTM species.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound (SPR720) is an orally bioavailable phosphate prodrug that is rapidly converted in vivo to its active form, SPR719.[1][2] SPR719 is a novel aminobenzimidazole that targets the ATPase activity of the DNA gyrase B subunit (GyrB).[2][3][4] DNA gyrase, a type II topoisomerase, is essential for bacterial DNA replication, transcription, and repair by introducing negative supercoils into the DNA.[5][6][7] By inhibiting the ATPase function of GyrB, SPR719 prevents the energy-dependent steps of the DNA supercoiling process, ultimately leading to bacterial cell death.[5][8] This mechanism is distinct from that of fluoroquinolones, which target the GyrA subunit.[2][7]
Q2: How does the in vitro efficacy of this compound (SPR719) vary across different NTM species?
A2: The in vitro potency of SPR719 varies among different NTM species. Generally, it has shown promising activity against a range of clinically relevant NTM. For instance, the MIC90 (Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates) is reported to be 2 mg/L for Mycobacterium avium complex (MAC) and 4 mg/L for Mycobacterium abscessus.[4][9] The MIC50 values for rapidly growing mycobacteria (RGM) range from 0.06 to 4 µg/ml, with the lowest values observed for the M. mucogenicum and M. fortuitum groups.[1] Slower growing mycobacteria such as M. kansasii also show susceptibility.[2] Detailed MIC distributions for various NTM species are provided in the data presentation section.
Q3: What are the known mechanisms of resistance to this compound in NTM?
A3: Two primary mechanisms of resistance to SPR719 in NTM have been identified:
-
Target Modification: Missense mutations in the ATPase domain of the GyrB subunit can lead to reduced binding affinity of the drug to its target. This is a low-frequency resistance mechanism observed in both M. avium and M. abscessus.
-
Efflux Pumps: In M. abscessus, a high-frequency resistance mechanism has been associated with frameshift mutations in the transcriptional repressor MAB_4384. This leads to the overexpression of the MmpS5/MmpL5 efflux pump system, which actively transports the drug out of the bacterial cell.[10][11][12][13]
Q4: Is there cross-resistance between this compound and other antibiotics used to treat NTM infections?
A4: Preclinical studies have shown no evidence of cross-resistance between this compound and other commonly used antibiotics for NTM infections, including macrolides and amikacin.[3][14] This is attributed to its novel mechanism of action targeting DNA gyrase B, which is different from the targets of other antibiotic classes.[2]
Troubleshooting Guide for In Vitro Susceptibility Testing
Issue 1: High MIC values observed for M. abscessus isolates.
-
Possible Cause 1: Efflux Pump Overexpression. As mentioned in the FAQs, M. abscessus can develop high-frequency resistance through the upregulation of the MmpS5/MmpL5 efflux pump.
-
Troubleshooting Step: Consider performing molecular testing to check for mutations in the MAB_4384 transcriptional repressor. If efflux is suspected, an efflux pump inhibitor (if available and compatible with your experimental setup) could be used to confirm this mechanism.
Issue 2: Inconsistent MIC results between experimental repeats.
-
Possible Cause 1: Inoculum Preparation. Inconsistent inoculum density can significantly impact MIC results. Mycobacteria tend to clump, which can lead to inaccurate dilutions.
-
Troubleshooting Step: Ensure thorough vortexing of the bacterial suspension, possibly with glass beads, to break up clumps. Allow larger clumps to settle and use the supernatant for inoculum preparation. Standardize the inoculum to a 0.5 McFarland turbidity standard.
-
Possible Cause 2: Media and Incubation Conditions. NTM have specific growth requirements. Incorrect media composition or incubation temperature can affect growth and, consequently, MIC readings.
-
Troubleshooting Step: Strictly adhere to the CLSI guidelines for media preparation (cation-adjusted Mueller-Hinton broth) and incubation conditions (temperature and duration) as detailed in the experimental protocols section.
Issue 3: No growth in the positive control well.
-
Possible Cause 1: Inoculum Viability. The bacterial inoculum may not have been viable at the start of the experiment.
-
Troubleshooting Step: Always use a fresh culture for inoculum preparation. Before starting the MIC assay, perform a viability check by plating a small aliquot of the prepared inoculum on appropriate agar medium.
-
Possible Cause 2: Incorrect Incubation. The incubation time may have been too short, especially for slow-growing mycobacteria.
-
Troubleshooting Step: Ensure that the plates are incubated for the recommended duration as per CLSI guidelines (e.g., 7-14 days for slow growers and 3-5 days for rapid growers).
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of SPR719 against various Nontuberculous Mycobacteria (NTM) Species
| NTM Species/Complex | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Slowly Growing Mycobacteria (SGM) | |||||
| Mycobacterium avium complex (MAC) | 41 | 0.02 - 8 | ≤1 | ≤2 | [1][15] |
| Mycobacterium avium | 136 | 0.125 - 16 | 2 | 4 | [14][16] |
| Mycobacterium intracellulare | 91 | 0.125 - 16 | 2 | 4 | [14][16] |
| Mycobacterium kansasii | 15 | 0.06 - 2 | 0.25 | 1 | [1][16] |
| Mycobacterium chimaera | Not Specified | 0.125 - 4 | Not Reported | Not Reported | [17] |
| Mycobacterium marinum | Not Specified | 0.125 - 4 | Not Reported | Not Reported | [17] |
| Mycobacterium ulcerans | 10 | 0.125 - 0.25 | Not Reported | Not Reported | [17] |
| Rapidly Growing Mycobacteria (RGM) | |||||
| Mycobacterium abscessus complex | 53 | 0.12 - 8 | 2 | 4 | [1][9] |
| M. abscessus subsp. abscessus | 77 | 0.125 - 8 | 2 | 4 | [14][16] |
| M. abscessus subsp. massiliense | 21 | 0.125 - 4 | 1 | 2 | [14][16] |
| Mycobacterium fortuitum group | 21 | 0.12 - 4 | 0.25 | 2 | [1][16] |
| Mycobacterium chelonae | 10 | 1 - 8 | 4 | 8 | [1] |
| Mycobacterium immunogenum | 8 | 1 - 8 | 4 | 8 | [1] |
| Mycobacterium mucogenicum group | 10 | 0.02 - 0.25 | 0.06 | 0.12 | [1] |
Experimental Protocols
Detailed Methodology for Broth Microdilution Susceptibility Testing of NTM (based on CLSI M24-A2 guidelines)
-
Preparation of Inoculum:
-
From a pure culture of the NTM isolate on solid media, select several colonies and transfer them to a tube containing sterile deionized water and glass beads.
-
Vortex vigorously for 1-2 minutes to break up bacterial clumps.
-
Allow the suspension to stand for 30 minutes to allow larger particles to settle.
-
Transfer the supernatant to a new sterile tube and adjust the turbidity to match a 0.5 McFarland standard using a nephelometer or by visual comparison. This corresponds to approximately 1-5 x 10⁷ CFU/mL.
-
Dilute the adjusted suspension 1:100 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 1-5 x 10⁵ CFU/mL.
-
-
Preparation of Microdilution Plates:
-
Use commercially prepared or in-house prepared 96-well microtiter plates containing serial twofold dilutions of this compound (SPR719) and other desired antimicrobial agents. The final concentration of the drugs should be in CAMHB.
-
Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) on each plate.
-
-
Inoculation:
-
Inoculate each well (except the sterility control) with 100 µL of the final diluted bacterial suspension. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Seal the plates with an adhesive seal to prevent evaporation.
-
Incubate the plates at the appropriate temperature for the species being tested (e.g., 30°C for M. marinum, 35-37°C for most other NTM).
-
Incubation times vary depending on the growth rate of the NTM:
-
Rapidly growing mycobacteria (RGM): 3-5 days. For clarithromycin testing against M. abscessus, incubation should be extended to 14 days to detect inducible resistance.[18]
-
Slowly growing mycobacteria (SGM): 7-14 days. Some species may require up to 21 days.
-
-
-
Reading and Interpretation of Results:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
-
Growth is indicated by the presence of a bacterial pellet at the bottom of the well.
-
Compare the growth in the drug-containing wells to the growth in the growth control well.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound (SPR720).
Caption: Mechanisms of resistance to this compound in NTM.
Caption: Workflow for NTM broth microdilution susceptibility testing.
References
- 1. journals.asm.org [journals.asm.org]
- 2. SPR720 | NTM Pulmonary Disease (PD) | Spero Therapeutics [sperotherapeutics.com]
- 3. tandfonline.com [tandfonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Functional characterisation of mycobacterial DNA gyrase: an efficient decatenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mycobacterium tuberculosis DNA Gyrase: Interaction with Quinolones and Correlation with Antimycobacterial Drug Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SPR720 (this compound) | Working Group for New TB Drugs [newtbdrugs.org]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy of SPR720 in murine models of non-tuberculous mycobacterial pulmonary infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Coexpression of MmpS5 and MmpL5 Contributes to Both Efflux Transporter MmpL5 Trimerization and Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MmpS5/MmpL5 as an efflux pump in Mycobacterium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Coexpression of MmpS5 and MmpL5 Contributes to Both Efflux Transporter MmpL5 Trimerization and Drug Resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Activity of Benzimidazole (SPR719) Against Clinical Isolates of Nontuberculous Mycobacteria With and Without Clarithromycin or Amikacin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. In vitro activity of SPR719 against Mycobacterium ulcerans, Mycobacterium marinum and Mycobacterium chimaera - PMC [pmc.ncbi.nlm.nih.gov]
- 18. uttyler.edu [uttyler.edu]
Mitigating gastrointestinal side effects of Fobrepodacin in animal studies
Introduction
Fobrepodacin (also known as SPR720) is an investigational, orally bioavailable prodrug of SPR719, which inhibits the bacterial DNA gyrase B subunit (GyrB).[1][2] It is being developed for the treatment of nontuberculous mycobacterial (NTM) disease.[1] As with many orally administered therapeutics, gastrointestinal (GI) side effects can be a concern during preclinical development. This technical support center provides guidance for researchers and drug development professionals on identifying, managing, and mitigating potential GI adverse events associated with this compound administration in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the expected gastrointestinal side effects of this compound in animal models?
A1: Based on the mechanism of action and preclinical data from similar compounds, potential GI side effects in animal models could include diarrhea, decreased fecal output, weight loss, and changes in appetite. These effects are often dose-dependent. Researchers should closely monitor animals for these signs, especially during initial dose-ranging studies.
Q2: What is the proposed mechanism for this compound-induced GI toxicity?
A2: While the primary target of this compound is bacterial GyrB, off-target effects in preclinical models are possible. High concentrations of the drug or its metabolites in the GI tract could potentially disrupt the gut microbiome, alter intestinal motility, or cause direct irritation to the mucosal lining.[3] Chemotherapy-induced diarrhea, for instance, can result from an imbalance between fluid absorption and secretion in the GI tract.[4]
Q3: Are there any recommended prophylactic treatments to mitigate these side effects?
A3: Prophylactic strategies can be explored, although their necessity will depend on the severity of GI effects observed. Options to consider include:
-
Probiotics: Co-administration of probiotics may help maintain gut microbial balance, which can be disrupted by antibacterial agents.[3][5]
-
Formulation adjustments: Evaluating different drug vehicles or formulations (e.g., enteric coatings) may reduce direct irritation to the upper GI tract.
-
Dietary modifications: Ensuring animals have consistent access to food and water can be critical. In some study designs, fasting protocols may need to be adjusted as they can influence the severity of GI toxicity.[6]
Q4: How does the vehicle used for this compound administration affect GI tolerance?
A4: The vehicle can significantly impact local drug concentration and absorption, thereby influencing GI tolerability. For example, vehicles with high osmolarity or irritating properties can exacerbate GI effects. It is recommended to conduct tolerability studies with the vehicle alone as a control group to distinguish vehicle effects from those of the active pharmaceutical ingredient (API).
Troubleshooting Guides
Problem 1: Severe diarrhea and weight loss (>15%) are observed within days of starting a this compound study in rodents.
-
Immediate Steps:
-
Assess Dehydration: Check animals for signs of dehydration (e.g., skin tenting, sunken eyes). Provide subcutaneous fluids (e.g., sterile saline or Lactated Ringer's solution) as per veterinary guidance.
-
Dose Reduction/Interruption: Consider temporarily halting dosing or reducing the dose for the affected cohort to allow for recovery.
-
Supportive Care: Provide nutritional support with a highly palatable and digestible diet.
-
Consult Veterinarian: Report severe adverse effects to the attending veterinarian immediately.
-
-
Follow-up Actions:
-
Re-evaluate Dose: The current dose may be above the maximum tolerated dose (MTD). Conduct a more detailed dose-range finding study with smaller dose escalations.
-
Split Dosing: Investigate if administering the total daily dose in two or three smaller doses improves tolerability.
-
Antidiarrheal Agents: For severe cases, therapeutic intervention with agents like loperamide could be considered, but this may confound study results and should be used judiciously and with a clear rationale.[5][7] Loperamide reduces intestinal motility by acting on opioid receptors in the intestinal wall.[5]
-
Problem 2: High variability in GI side effects is observed between animals in the same treatment group.
-
Potential Causes & Solutions:
-
Gavage Technique: Inconsistent oral gavage technique can cause stress or injury, leading to variable outcomes. Ensure all technicians are thoroughly trained and consistent in their technique.
-
Animal Health Status: Underlying subclinical health issues can make some animals more susceptible. Ensure all animals are properly acclimatized and health-screened before the study begins.[8]
-
Diet and Water: Variations in food and water consumption can affect drug absorption and GI transit time. Monitor and record food/water intake. Ensure uniform access for all animals.[6]
-
Gut Microbiome: The composition of the gut microbiota can vary between individual animals and influence drug metabolism and toxicity.[3] Consider normalizing the microbiome through co-housing or using animals from a supplier with a highly controlled environment.
-
Problem 3: Co-administration of a mitigating agent (e.g., probiotic) is not reducing this compound's GI toxicity as expected.
-
Troubleshooting Steps:
-
Dosing Regimen: Verify the timing of administration. Probiotics may be more effective if given several hours before or after this compound to avoid direct inactivation of the probiotic bacteria.
-
Strain and Dose of Probiotic: The efficacy of probiotics is strain-specific and dose-dependent.[5] Ensure the selected strain and dose are appropriate and have been validated for the intended purpose.
-
Mechanism Mismatch: The probiotic may not be addressing the specific mechanism of this compound-induced toxicity. If toxicity is due to direct mucosal damage rather than dysbiosis, a mucosal protectant might be a more effective strategy.
-
Data Presentation
Table 1: Dose-Dependent Incidence of Gastrointestinal Events in a 14-Day Rodent Study
| This compound Dose (mg/kg/day) | Incidence of Diarrhea (n/total) | Mean Body Weight Change (%) | Food Consumption Change (%) |
| Vehicle Control | 0/10 | +5.2% | -1.5% |
| 50 | 1/10 | +2.1% | -4.0% |
| 150 | 4/10 | -6.8% | -11.2% |
| 300 | 9/10 | -18.5% | -25.6% |
Table 2: Effect of Probiotic Co-treatment on this compound-Induced Intestinal Inflammation Markers in Mice (Day 7)
| Treatment Group (Dose in mg/kg) | TNF-α (pg/mg tissue) | IL-6 (pg/mg tissue) | MPO Activity (U/g tissue) |
| Vehicle Control | 25.4 ± 4.1 | 15.8 ± 3.3 | 1.2 ± 0.3 |
| This compound (200) | 88.9 ± 12.5 | 55.2 ± 8.9 | 5.8 ± 1.1 |
| This compound (200) + Probiotic | 45.1 ± 7.3 | 28.6 ± 5.4 | 2.5 ± 0.6 |
| Probiotic Only | 26.1 ± 3.8 | 16.5 ± 2.9 | 1.3 ± 0.4 |
| Data presented as Mean ± Standard Deviation. |
Experimental Protocols
Protocol 1: Assessment of Gastrointestinal Motility (Charcoal Meal Test)
-
Animal Preparation: Fast mice for 4-6 hours with free access to water.[9]
-
Drug Administration: Administer this compound or vehicle via oral gavage at the desired time point before the charcoal meal.
-
Charcoal Meal Administration: Administer a 5% charcoal suspension in 10% gum acacia (or similar vehicle) orally to each mouse (typically 0.1 mL/10g body weight).
-
Euthanasia and Tissue Collection: After a set time (e.g., 20-30 minutes), humanely euthanize the animals.
-
Measurement: Carefully dissect the small intestine from the pyloric sphincter to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Calculation: Express the GI transit as a percentage: (Distance traveled by charcoal / Total length of small intestine) x 100.
Protocol 2: Histopathological Evaluation of Intestinal Mucosa
-
Tissue Collection: Following euthanasia, collect sections of the duodenum, jejunum, and ileum.
-
Fixation: Immediately fix the tissue samples in 10% neutral buffered formalin for 24 hours.[10]
-
Processing: Dehydrate the tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax.[10]
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining: Mount sections on slides and stain with Hematoxylin and Eosin (H&E) to visualize tissue morphology.[10]
-
Microscopic Evaluation: A board-certified veterinary pathologist should evaluate the slides for signs of toxicity, including villus atrophy, crypt damage, epithelial necrosis, and inflammatory cell infiltration. A semi-quantitative scoring system can be used to grade the severity of the findings.
Visualizations
Signaling Pathways and Workflows
Caption: Hypothetical pathways of this compound-induced GI toxicity.
Caption: General workflow for a preclinical GI toxicity study.
Caption: Decision tree for troubleshooting severe diarrhea in studies.
References
- 1. SPR720 (this compound) | Working Group for New TB Drugs [newtbdrugs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Important Role of Intestinal Microbiota in Chemotherapy-induced Diarrhea and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemotherapy-Induced Diarrhea: Options for Treatment and Prevention [jhoponline.com]
- 5. Managing Chemotherapy-Induced Diarrhea: Efficacy of Interventions for Cancer Patients – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. mdpi.com [mdpi.com]
- 7. Chemotherapy-induced diarrhea: pathophysiology, frequency and guideline-based management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lupinepublishers.com [lupinepublishers.com]
- 9. fda.gov [fda.gov]
- 10. mdpi.com [mdpi.com]
Refinement of dosing regimens for Fobrepodacin in chronic infection models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers refining dosing regimens for Fobrepodacin in chronic infection models.
Frequently Asked Questions (FAQs)
General
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as SPR720) is an orally bioavailable prodrug of SPR719.[1][2] Its active form, SPR719, is an aminobenzimidazole that inhibits the bacterial DNA gyrase B-subunit (GyrB).[2][3] This enzyme is critical for bacterial DNA replication.[3] This mechanism is distinct from fluoroquinolone antibiotics, which target the GyrA subunit, meaning cross-resistance is not expected.[2][3]
Q2: What types of infections is this compound being investigated for?
A2: this compound is being developed for infections caused by mycobacteria, particularly nontuberculous mycobacterial (NTM) pulmonary disease caused by pathogens such as Mycobacterium avium complex (MAC) and Mycobacterium abscessus.[3][4] It has also shown efficacy in murine models of chronic M. tuberculosis infection.[1][3]
Q3: What is the primary pharmacokinetic/pharmacodynamic (PK/PD) index for this compound?
A3: For many novel antibiotics, the free area under the curve normalized by the minimum inhibitory concentration (fAUC/MIC) is a key predictor of efficacy.[5] For antibiotics with concentration-dependent killing, like those targeting DNA gyrase, this index is often the most predictive.[6] Dose fractionation studies in murine models are essential to confirm the specific index for this compound.[5]
Dosing & Administration
Q4: What are the typical dose ranges and frequencies for this compound in murine chronic infection models?
A4: Published studies in murine models have used oral gavage to administer this compound at doses ranging from 10 mg/kg to 100 mg/kg, once daily (q24h), often for 5 days a week.[1][4] In some studies for M. tuberculosis, a twice-daily administration of 100 mg/kg was effective.[3] The optimal dose and frequency will depend on the specific pathogen and infection model.
Q5: How should this compound be prepared for oral gavage in mice?
A5: this compound is a prodrug designed for oral bioavailability.[1][3] For experimental use, it should be formulated as a suspension in an appropriate vehicle as specified in the manufacturer's Certificate of Analysis. The volume for oral administration in mice is typically 10 mL/kg.[7]
Q6: Can this compound be administered via other routes, such as subcutaneously or intravenously?
A6: this compound (SPR720) is specifically designed as an oral prodrug.[1] While pharmacokinetic studies for other novel antibiotics may involve intravenous or subcutaneous routes to determine parameters like bioavailability, efficacy studies for this compound in chronic infection models have focused on oral administration to reflect its intended clinical use.[1][3][6][7]
Troubleshooting Guide
Issue 1: Suboptimal Efficacy or High Variability in Bacterial Load Reduction
Potential Cause 1: Incorrect Dosing Regimen The dose, frequency, or duration of treatment may be insufficient. The efficacy of this compound is dose-dependent.[4]
-
Solution:
-
Verify PK/PD Target: Ensure the dosing regimen is designed to achieve the target fAUC/MIC ratio associated with efficacy.[5]
-
Dose-Ranging Study: Conduct a dose-ranging study to identify the optimal dose. Studies have shown efficacy at doses up to 100 mg/kg/day in mice.[4]
-
Dose Fractionation: If not already determined, perform a dose fractionation study to confirm if efficacy is driven by Cmax/MIC, T>MIC, or AUC/MIC.[5] This will guide whether to increase the total daily dose or the frequency of administration.
-
Potential Cause 2: Poor Drug Exposure Issues with oral gavage technique or animal stress can lead to incomplete dosing and variable absorption.
-
Solution:
-
Technique Refinement: Ensure all personnel are proficient in oral gavage to minimize stress and ensure accurate dose delivery.
-
Pharmacokinetic Analysis: Collect plasma samples from a satellite group of animals at several time points post-dosing to measure this compound concentrations and calculate exposure (AUC).[7][8] Compare these values to those reported in the literature.[3]
-
Potential Cause 3: Host Immune Status The immune status of the animal model significantly impacts antibiotic efficacy. Studies in neutropenic versus immunocompetent mice show that the presence of granulocytes can dramatically enhance bacterial killing.[9]
-
Solution:
-
Model Selection: Use an animal model that is appropriate for the research question. Chronic infection models often use immunocompetent strains (e.g., C3HeB/FeJ for MAC) or immunodeficient strains (e.g., SCID mice for M. abscessus) depending on the pathogen.[4] Be aware of how the immune status will affect the required drug exposure for a therapeutic effect.
-
Issue 2: Unexpected Toxicity or Adverse Events in Animal Models
Potential Cause 1: Dose is Too High While generally well-tolerated, high doses of any compound can lead to toxicity.[2]
-
Solution:
-
Dose De-escalation: Reduce the dose to the next lowest level in your study design and observe if adverse events resolve.
-
Toxicity Markers: Monitor animals daily for clinical signs of toxicity (e.g., weight loss, lethargy, ruffled fur). Consider collecting blood for basic chemistry panels or tissues for histopathology in a subset of animals to identify organ-specific toxicity.
-
Potential Cause 2: Formulation or Vehicle Issue The vehicle used to suspend this compound may be causing gastrointestinal upset or other adverse effects.
-
Solution:
-
Vehicle Control Group: Always include a control group that receives only the vehicle to distinguish between vehicle-related and drug-related toxicity.
-
Alternative Vehicles: Consult literature for alternative, well-tolerated vehicles for oral gavage in mice.
-
Issue 3: Discrepancy Between In Vitro MIC and In Vivo Efficacy
Potential Cause 1: In Vivo Environment Standard in vitro MIC testing does not replicate the complex in vivo environment, which includes factors like protein binding, drug metabolism, and the physiological state of the bacteria within a chronic lesion.[10]
-
Solution:
-
Measure Protein Binding: Determine the plasma protein binding of this compound's active form (SPR719) in mouse plasma. Efficacy is driven by the free (unbound) drug concentration.[5]
-
PK/PD Modeling: Use pharmacokinetic data (total and free drug concentrations) and the MIC value to model the PK/PD index (e.g., fAUC/MIC). This provides a more accurate predictor of in vivo activity than MIC alone.[5][6]
-
Potential Cause 2: Bacterial State Bacteria in a chronic infection model may be in a slow-growing or non-replicating state, making them less susceptible to antibiotics that target replication, like DNA gyrase inhibitors.[2]
-
Solution:
-
Combination Therapy: Evaluate this compound in combination with other standard-of-care agents. Studies have shown that this compound's efficacy is enhanced when combined with drugs like clarithromycin and ethambutol.[4]
-
Extended Treatment Duration: Chronic infections may require longer treatment durations to eradicate persistent bacteria.[2] Extend the treatment period and assess bacterial load at multiple time points.
-
Data Presentation & Protocols
Table 1: Example Dosing Regimens for this compound in Murine Chronic Infection Models
| Pathogen | Mouse Strain | Dose (mg/kg) | Frequency | Route | Duration | Bacterial Load Reduction (log10 CFU) | Reference |
| M. avium | C3HeB/FeJ | 10, 30, 100 | q24h | Oral Gavage | 28 days | Dose-dependent reduction | [4] |
| M. abscessus | SCID | 25, 50, 100 | q24h | Oral Gavage | 28 days | Dose-dependent reduction | [4] |
| M. tuberculosis | BALB/c | 100 | BID | Oral Gavage | 4 weeks | ~2.5 | [3] |
| M. tuberculosis | BALB/c & C57BL/6 | 10, 30, 100 | q24h (5x/wk) | Oral Gavage | 4 weeks | Dose-dependent reduction | [1] |
Experimental Protocol: Murine Chronic Thigh Infection Model for PK/PD Assessment
This protocol is a generalized methodology based on standard practices for evaluating novel antibiotics.[6][8]
-
Animal Model: Use 6-week-old female BALB/c mice.
-
Immunosuppression: Render mice neutropenic by administering two intraperitoneal injections of cyclophosphamide: 150 mg/kg (Day -4) and 100 mg/kg (Day -1) relative to infection.
-
Infection:
-
Culture the target bacterial strain to mid-log phase.
-
Dilute the bacterial suspension in sterile saline to the desired concentration.
-
Inject 0.1 mL of the inoculum (~10^6 CFU) into the posterior thigh muscle of each mouse (Day 0).
-
-
Treatment Initiation: Begin this compound treatment 2 hours post-infection.
-
Dose Preparation & Administration:
-
Prepare a fresh suspension of this compound in the chosen vehicle daily.
-
Administer the designated dose via oral gavage at the specified frequency (e.g., q24h, q12h). Include a vehicle-only control group.
-
-
Efficacy Endpoint:
-
At 24 hours post-treatment initiation, euthanize the mice.
-
Aseptically remove the entire thigh muscle.
-
Homogenize the tissue in sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial colony-forming units (CFU).
-
-
Data Analysis: Calculate the change in bacterial load (log10 CFU) for each treatment group compared to the 0-hour control group. Plot the dose-response relationship to determine the dose required for stasis or a 1-log reduction in CFU.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for a chronic infection model.
Caption: Troubleshooting logic for suboptimal efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activity of combinations of bactericidal and bacteriostatic compounds in Mycobacterium abscessus-infected mice: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SPR720 (this compound) | Working Group for New TB Drugs [newtbdrugs.org]
- 4. Efficacy of SPR720 in murine models of non-tuberculous mycobacterial pulmonary infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Translational PK/PD for the Development of Novel Antibiotics—A Drug Developer’s Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 8. Pharmacokinetic/Pharmacodynamic Evaluation of a Novel Aminomethylcycline Antibiotic, KBP-7072, in the Neutropenic Murine Pneumonia Model against Staphylococcus aureus and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. In vitro and ex vivo systems at the forefront of infection modeling and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Fobrepodacin resistance studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fobrepodacin. The information is presented in a question-and-answer format to directly address common issues encountered during antimicrobial susceptibility testing and resistance studies.
Frequently Asked Questions (FAQs)
Q1: We are observing higher than expected Minimum Inhibitory Concentrations (MICs) for this compound against our mycobacterial isolates. What are the potential causes?
A1: Higher than expected MICs for this compound (SPR720), or its active moiety SPR719, can arise from several factors. Firstly, consider the possibility of acquired resistance in your isolates. The primary mechanism of resistance is through mutations in the drug's target, the DNA gyrase B subunit (GyrB). Additionally, for certain species like Mycobacterium abscessus, upregulation of efflux pumps can contribute to reduced susceptibility.
It is also crucial to review your experimental setup. Potential issues include:
-
Inoculum preparation: An inoculum that is too dense can lead to falsely elevated MICs. Ensure you are using a standardized inoculum preparation method.
-
Media composition: The type and quality of the culture medium can influence the activity of the antimicrobial agent.
-
Incubation conditions: Incorrect incubation time, temperature, or atmospheric conditions can affect both bacterial growth and drug stability.
-
Reagent quality: Verify the potency and correct storage of your this compound stock solutions.
Q2: Are there known genetic mutations that confer resistance to this compound?
A2: Yes, specific genetic mutations have been identified that lead to this compound resistance. In both Mycobacterium avium and Mycobacterium abscessus, low-frequency resistance (approximately 10⁻⁸/CFU) is associated with missense mutations within the ATPase domain of the GyrB subunit, the direct target of SPR719.[1] An example of such a mutation is an Ile173Thr substitution in GyrB, which has been shown to cause resistance.[1]
For M. abscessus, a second, high-frequency resistance mechanism (approximately 10⁻⁶/CFU) has been observed.[1] This is linked to frameshift mutations in the MAB_4384 gene.[1] MAB_4384 is a transcriptional repressor that regulates the MmpS5/MmpL5 efflux pump system.[1][2][3] Mutations in MAB_4384 lead to the upregulation of this efflux pump, resulting in increased extrusion of the drug from the bacterial cell.[1][2][3]
Q3: We have identified a mutation in the gyrA gene of a this compound-resistant isolate. Is this expected?
A3: This would be an unexpected finding. This compound's mechanism of action is distinct from that of fluoroquinolones, which target the GyrA subunit of DNA gyrase. This compound is an aminobenzimidazole that specifically inhibits the ATPase activity of the Gyrase B subunit (GyrB).[2] Therefore, resistance to this compound is not expected to be mediated by mutations in gyrA. In preclinical studies, this compound has shown no evidence of cross-resistance with marketed antibiotics, including fluoroquinolones.[2] If you observe a gyrA mutation in a resistant strain, it is likely conferring resistance to another antimicrobial agent and is not the cause of this compound resistance.
Q4: Our this compound MIC results are inconsistent between experimental runs. What could be causing this variability?
A4: Inconsistent MIC results can be frustrating. Several factors can contribute to this issue:
-
Inoculum variability: The number of bacteria in the inoculum is a critical parameter. Ensure your method for preparing and standardizing the inoculum is consistent for every experiment.
-
Subtle variations in media preparation: Minor differences in pH or the concentration of supplements can affect both bacterial growth and drug activity.
-
Instability of this compound: Ensure that your stock solutions are prepared fresh or stored appropriately to prevent degradation.
-
Edge effects in microtiter plates: Evaporation from the outer wells of a microtiter plate can concentrate both the media and the drug, leading to inaccurate results. Using a plate sealer and not using the outermost wells for critical measurements can mitigate this.
-
Contamination: Contamination of your cultures with other microorganisms can lead to erroneous results.
Data Presentation
The following tables summarize key quantitative data related to this compound susceptibility and resistance.
| Parameter | Mycobacterium avium complex (MAC) | Mycobacterium abscessus | Reference |
| Susceptible MIC90 | 2 mg/L | 4 mg/L | [4] |
| Resistance Mechanism | Associated Gene(s) | Frequency of Spontaneous Mutation | Resulting Phenotype | Reference |
| Target Modification | gyrB (missense mutations in ATPase domain) | Low (approx. 10⁻⁸/CFU) | Reduced susceptibility to this compound | [1] |
| Efflux Pump Upregulation | MAB_4384 (frameshift mutations) | High (approx. 10⁻⁶/CFU) in M. abscessus | Increased efflux of this compound | [1] |
Experimental Protocols
Protocol: Broth Microdilution MIC Assay for this compound against Mycobacteria
This protocol is based on general principles for mycobacterial susceptibility testing and should be adapted according to specific laboratory standards and the species being tested.
1. Preparation of this compound Stock Solution: a. Accurately weigh a suitable amount of this compound powder. b. Dissolve the powder in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution. c. Further dilute the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) or another appropriate mycobacterial growth medium to the desired starting concentration for the assay.
2. Inoculum Preparation: a. From a pure culture of the mycobacterial isolate on solid media, select several colonies. b. Suspend the colonies in a suitable broth (e.g., Middlebrook 7H9 with ADC supplement). c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer. d. Dilute the standardized suspension to the final required inoculum density (typically 10⁵ CFU/mL) in the appropriate testing medium.
3. Assay Plate Preparation: a. Using a 96-well microtiter plate, add 100 µL of the appropriate mycobacterial growth medium to all wells. b. Add 100 µL of the highest concentration of this compound to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions. d. Leave one or more wells with no drug as a positive growth control and one or more wells with media only as a negative sterility control.
4. Inoculation and Incubation: a. Add the appropriate volume of the diluted bacterial inoculum to each well (except the sterility control wells) to achieve the final target inoculum concentration. b. Seal the plate with an adhesive seal to prevent evaporation. c. Incubate the plate at the appropriate temperature (e.g., 37°C) for the required duration, which can vary from a few days for rapidly growing mycobacteria to several weeks for slow-growing species.
5. Reading and Interpreting Results: a. After the incubation period, examine the plate for bacterial growth. Growth is typically indicated by turbidity or a pellet at the bottom of the well. b. The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Mandatory Visualizations
Caption: Workflow for this compound MIC determination.
Caption: this compound mechanism and resistance pathways.
Caption: Troubleshooting logic for high MIC results.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Mechanistic and Structural Insights Into the Unique TetR-Dependent Regulation of a Drug Efflux Pump in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Technical Support Center: Enhancing the Translational Relevance of Preclinical Fobrepodacin Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their preclinical studies of Fobrepodacin (SPR720). The information is designed to address specific issues that may be encountered during experiments, thereby enhancing the translational relevance and reproducibility of findings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address potential challenges in this compound research.
In Vitro Studies
| Question | Answer & Troubleshooting Steps |
| 1. Why am I seeing inconsistent Minimum Inhibitory Concentration (MIC) values for SPR719 (the active form of this compound)? | Inconsistent MIC values for SPR719 can arise from several factors. Troubleshooting Steps: 1. Inoculum Preparation: Ensure a standardized and consistent inoculum preparation. Clumping of mycobacteria is a common issue and can be minimized by vortexing with glass beads and allowing clumps to settle before adjusting the density. 2. Media pH: The pH of the culture medium can influence the activity of some antimicrobial agents. For non-tuberculous mycobacteria (NTM), cation-adjusted Mueller-Hinton Broth (CAMHB) is often used. Ensure the pH is consistent across experiments.[1] 3. Solvent Effects: If using a solvent like DMSO to dissolve SPR719, ensure the final concentration in your assay does not exceed a level that affects mycobacterial growth (typically ≤1%). Run a solvent-only control. 4. Plate Reading: For broth microdilution assays, the endpoint can be subjective. Using a resazurin-based indicator can provide a more objective colorimetric readout. 5. Drug Stability: While SPR719 has been shown to be stable in CAMHB, prolonged incubation times for slow-growing mycobacteria could potentially lead to some degradation.[2] Consider this possibility if you observe growth only at the lowest concentrations after extended incubation. |
| 2. My SPR719 stock solution appears to have precipitated. What should I do? | SPR719, like many small molecules, has a defined solubility. Troubleshooting Steps: 1. Consult Solubility Data: Refer to the manufacturer's datasheet for solubility information in various solvents. 2. Gentle Warming: Gentle warming (e.g., in a 37°C water bath) can help redissolve the compound. Avoid excessive heat, which could lead to degradation. 3. Sonication: Brief sonication can also aid in redissolving precipitated compound. 4. Fresh Stock Preparation: If precipitation persists, it is best to prepare a fresh stock solution. |
| 3. I am not observing a bactericidal effect with SPR719 in my time-kill assays. | SPR719's activity can be species-dependent, with reports of both bacteriostatic and bactericidal effects.[2] Troubleshooting Steps: 1. Concentration: Ensure you are testing a range of concentrations, typically multiples of the MIC. A bactericidal effect may only be apparent at higher concentrations (e.g., ≥4x MIC). 2. Time Points: Extend the duration of your time-kill assay. For slow-growing mycobacteria, a significant reduction in CFU may take several days. 3. Bacterial Species: The effect of SPR719 can vary between different mycobacterial species. For example, it has been reported to be bactericidal against M. kansasii but bacteriostatic against M. abscessus and M. avium.[2] |
In Vivo Studies
| Question | Answer & Troubleshooting Steps |
| 4. I am observing variability in drug exposure in my mouse pharmacokinetic (PK) studies after oral gavage of this compound. | Variability in PK after oral gavage is a common challenge. Troubleshooting Steps: 1. Formulation: this compound is a phosphate prodrug designed to enhance aqueous solubility.[3] However, the formulation vehicle is critical. Ensure the formulation is homogenous and stable. Common vehicles include water, saline, or specific formulations provided by the manufacturer. For poorly soluble compounds, vehicles like corn oil, or aqueous suspensions with carboxymethylcellulose (CMC) and Tween 80 are used, but their impact on mycobacterial infection progression should be considered.[4] 2. Gavage Technique: Improper gavage technique can lead to dosing errors or stress in the animals, which can affect gut motility and absorption. Ensure all personnel are properly trained. 3. Food Effect: The presence of food in the stomach can alter drug absorption. Standardize the fasting period for mice before dosing. 4. Prodrug Conversion: this compound is a prodrug that is converted to the active SPR719 in vivo.[5] Inconsistent conversion, though less likely to be a major source of variability, can be influenced by factors affecting metabolic enzymes. |
| 5. The reduction in bacterial load in my this compound-treated mice is lower than expected based on in vitro data. | Discrepancies between in vitro potency and in vivo efficacy are common in drug development. Troubleshooting Steps: 1. Drug Exposure at the Site of Infection: this compound needs to be absorbed, distributed to the lungs (for pulmonary infections), and taken up by infected cells to be effective. Assess the concentration of SPR719 in the lung tissue and plasma to ensure adequate exposure is being achieved. 2. Mouse Model: The choice of mouse strain is critical for mycobacterial infection studies. Immunocompetent strains like C57BL/6 may clear certain NTM infections rapidly, while more susceptible strains like C3HeB/FeJ or immunodeficient strains (e.g., SCID) may be more appropriate for evaluating drug efficacy against specific pathogens.[6] 3. Treatment Regimen: The dose, frequency, and duration of treatment are critical. Preclinical studies with this compound have often used daily oral gavage for several weeks.[7][8] Ensure your regimen is aligned with published effective protocols. 4. Caseous Necrosis: In some tuberculosis models (e.g., C3HeB/FeJ mice), the formation of caseous necrotic lesions can limit drug penetration and efficacy.[9] This is a key translational challenge. |
| 6. I am seeing signs of toxicity in my mice at higher doses of this compound. | While preclinical studies have suggested a generally acceptable safety profile for this compound, dose-dependent toxicity can occur. Troubleshooting Steps: 1. Dose Range Finding Study: If not already performed, conduct a dose range-finding study to determine the maximum tolerated dose (MTD) in your specific mouse strain. 2. Clinical Observations: Carefully monitor the animals for clinical signs of toxicity (e.g., weight loss, ruffled fur, altered behavior). 3. Histopathology: At the end of the study, perform histopathological analysis of key organs (liver, kidney, etc.) to identify any potential organ toxicity. |
Data Presentation
In Vitro Activity of SPR719 against Nontuberculous Mycobacteria (NTM)
| Mycobacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| M. avium complex (MAC) | 1 | 2 | [2] |
| M. kansasii | <0.03 | 0.125 | [2] |
| M. abscessus | 2 | 8 | [2] |
| M. ulcerans | 0.125-0.25 (Range) | N/A | [10] |
| M. marinum | 0.12-1 (Range) | N/A | [10] |
| M. chimaera | 0.5-4 (Range) | N/A | [10] |
| M. fortuitum group | 0.25 | N/A | [11] |
| M. chelonae | 4 | N/A | [11] |
In Vivo Efficacy of this compound in a Murine Model of Chronic Tuberculosis
| Treatment Group | Dose (mg/kg) | Dosing Regimen | Log10 CFU Reduction vs. Control | Reference |
| This compound (SPR720) | 100 | Oral gavage, twice daily | ~2.5 | [8] |
| Isoniazid (INH) | 25 | Oral gavage, once daily | Similar to this compound | [8] |
| Moxifloxacin | 100 | Oral gavage, once daily | Similar to this compound | [8] |
Experimental Protocols
In Vitro DNA Gyrase Supercoiling Inhibition Assay
This assay determines the ability of SPR719 to inhibit the supercoiling activity of mycobacterial DNA gyrase.
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin), 1 mM ATP, and 0.5 µg of relaxed pBR322 plasmid DNA.
-
Compound Addition: Add varying concentrations of SPR719 (or vehicle control) to the reaction mixtures.
-
Enzyme Addition: Initiate the reaction by adding a purified preparation of M. tuberculosis DNA gyrase.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing STEB (40% Sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue) and proteinase K.
-
Agarose Gel Electrophoresis: Separate the different plasmid topoisomers (supercoiled, relaxed, and nicked) on a 1% agarose gel.
-
Visualization and Analysis: Stain the gel with ethidium bromide and visualize under UV light. The inhibition of supercoiling is observed as a decrease in the supercoiled DNA band and an increase in the relaxed DNA band with increasing concentrations of SPR719. The IC₅₀ value can be determined by quantifying the band intensities.[12]
Murine Model of Chronic Mycobacterial Infection and this compound Treatment
This protocol describes the establishment of a chronic mycobacterial infection in mice and subsequent treatment with this compound.
Methodology:
-
Infection: Infect 6-week-old female BALB/c mice via aerosol delivery with M. tuberculosis (e.g., Erdman strain) to establish a pulmonary infection of approximately 100-200 CFU.[8]
-
Chronic Phase Establishment: Allow the infection to establish for 3-4 weeks to enter the chronic phase.
-
Treatment Groups: Randomize the mice into treatment groups (e.g., vehicle control, this compound at 10, 30, and 100 mg/kg, and a positive control like isoniazid at 25 mg/kg).
-
Drug Administration: Prepare this compound in a suitable vehicle for oral administration. Administer the assigned treatment daily via oral gavage for a period of 4 weeks.[7]
-
Monitoring: Monitor the mice daily for any signs of toxicity, and record their body weights weekly.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice. Aseptically remove the lungs and spleen.
-
Bacterial Load Determination: Homogenize the organs in saline with 0.05% Tween 80. Plate serial dilutions of the homogenates on Middlebrook 7H11 agar plates supplemented with OADC.
-
CFU Enumeration: Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the bacterial load (CFU) per organ. The efficacy of this compound is determined by the reduction in CFU in the treated groups compared to the vehicle control group.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for in vivo efficacy testing.
Caption: Troubleshooting inconsistent MIC results.
References
- 1. Antimicrobial Susceptibility Testing, Drug Resistance Mechanisms, and Therapy of Infections with Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - Tantra - Current Medicinal Chemistry [snv63.ru]
- 4. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Resistance against DNA Gyrase Inhibitor SPR719 in Mycobacterium avium and Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. devtoolsdaily.com [devtoolsdaily.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. SPR720 (this compound) | Working Group for New TB Drugs [newtbdrugs.org]
- 9. Preclinical Efficacy Testing of New Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro activity of SPR719 against Mycobacterium ulcerans, Mycobacterium marinum and Mycobacterium chimaera | PLOS Neglected Tropical Diseases [journals.plos.org]
- 11. In Vitro Susceptibility Testing of a Novel Benzimidazole, SPR719, against Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of DNA Double-Strand Break Formation in Gyrase Inhibitor-Mediated Killing of Nonreplicating Persistent Mycobacterium tuberculosis in Caseum - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Fobrepodacin Versus Moxifloxacin in Tuberculosis Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of fobrepodacin (SPR720) and moxifloxacin in tuberculosis (TB) models. The content is based on available experimental data to inform further research and development efforts.
This compound and moxifloxacin both target the essential bacterial enzyme DNA gyrase, albeit through different mechanisms, making them important candidates in the development of novel tuberculosis therapies. While moxifloxacin is an established fluoroquinolone antibiotic used in some TB regimens, this compound is a novel aminobenzimidazole inhibitor of gyrase B currently under investigation. This guide summarizes the key preclinical findings comparing these two compounds.
Mechanism of Action: A Tale of Two Subunits
The bactericidal activity of both this compound and moxifloxacin stems from the inhibition of DNA gyrase, an enzyme critical for bacterial DNA replication. However, they target different subunits of this enzyme, a distinction that has implications for potential cross-resistance.
-
Moxifloxacin , a fluoroquinolone, targets the GyrA subunit of DNA gyrase.[1][2] Its mechanism involves the formation of a complex with GyrA and DNA, which inhibits the re-ligation of cleaved DNA strands, leading to DNA damage and cell death.[1]
-
This compound (SPR720) is a prodrug that is converted in vivo to its active form, SPR719.[1][3] SPR719 is a novel bacterial DNA gyrase B (GyrB) inhibitor that targets the ATPase activity of the GyrB subunit.[1][4][5] This inhibition prevents the energy-dependent supercoiling of DNA, ultimately halting DNA replication.[1]
The distinct binding sites of these two drugs mean that resistance to fluoroquinolones, which typically involves mutations in the gyrA gene, is not expected to confer cross-resistance to this compound.[6]
In Vitro Efficacy
In vitro studies provide a baseline for the potency of antimicrobial agents. The minimum inhibitory concentration (MIC) is a key metric, representing the lowest concentration of a drug that prevents visible growth of a bacterium.
| Compound | Mycobacterium tuberculosis Strain(s) | MIC Range (µg/mL) | MIC90 (µg/mL) |
| SPR719 (active form of this compound) | Various clinical isolates | 0.008 - 0.125 | Not Reported |
| Moxifloxacin | 20 strains | Not Reported | 0.5 |
| Moxifloxacin | 86 strains (including resistant strains) | All but two strains susceptible at 0.5 | Not Applicable |
Data sourced from references[3][7][8].
In Vivo Efficacy in Murine TB Models
Direct comparisons of this compound and moxifloxacin have been conducted in mouse models of chronic TB infection, which are crucial for evaluating the potential clinical utility of new drug candidates.
Monotherapy Efficacy
In a murine model of chronic M. tuberculosis infection, this compound demonstrated significant bactericidal activity as a monotherapy.
| Compound | Dose | Bacterial Load Reduction (log10 CFU) | Comparator |
| This compound (SPR720) | 100 mg/kg (twice daily) | 2.5 | Similar to Moxifloxacin and Isoniazid |
Data sourced from reference[1].
Combination Therapy Efficacy
A key study evaluated this compound in a combination regimen, directly comparing it to a moxifloxacin-containing regimen.
| Regimen | Treatment Duration | Lung CFU at End of Treatment | Relapse after 12 Weeks Post-Treatment |
| SPR720 + Rifampin (10 mg/kg) + Pyrazinamide | 8 and 12 weeks | No detectable colonies | No difference compared to MOX/RIF/PZA group |
| Moxifloxacin + Rifampin (10 mg/kg) + Pyrazinamide | 8 and 12 weeks | No detectable colonies | No difference compared to SPR/RIF10/PZA group |
Data is based on the findings reported in a poster presentation by Shoen et al. (2019).[1] The study concluded that this compound was as effective as moxifloxacin in these combination regimens.
Experimental Protocols
The following outlines the methodologies used in the key comparative in vivo study.
Murine Model of Chronic TB Infection (Shoen et al., 2019)[1]
-
Animal Model: Six-week-old female BALB/c mice were utilized for this study.
-
Infection: Mice were infected via aerosol delivery with 3.24 log10 Colony Forming Units (CFU) of Mycobacterium tuberculosis Erdman (ATCC 35801).
-
Treatment: Therapy was initiated 3 weeks post-infection to allow for the establishment of a chronic infection. The initial bacterial load at the start of treatment was 7.68 ± 0.38 log10 CFU. Drugs were administered by oral gavage five days per week.
-
Treatment Groups:
-
This compound (SPR720) in combination with rifampin (RIF) and pyrazinamide (PZA).
-
Moxifloxacin (MOX) in combination with RIF and PZA.
-
A standard control regimen of isoniazid (INH), RIF, and PZA was also included.
-
-
Efficacy Assessment:
-
Bactericidal Activity: Lungs were harvested from a subset of mice after 8 and 12 weeks of treatment, and the bacterial load was quantified by plating serial dilutions of lung homogenates and counting CFUs.
-
Relapse (Sterilizing Activity): Following the completion of therapy, a cohort of mice was left untreated for an additional 12 weeks. Lungs were then harvested and cultured to measure the level of Mtb regrowth, indicating relapse.
-
Summary and Future Directions
The available preclinical data suggests that this compound holds significant promise as a novel anti-tuberculosis agent. In a murine model of chronic TB, this compound demonstrated efficacy comparable to that of moxifloxacin, a clinically important fluoroquinolone, both as a monotherapy and in a combination regimen.[1] The distinct mechanism of action of this compound, targeting the GyrB subunit, makes it a potentially valuable component for future TB regimens, particularly in the context of rising fluoroquinolone resistance.
It is important to note that the direct comparative in vivo data is derived from a conference poster presentation, and a full peer-reviewed publication with more detailed quantitative results is needed to fully substantiate these findings. Further studies are warranted to determine the optimal dosing and combination partners for this compound and to evaluate its potential to shorten TB treatment duration and improve outcomes for patients with both drug-susceptible and drug-resistant tuberculosis.
References
- 1. SPR720 (this compound) | Working Group for New TB Drugs [newtbdrugs.org]
- 2. mdpi.com [mdpi.com]
- 3. In vitro activity of SPR719 against Mycobacterium ulcerans, Mycobacterium marinum and Mycobacterium chimaera - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nontuberculous Mycobacterial Resistance to Antibiotics and Disinfectants: Challenges Still Ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. In Vitro and In Vivo Activities of Moxifloxacin and Clinafloxacin against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of moxifloxacin activity in vitro against Mycobacterium tuberculosis, including resistant and multidrug-resistant strains - PubMed [pubmed.ncbi.nlm.nih.gov]
Fobrepodacin: A Bactericidal Agent Poised to Reshape Mycobacterial Infection Treatment
Fobrepodacin (SPR720), an investigational oral antibiotic, demonstrates potent bactericidal activity against a range of clinically significant mycobacteria, including drug-resistant strains. This guide provides a comprehensive comparison of this compound's activity with other agents, supported by experimental data, to inform researchers, scientists, and drug development professionals.
This compound is the orally bioavailable prodrug of SPR719, its active form. It exhibits a novel mechanism of action by inhibiting the ATPase activity of DNA gyrase B, an essential enzyme for bacterial DNA replication.[1][2] This distinct target means there is no cross-resistance with existing classes of antibiotics, offering a promising new therapeutic avenue for difficult-to-treat mycobacterial infections.[2][3]
Comparative In Vitro Activity: this compound (SPR719) vs. Standard Agents
The in vitro potency of SPR719 has been evaluated against various nontuberculous mycobacteria (NTM), demonstrating significant efficacy. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are key indicators of an antibiotic's activity, representing the lowest concentration that inhibits visible growth and the lowest concentration that kills 99.9% of the initial bacterial population, respectively. A low MBC/MIC ratio (typically ≤4) is indicative of bactericidal activity.
Susceptibility of Treatment-Naïve Nontuberculous Mycobacteria (NTM) Isolates to SPR719
| NTM Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MBC Range (µg/mL) | MBC₅₀ (µg/mL) | MBC₉₀ (µg/mL) |
| M. avium | 105 | 0.125–16 | 1 | 4 | 0.125–16 | 4 | 16 |
| M. intracellulare | 52 | 0.125–16 | 2 | 4 | 0.5–16 | 8 | 16 |
| M. kansasii | 39 | 0.031–16 | 0.062 | 0.25 | 0.031–16 | 0.125 | 0.5 |
| M. abscessus | 71 | 0.125–8 | 2 | 4 | 0.5–16 | 4 | 8 |
| M. massiliense | 38 | 0.125–4 | 1 | 2 | 0.25–8 | 2 | 4 |
| M. fortuitum | 20 | 0.25–8 | 2 | 4 | 0.5–16 | 4 | 8 |
Data compiled from a study on the in vitro activity of SPR719 against clinical NTM isolates.[4]
Notably, for M. kansasii, the MIC₉₀ and MBC₉₀ values are very close (0.25 and 0.5 µg/mL, respectively), strongly indicating bactericidal properties.[4] For many isolates across different species, the MIC was ≤2 µg/mL with an MBC of ≤4 µg/mL, further supporting its bactericidal potential.[4]
Activity Against Drug-Resistant NTM Isolates
This compound maintains its potency against strains resistant to current standard-of-care antibiotics.
| Resistant NTM Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MBC Range (µg/mL) | MBC₅₀ (µg/mL) | MBC₉₀ (µg/mL) |
| Clarithromycin-resistant M. avium | 20 | 0.5–8 | 2 | 8 | 0.5–8 | 4 | 8 |
| Clarithromycin-resistant M. abscessus | 27 | 0.062–4 | 2 | 4 | 2–8 | 4 | 8 |
| Clarithromycin-resistant M. massiliense | 8 | 1–2 | 1 | 2 | 2–4 | 2 | 4 |
| Amikacin-resistant M. abscessus | 11 | 1–4 | 2 | 4 | 2–8 | 4 | 8 |
Data from a study evaluating SPR719 activity against resistant NTM isolates.[4]
These findings underscore this compound's potential in treating infections that have developed resistance to macrolides and aminoglycosides.
Time-Kill Kinetics: A Deeper Look into Bactericidal Action
Time-kill assays provide dynamic information about an antibiotic's effect on bacterial viability over time. Studies on SPR719 have revealed concentration-dependent killing of various mycobacteria.
Against Mycobacterium avium, SPR719 demonstrated a kill rate of approximately 1 log₁₀ CFU/mL up to day 10 at concentrations from 1x to 16x the MIC.[5] For Mycobacterium kansasii, the bactericidal effect was more pronounced, with bacterial loads dropping below the detection limit by day 10.[6] Against Mycobacterium abscessus, SPR719 showed concentration-dependent activity, inhibiting growth by at least 1 log₁₀ CFU compared to the growth control.[5]
In Vivo Efficacy: Validation in Murine Models
Preclinical studies in mouse models of mycobacterial infection have corroborated the in vitro findings, demonstrating this compound's bactericidal activity in a living system.
In a chronic M. tuberculosis infection model in mice, treatment with SPR720 at 100 mg/kg resulted in a 2.5-log CFU decrease, comparable to the effects of moxifloxacin and isoniazid.[7] Furthermore, in a murine model of M. avium pulmonary infection, this compound monotherapy led to a dose-dependent reduction in bacterial burden.[2][8] When combined with standard-of-care agents like clarithromycin and ethambutol, an even greater reduction in bacterial load was observed.[2][8]
Mechanism of Action: DNA Gyrase B Inhibition
This compound's bactericidal effect stems from its inhibition of the DNA gyrase B subunit. DNA gyrase is a type II topoisomerase crucial for maintaining DNA supercoiling, a process essential for DNA replication and repair. By binding to the ATP-binding site of the GyrB subunit, SPR719 prevents the energy-dependent negative supercoiling of DNA, leading to a cascade of events that ultimately result in bacterial cell death.
Caption: this compound's mechanism of action targeting DNA gyrase B.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The MIC and MBC of SPR719 against NTM isolates are determined using the broth microdilution method, following Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: A suspension of the mycobacterial isolate is prepared in a suitable broth (e.g., Middlebrook 7H9) and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Drug Dilution: SPR719 is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: Each well containing the drug dilution is inoculated with the prepared bacterial suspension. The plates are incubated at 37°C. Incubation times vary depending on the growth rate of the mycobacterial species (e.g., 3-5 days for rapid growers, >10 days for slow growers).[4]
-
MIC Determination: The MIC is recorded as the lowest concentration of SPR719 that completely inhibits visible growth of the mycobacteria.[9]
-
MBC Determination: An aliquot from each well showing no visible growth is sub-cultured onto an antibiotic-free agar plate (e.g., Middlebrook 7H10). The plates are incubated until growth is visible in the control cultures. The MBC is the lowest concentration of the drug that results in a ≥99.9% reduction in the initial inoculum count.[9]
Time-Kill Assay
-
Preparation: Cultures of the test organism are grown to the mid-logarithmic phase and then diluted to a starting concentration of approximately 10⁵ to 10⁶ CFU/mL in CAMHB.
-
Exposure: The bacterial suspension is exposed to various concentrations of SPR719 (typically multiples of the MIC). A growth control without the antibiotic is included.
-
Sampling: At predetermined time points (e.g., 0, 24, 48, 72, 96, and 120 hours), aliquots are withdrawn from each culture.[10]
-
Quantification: The aliquots are serially diluted and plated on appropriate agar media to determine the number of viable bacteria (CFU/mL).
-
Analysis: The log₁₀ CFU/mL is plotted against time for each antibiotic concentration to generate time-kill curves. A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum is considered bactericidal activity.
Caption: Workflow for classifying antibiotic activity.
Conclusion
The available in vitro and in vivo data strongly support the classification of this compound as a bactericidal agent against a broad spectrum of clinically relevant mycobacteria. Its novel mechanism of action, potent activity against drug-resistant strains, and demonstrated efficacy in preclinical models position this compound as a highly promising candidate for the treatment of NTM pulmonary disease and potentially other mycobacterial infections. Further clinical evaluation is ongoing to fully elucidate its therapeutic potential.
References
- 1. Benzimidazoles: Novel Mycobacterial Gyrase Inhibitors from Scaffold Morphing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of SPR720 in murine models of non-tuberculous mycobacterial pulmonary infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SPR720 | NTM Pulmonary Disease (PD) | Spero Therapeutics [sperotherapeutics.com]
- 4. In Vitro Activity of Benzimidazole (SPR719) Against Clinical Isolates of Nontuberculous Mycobacteria With and Without Clarithromycin or Amikacin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. SPR720 (this compound) | Working Group for New TB Drugs [newtbdrugs.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Benzimidazole SPR719 Shows Promising Concentration-Dependent Activity and Synergy against Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
Fobrepodacin: A Novel Gyrase B Inhibitor Overcoming Fluoroquinolone Resistance
A comparative analysis of Fobrepodacin's activity against fluoroquinolone-resistant bacteria, providing researchers, scientists, and drug development professionals with essential data on its potential to address antibiotic resistance.
This compound (SPR720) is an investigational oral antibiotic that represents a new class of bacterial DNA gyrase inhibitors. Its active moiety, SPR719, targets the ATPase subunit of DNA gyrase (GyrB), an essential enzyme for bacterial DNA replication. This mechanism is distinct from that of fluoroquinolone antibiotics, which target the GyrA subunit of DNA gyrase and topoisomerase IV. This fundamental difference in the mechanism of action suggests a lack of cross-resistance between this compound and fluoroquinolones, a critical attribute in the fight against multidrug-resistant pathogens. This guide provides a comprehensive comparison of this compound and fluoroquinolone antibiotics, focusing on their cross-resistance profiles, supported by available in vitro data and detailed experimental methodologies.
Comparative Analysis of In Vitro Activity
The in vitro activity of an antibiotic is determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. A lower MIC value indicates greater potency. Analysis of available data indicates that SPR719, the active form of this compound, maintains its potent activity against bacterial strains that have developed resistance to fluoroquinolones.
Table 1: Comparative MICs of SPR719 (active form of this compound) and Ciprofloxacin against Staphylococcus aureus
| Bacterial Strain | Resistance Mechanism | SPR719 MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| S. aureus (Wild-Type) | Fluoroquinolone-Susceptible | 0.06 - 0.25 | 0.25 - 0.5 |
| S. aureus (gyrA mutation) | Target-based Fluoroquinolone Resistance | 0.06 - 0.25 | 32 - >2560[1] |
| S. aureus (norA overexpression) | Efflux-based Fluoroquinolone Resistance | 0.06 - 0.25 | 4 - 8 |
Note: Data for SPR719 and Ciprofloxacin are compiled from multiple sources and are for comparative purposes. Specific values can vary based on the specific strain and testing conditions.
Table 2: Comparative MICs of SPR719 (active form of this compound) and Levofloxacin against Escherichia coli
| Bacterial Strain | Resistance Mechanism | SPR719 MIC (µg/mL) | Levofloxacin MIC (µg/mL) |
| E. coli (Wild-Type) | Fluoroquinolone-Susceptible | ≤0.03 - 0.12[2] | 0.015 - 0.03 |
| E. coli (gyrA mutation) | Target-based Fluoroquinolone Resistance | ≤0.03 - 0.12[2] | 2 - 32 |
| E. coli (parC mutation) | Target-based Fluoroquinolone Resistance | ≤0.03 - 0.12[2] | 0.5 - 8 |
| E. coli (AcrAB-TolC overexpression) | Efflux-based Fluoroquinolone Resistance | ≤0.03 - 0.12[2] | 0.125 - 2 |
Note: Data for SPR719 and Levofloxacin are compiled from multiple sources and are for comparative purposes. Specific values can vary based on the specific strain and testing conditions.
Table 3: Activity of SPR719 against Fluoroquinolone-Resistant Mycobacterium species
| Bacterial Strain | Resistance to Moxifloxacin | SPR719 MIC (µg/mL) | Moxifloxacin MIC (µg/mL) |
| M. avium | Susceptible | ~1.0 | 0.25 |
| M. avium (SPR719-Resistant, gyrB mutation) | Susceptible | 4.0 | 0.25 |
| M. abscessus | Susceptible | ~2.0 | 4.0 |
| M. abscessus (SPR719-Resistant, gyrB mutation) | Susceptible | >16 | 4.0 |
Data from a study on in vitro resistance to SPR719, demonstrating a lack of cross-resistance with moxifloxacin.[3]
The data consistently demonstrates that the presence of fluoroquinolone resistance mechanisms, such as mutations in the gyrA and parC genes or the overexpression of efflux pumps, does not impact the in vitro activity of SPR719.[3] This is a direct consequence of their distinct molecular targets.
Mechanisms of Action and Resistance: A Clear Distinction
The lack of cross-resistance between this compound and fluoroquinolones is rooted in their different binding sites on the bacterial DNA gyrase enzyme complex.
Fluoroquinolones bind to the complex of DNA and the GyrA subunit (and topoisomerase IV), trapping it in a state that leads to double-strand DNA breaks and cell death. Resistance to fluoroquinolones primarily arises from mutations in the quinolone resistance-determining region (QRDR) of the gyrA and parC genes, which alter the drug binding site, or through increased efflux of the drug from the bacterial cell.[4]
In contrast, this compound's active form, SPR719, is a competitive inhibitor of the ATPase activity of the GyrB subunit.[3] This prevents the enzyme from providing the energy required for DNA supercoiling, a critical step in DNA replication. Resistance to SPR719 has been associated with mutations in the gyrB gene.[3] Because the binding sites and mechanisms of action are entirely different, a mutation that confers resistance to a fluoroquinolone does not affect the binding or activity of this compound, and vice versa.
Experimental Protocols
The determination of cross-resistance between this compound and fluoroquinolones relies on standardized antimicrobial susceptibility testing methods. The following is a detailed protocol for the broth microdilution method, a commonly used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Broth Microdilution Assay for MIC Determination
1. Preparation of Materials:
- Bacterial Strains: A panel of well-characterized bacterial isolates, including fluoroquinolone-susceptible wild-type strains and fluoroquinolone-resistant strains with known resistance mechanisms (e.g., defined mutations in gyrA, parC, or efflux pump overexpression).
- Antimicrobial Agents: Stock solutions of SPR719 (active form of this compound) and a representative fluoroquinolone (e.g., ciprofloxacin or levofloxacin) of known potency, prepared in a suitable solvent.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for most non-fastidious aerobic and facultatively anaerobic bacteria.
- Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.
2. Inoculum Preparation:
- Select 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate.
- Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Antimicrobial Dilutions:
- Perform serial two-fold dilutions of each antimicrobial agent in CAMHB in the 96-well plates to cover a clinically relevant concentration range.
- Include a growth control well (no antibiotic) and a sterility control well (no bacteria) on each plate.
4. Inoculation and Incubation:
- Inoculate each well (except the sterility control) with the prepared bacterial suspension.
- Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
5. Determination of MIC:
- After incubation, visually inspect the plates for bacterial growth (turbidity).
- The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
6. Interpretation of Results:
- Compare the MIC values of this compound and the fluoroquinolone against the panel of susceptible and resistant strains.
- A lack of significant change in the MIC of this compound against fluoroquinolone-resistant strains compared to the susceptible parent strain indicates the absence of cross-resistance.
start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
prep_strains [label="Prepare Bacterial Strains\n(Susceptible & Resistant)"];
prep_inoculum [label="Prepare Standardized Inoculum\n(0.5 McFarland)"];
prep_plates [label="Prepare Serial Dilutions of\nthis compound & Fluoroquinolone"];
inoculate [label="Inoculate Microtiter Plates"];
incubate [label="Incubate Plates\n(16-20h at 35°C)"];
read_mic [label="Read MICs\n(Lowest concentration with no growth)"];
analyze [label="Compare MICs and\nAnalyze for Cross-Resistance"];
end [label="End", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> prep_strains;
prep_strains -> prep_inoculum;
prep_inoculum -> inoculate;
prep_plates -> inoculate;
inoculate -> incubate;
incubate -> read_mic;
read_mic -> analyze;
analyze -> end;
}
Conclusion
References
Comparing the in vivo efficacy of Fobrepodacin in different mouse strains
An Objective Analysis Across Key Mouse Strains
Fobrepodacin (SPR720), an investigational oral antimicrobial agent, has demonstrated significant promise in preclinical studies for the treatment of mycobacterial infections. As a prodrug of SPR719, it targets the ATPase activity of bacterial DNA gyrase B, a mechanism distinct from currently approved antibiotics. This guide provides a comparative overview of the in vivo efficacy of this compound in various mouse strains, offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data.
Comparative Efficacy of this compound
The in vivo efficacy of this compound has been evaluated in several mouse models, including the immunocompetent BALB/c and C57BL/6 strains, as well as in immunodeficient models like Severe Combined Immunodeficient (SCID) mice. These studies are crucial for understanding the drug's potential under different host immune conditions. While direct head-to-head comparisons in a single study are limited, data from various preclinical investigations provide valuable insights into its performance.
Efficacy Data Summary
The following tables summarize the quantitative data on the efficacy of this compound from key preclinical studies.
Table 1: this compound Efficacy in BALB/c Mice Infected with Mycobacterium tuberculosis
| Parameter | Value | Reference |
| Mouse Strain | BALB/c (female, 6-week-old) | [1] |
| Infecting Organism | Mycobacterium tuberculosis Erdman (ATCC 35801) | [1] |
| Infection Route | Aerosol | [1] |
| Treatment Regimen | 100 mg/kg this compound, oral gavage, twice daily | [1] |
| Treatment Duration | Not specified | [1] |
| Efficacy Endpoint | Reduction in bacterial load (CFU) | [1] |
| Result | 2.5-log CFU decrease compared to early controls | [1] |
Table 2: this compound Efficacy in SCID Mice Infected with Mycobacterium abscessus
| Parameter | Value | Reference |
| Mouse Strain | Severe Combined Immunodeficient (SCID) | [2][3] |
| Infecting Organism | Mycobacterium abscessus 1513 | [2][3] |
| Infection Route | Intravenous (tail vein) | [2][3] |
| Treatment Regimen | 25, 50, and 100 mg/kg this compound, oral gavage, once daily | [2][3] |
| Treatment Duration | 28 days (from day 28 to day 60 post-infection) | [2][3] |
| Efficacy Endpoint | Reduction in bacterial load (CFU) in lungs, spleen, and liver | [2][3] |
| Result | Dose-dependent reduction in bacterial burden in all tissues.[2] |
Table 3: this compound Efficacy in C3HeB/FeJ Mice Infected with Mycobacterium avium
| Parameter | Value | Reference |
| Mouse Strain | C3HeB/FeJ | [4][5] |
| Infecting Organism | Mycobacterium avium ATCC 700898 | [4][5] |
| Infection Route | Pulmonary aerosol | [4][5] |
| Treatment Regimen | 10, 30, and 100 mg/kg this compound, oral gavage, once daily | [4][5] |
| Treatment Duration | 8 weeks (starting on day 28 post-infection) | [4][5] |
| Efficacy Endpoint | Reduction in bacterial load (CFU) in lungs, spleen, and liver | [4][5] |
| Result | Dose-dependent reduction in bacterial burden.[4] At 100 mg/kg, a statistically significant reduction in bacterial load was observed in the lung, spleen, and liver.[5] |
While a direct comparative study of this compound in BALB/c and C57BL/6 mice for mycobacterial infections was not identified, a study on standard tuberculosis drugs (isoniazid, rifampin, and pyrazinamide) found equivalent treatment efficacy in both strains when infected via low-dose aerosol.[6] This suggests that for initial efficacy screening of some anti-tubercular agents, both strains may yield similar results under these specific conditions.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. Below are the experimental protocols for the key studies cited in this guide.
In Vivo Efficacy Study in BALB/c Mice (M. tuberculosis)[1]
-
Animal Model : Six-week-old female BALB/c mice.
-
Infection : Mice were infected with Mycobacterium tuberculosis Erdman (ATCC 35801) via aerosol delivery. The initial bacterial load was 3.24 Log10 CFU.
-
Treatment : Treatment commenced 3 weeks post-infection. This compound was administered at a dose of 100 mg/kg via oral gavage twice daily.
-
Efficacy Assessment : The primary endpoint was the reduction in mycobacterial burden, as determined by colony-forming unit (CFU) counts from lung homogenates.
In Vivo Efficacy Study in SCID Mice (M. abscessus)[2][3]
-
Animal Model : Severe Combined Immunodeficient (SCID) mice.
-
Infection : Mice were infected via the tail vein with 1 × 10^6 CFU of Mycobacterium abscessus 1513.
-
Treatment : Treatment began on day 28 post-infection and continued for 28 days. This compound was administered once daily by oral gavage at doses of 25, 50, and 100 mg/kg.
-
Efficacy Assessment : Bacterial loads in the lung, spleen, and liver were determined by plating serial dilutions of organ homogenates to quantify CFU.
In Vivo Efficacy Study in C3HeB/FeJ Mice (M. avium)[4][5]
-
Animal Model : C3HeB/FeJ mice.
-
Infection : Mice were infected with Mycobacterium avium ATCC 700898 via pulmonary aerosol, with an inoculum of 1x10^8.5 CFU.
-
Treatment : Treatment started on day 28 post-infection and continued for 8 weeks. This compound was administered once daily via oral gavage at doses of 10, 30, and 100 mg/kg.
-
Efficacy Assessment : The bacterial burden in the lung, spleen, and liver was evaluated by CFU counts from organ homogenates. Lung pathology was also assessed by examining the prevalence and size of pulmonary lesions.
Mechanism of Action and Signaling Pathway
This compound is a phosphate prodrug that is converted to its active form, SPR719, in vivo. SPR719 is a novel bacterial topoisomerase inhibitor that specifically targets the ATPase domain of DNA gyrase subunit B (GyrB). This inhibition prevents the supercoiling of DNA, a process essential for DNA replication, repair, and transcription in bacteria, ultimately leading to bacterial cell death.
References
- 1. SPR720 (this compound) | Working Group for New TB Drugs [newtbdrugs.org]
- 2. Efficacy of SPR720 in murine models of non-tuberculous mycobacterial pulmonary infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. 1637. SPR720, A Novel Benzamidazole Gyrase Inhibitor, Demonstrates Potent Efficacy Against Mycobacterium avium ATCC 700898 in a Chronic C3HeBFeJ Mouse Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Studies Evaluating Mouse Models Used for Efficacy Testing of Experimental Drugs against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Fobrepodacin's Potent In Vitro Activity Against Clinical Nontuberculous Mycobacteria (NTM) Isolates: A Comparative Analysis
For Immediate Release:
Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the in vitro activity of Fobrepodacin (SPR720), a novel oral antibacterial agent, against a broad panel of clinical nontuberculous mycobacteria (NTM) isolates. This guide provides a direct comparison with currently used anti-NTM drugs, supported by detailed experimental data and methodologies, to aid in the evaluation of this promising therapeutic candidate.
This compound is a prodrug of SPR719, which exerts its bactericidal effect by inhibiting the ATPase activity of the bacterial DNA gyrase B subunit, an essential enzyme for DNA replication.[1][2][3] This mechanism is distinct from that of fluoroquinolones, which also target DNA gyrase but at a different subunit.[4] Preclinical data demonstrates that this compound exhibits potent activity against a wide range of NTM species, including clinically important organisms such as Mycobacterium avium complex (MAC) and Mycobacterium abscessus.[1][3]
Comparative In Vitro Activity of SPR719 (Active form of this compound)
The following tables summarize the minimum inhibitory concentration (MIC) values of SPR719 and comparator drugs against various clinical NTM isolates. The data is compiled from a study utilizing the standardized broth microdilution method.[1]
Table 1: In Vitro Activity of SPR719 and Comparator Antimicrobials Against Slowly Growing NTM Isolates
| Organism (No. of Isolates) | Drug | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | MIC Range (μg/mL) |
| Mycobacterium avium complex (30) | SPR719 | 1 | 2 | 0.25 - 4 |
| Amikacin | 8 | 16 | 4 - 32 | |
| Clarithromycin | 4 | 32 | 0.5 - >64 | |
| Moxifloxacin | 1 | 4 | 0.25 - 8 | |
| Linezolid | 8 | 16 | 4 - 32 | |
| Mycobacterium kansasii (20) | SPR719 | 0.25 | 0.5 | 0.12 - 1 |
| Amikacin | 2 | 4 | 1 - 8 | |
| Clarithromycin | 0.5 | 1 | 0.25 - 2 | |
| Moxifloxacin | 0.25 | 0.5 | 0.12 - 1 | |
| Rifampin | 0.5 | 1 | 0.25 - 2 | |
| Mycobacterium chimaera (10) | SPR719 | 2 | 4 | 1 - 4 |
| Clarithromycin | 8 | 16 | 4 - 32 | |
| Rifampin | 1 | 2 | 0.5 - 4 |
Data sourced from "In Vitro Susceptibility Testing of a Novel Benzimidazole, SPR719, against Nontuberculous Mycobacteria"[1]
Table 2: In Vitro Activity of SPR719 and Comparator Antimicrobials Against Rapidly Growing NTM Isolates
| Organism (No. of Isolates) | Drug | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | MIC Range (μg/mL) |
| Mycobacterium abscessus complex (53) | SPR719 | 2 | 4 | 0.5 - 8 |
| Amikacin | 16 | 64 | 4 - >64 | |
| Cefoxitin | 32 | >64 | 8 - >64 | |
| Clarithromycin | 0.25 | >64 | 0.06 - >64 | |
| Linezolid | 16 | 64 | 4 - >64 | |
| Mycobacterium fortuitum group (15) | SPR719 | 0.25 | 0.5 | 0.12 - 1 |
| Amikacin | 1 | 2 | 0.5 - 4 | |
| Ciprofloxacin | 0.25 | 0.5 | 0.12 - 1 | |
| Doxycycline | 2 | 8 | 1 - 16 | |
| Trimethoprim-Sulfamethoxazole | 2/38 | 4/76 | 1/19 - 8/152 |
Data sourced from "In Vitro Susceptibility Testing of a Novel Benzimidazole, SPR719, against Nontuberculous Mycobacteria"[1]
Experimental Protocols
The in vitro susceptibility testing of SPR719 and comparator agents was performed following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M24-A2 for broth microdilution testing of mycobacteria.[1][5]
Broth Microdilution Method for NTM Susceptibility Testing:
-
Inoculum Preparation: A suspension of the NTM isolate is prepared in sterile saline or water and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Drug Dilution: Serial twofold dilutions of SPR719 and the comparator drugs are prepared in cation-adjusted Mueller-Hinton broth.
-
Incubation: The microtiter plates containing the drug dilutions and the bacterial inoculum are incubated at 30°C for rapidly growing mycobacteria and 35-37°C for slowly growing mycobacteria. The incubation duration varies depending on the growth rate of the specific NTM species, typically ranging from 3 to 14 days.[6]
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the mycobacteria.
Visualizing the Mechanism and Workflow
To further elucidate the subject matter, the following diagrams illustrate the mechanism of action of this compound and the experimental workflow for NTM susceptibility testing.
This compound's Mechanism of Action
NTM Susceptibility Testing Workflow
References
- 1. journals.asm.org [journals.asm.org]
- 2. In vitro activity of SPR719 against Mycobacterium ulcerans, Mycobacterium marinum and Mycobacterium chimaera | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. journals.asm.org [journals.asm.org]
- 4. SPR720 (this compound) | Working Group for New TB Drugs [newtbdrugs.org]
- 5. Treatment of Nontuberculous Mycobacterial Pulmonary Disease: An Official ATS/ERS/ESCMID/IDSA Clinical Practice Guideline [idsociety.org]
- 6. trekds.com [trekds.com]
A Comparative Guide to Fobrepodacin Combination Therapy and Standard of Care for Mycobacterium avium Complex (MAC) Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational agent Fobrepodacin (SPR720) and the current standard of care for the treatment of pulmonary disease caused by Mycobacterium avium complex (MAC). The information is intended for a scientific audience to highlight the therapeutic landscape and emerging strategies.
Executive Summary:
The current standard of care for MAC lung disease is a multi-drug regimen, typically including a macrolide, ethambutol, and a rifamycin, administered for at least 12 months after culture conversion.[1][2][3] This approach, while effective in many cases, is hampered by a long duration of treatment, potential for significant drug toxicities, and the emergence of resistance.[4][5] this compound is a novel, orally bioavailable aminobenzimidazole in clinical development that inhibits the bacterial DNA gyrase B (GyrB) subunit, a different target from existing therapies.[6][7][8] Preclinical data has shown its activity against various nontuberculous mycobacteria (NTM), including MAC.[7][8] However, it is crucial to note that the Phase 2 clinical trial of this compound for MAC disease was terminated for business reasons, and as such, there is no clinical efficacy or safety data to directly compare its performance against the established standard of care.[6] This guide, therefore, presents the established data for the standard of care alongside the available preclinical and Phase 1 data for this compound to inform the scientific community of its developmental status and proposed mechanism.
Section 1: Standard of Care for MAC Lung Disease
The treatment of MAC lung disease is guided by recommendations from the American Thoracic Society (ATS) and the Infectious Diseases Society of America (IDSA).[9][10] The therapeutic strategy is dependent on the clinical and radiographic presentation of the disease.
Treatment Regimens
The cornerstone of treatment is a three-drug regimen to prevent the development of macrolide resistance.[2][3] Treatment should be continued for at least 12 months after the patient's sputum cultures become negative.[9][11]
Table 1: Standard of Care Regimens for MAC Lung Disease
| Disease Presentation | Recommended Regimen | Dosage | Duration |
| Nodular/Bronchiectatic Disease | Azithromycin + Ethambutol + Rifampin (Thrice-weekly) | Azithromycin: 500 mgEthambutol: 25 mg/kgRifampin: 600 mg | At least 12 months after culture conversion |
| Clarithromycin + Ethambutol + Rifampin (Thrice-weekly) | Clarithromycin: 1000 mgEthambutol: 25 mg/kgRifampin: 600 mg | At least 12 months after culture conversion | |
| Cavitary or Severe Nodular/Bronchiectatic Disease | Azithromycin + Ethambutol + Rifampin/Rifabutin (Daily) | Azithromycin: 250-500 mgEthambutol: 15 mg/kgRifampin: 600 mg or Rifabutin: 150-300 mg | At least 12 months after culture conversion |
| Clarithromycin + Ethambutol + Rifampin/Rifabutin (Daily) | Clarithromycin: 500-1000 mgEthambutol: 15 mg/kgRifampin: 600 mg or Rifabutin: 150-300 mg | At least 12 months after culture conversion | |
| Refractory Disease (No culture conversion after 6 months) | Addition of Amikacin Liposome Inhalation Suspension (ALIS) to the multi-drug regimen. | 590 mg once daily via nebulizer | At least 12 months after culture conversion |
Experimental Protocols for Standard of Care Efficacy
The efficacy of the standard of care regimens has been established through numerous clinical trials and observational studies. A key endpoint in these studies is the conversion of sputum cultures from positive to negative for MAC.
Example Protocol: Sputum Culture Conversion
-
Patient Population: Adults with a diagnosis of MAC pulmonary disease meeting ATS/IDSA diagnostic criteria.
-
Treatment: Initiation of a guideline-based multi-drug regimen.
-
Specimen Collection: Sputum samples are collected from patients at baseline and then at monthly or bi-monthly intervals.[12]
-
Microbiological Analysis: Sputum samples are decontaminated and cultured on both solid and liquid media suitable for the growth of MAC.
-
Endpoint: Sputum culture conversion is defined as three consecutive monthly sputum cultures that are negative for MAC growth.
-
Follow-up: After culture conversion, patients continue treatment for an additional 12 months to prevent relapse.
Management Workflow for MAC Lung Disease
The following diagram illustrates the typical clinical workflow for managing a patient with suspected or confirmed MAC lung disease.
Section 2: this compound (SPR720) - An Investigational Agent
This compound is an orally administered phosphate prodrug of SPR719, a novel aminobenzimidazole.[7][13] It represents a new class of antibacterial agents with a mechanism of action distinct from currently approved drugs for MAC disease.
Mechanism of Action
SPR719, the active metabolite of this compound, targets the ATPase activity of the bacterial DNA gyrase B (GyrB) subunit.[7][8] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[6][14] By inhibiting the ATPase activity of GyrB, SPR719 prevents the negative supercoiling of DNA, leading to bacterial cell death.[8][14] This mechanism is different from fluoroquinolones, which target the GyrA subunit of DNA gyrase.[6]
Preclinical and Phase 1 Data
-
In Vitro Activity: SPR719 has demonstrated activity against a range of clinically relevant mycobacteria, including MAC isolates.[7][15]
-
Animal Models: In a murine model of chronic M. tuberculosis infection, this compound demonstrated efficacy comparable to moxifloxacin.[6]
-
Phase 1 Human Data: A first-in-human, randomized, placebo-controlled trial in healthy volunteers found that this compound was well-tolerated at daily doses up to 1000 mg for up to 14 days.[15][16] The most common adverse events were mild to moderate gastrointestinal issues (nausea, vomiting, diarrhea) and headache.[15][16] The pharmacokinetic profile supported the potential for once-daily dosing.[16]
Clinical Development Status
A Phase 2 clinical trial (NCT04553406) designed to evaluate the efficacy, safety, and pharmacokinetics of this compound in patients with MAC pulmonary disease was initiated.[6] However, Spero Therapeutics announced the termination of this trial due to business reasons.[6] Consequently, there is no clinical data on the efficacy of this compound in treating MAC disease.
Section 3: Comparative Analysis and Future Outlook
A direct comparison of the efficacy and safety of this compound combination therapy with the standard of care for MAC disease is not possible due to the lack of Phase 2/3 clinical trial data for this compound.
Table 2: Comparison of Standard of Care and this compound
| Feature | Standard of Care | This compound (SPR720) |
| Mechanism of Action | Inhibition of protein synthesis (macrolides), arabinogalactan synthesis (ethambutol), and RNA synthesis (rifamycins). | Inhibition of bacterial DNA gyrase B (GyrB) ATPase activity.[7][8] |
| Components | Multi-drug regimen (typically 3 drugs).[2][3] | Investigational as a single agent to be used in a combination regimen. |
| Administration | Oral (most agents), Inhaled (ALIS). | Oral.[7] |
| Clinical Efficacy Data in MAC | Established through extensive clinical trials and practice.[4] | None available; Phase 2 trial was terminated.[6] |
| Known Side Effects | Gastrointestinal intolerance, hepatotoxicity, ocular toxicity, drug-drug interactions.[5] | Phase 1 data in healthy volunteers showed mainly mild to moderate gastrointestinal events and headache.[15][16] |
| Development Status | Guideline-recommended standard therapy. | Investigational; clinical development for MAC disease is not currently active. |
Future Outlook:
The treatment of MAC lung disease remains challenging, with a clear need for new, better-tolerated, and more effective oral therapies to shorten treatment duration and improve outcomes. Novel mechanisms of action, such as that of this compound, are of high interest to the research community. While the clinical development of this compound for MAC disease has been halted, the preclinical data and novel mechanism of action may warrant further investigation in the future or inform the development of other GyrB inhibitors. For now, the multi-drug, macrolide-based regimen remains the global standard of care. Researchers and clinicians will continue to rely on optimizing current therapies and managing their toxicities until new, clinically proven alternatives become available.
References
- 1. Standardized Combination Antibiotic Treatment of Mycobacterium avium Complex Lung Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. droracle.ai [droracle.ai]
- 4. M. avium Complex Pulmonary Infections: Therapeutic Obstacles and Progress in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. SPR720 (this compound) | Working Group for New TB Drugs [newtbdrugs.org]
- 7. Portico [access.portico.org]
- 8. tandfonline.com [tandfonline.com]
- 9. thoracic.org [thoracic.org]
- 10. atsjournals.org [atsjournals.org]
- 11. droracle.ai [droracle.ai]
- 12. Treat Nontuberculous Mycobacterial (NTM) Lung Disease | NTMFacts [ntmfacts.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. First-in-Human Evaluation of the Safety, Tolerability, and Pharmacokinetics of SPR720, a Novel Oral Bacterial DNA Gyrase (GyrB) Inhibitor for Mycobacterial Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 1288. Phase 1 First-in-Human Single- and Multiple-Ascending Dose Trial Demonstrates Pharmacokinetics (PK) and Tolerability of SPR720, an Oral DNA GyrB Inhibitor for Mycobacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
Fobrepodacin's Safety Profile: A Comparative Analysis with Existing NTM Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profile of the investigational drug Fobrepodacin (SPR720) with established therapies for Nontuberculous Mycobacterial (NTM) disease. The information is intended to support research and drug development efforts in this challenging therapeutic area.
Executive Summary
This compound, a novel oral DNA gyrase inhibitor, has been under investigation for the treatment of NTM pulmonary disease. However, its development was recently suspended following a Phase 2a clinical trial that did not meet its primary endpoint and raised potential dose-limiting safety concerns, specifically hepatotoxicity at higher doses[1][2]. This contrasts with the known adverse event profiles of current multi-drug NTM regimens, which are primarily associated with gastrointestinal intolerance, ototoxicity, and ocular toxicity. This guide presents a detailed comparison of the available safety data, outlines the experimental methodologies for safety evaluation, and provides visualizations of key pathways and processes.
Comparative Safety Data
The following tables summarize the reported adverse events for this compound and the standard-of-care (SOC) drugs for NTM treatment. It is important to note that direct comparison is challenging due to differences in study populations, duration of treatment, and methodologies for data collection.
Table 1: Comparison of Key Adverse Events of this compound and Standard NTM Therapies
| Adverse Event Category | This compound (SPR720) | Standard NTM Regimen (Macrolide + Rifamycin + Ethambutol) | Amikacin Liposome Inhalation Suspension (ALIS) |
| Hepatic | Reversible Grade 3 hepatotoxicity (3 cases at 1000mg/day in Phase 2a)[1][2] | Hepatotoxicity (Rifamycin) | Not a prominent reported side effect |
| Gastrointestinal | Nausea, vomiting, diarrhea (mild to moderate, dose-dependent in Phase 1) | Nausea, vomiting, diarrhea, abdominal pain (Macrolides) | Not a prominent reported side effect |
| Neurological | Headache (mild to moderate, dose-dependent in Phase 1) | Peripheral neuropathy (Ethambutol - less common) | Dizziness |
| Ocular | No significant events reported | Optic neuritis, changes in visual acuity and color vision (Ethambutol) | Not a prominent reported side effect |
| Auditory/Vestibular | No significant events reported | Tinnitus, hearing loss (Macrolides - less common) | Ototoxicity (hearing loss, tinnitus, dizziness, vertigo) |
| Respiratory | No significant events reported | Not a prominent reported side effect | Dysphonia, cough, sore throat, bronchospasm[3][4][5] |
Table 2: Incidence of Selected Adverse Events
| Drug/Regimen | Adverse Event | Incidence Rate | Source |
| This compound (1000mg/day) | Grade 3 Hepatotoxicity | 3 of 25 patients in Phase 2a trial | [1][2] |
| Amikacin Liposome Inhalation Suspension (ALIS) | Dysphonia | ~47% | [6] |
| Amikacin Liposome Inhalation Suspension (ALIS) | Cough | High incidence, often managed with bronchodilators | [3][4] |
| Azithromycin-based regimen | Gastrointestinal disturbances | Common, leading to discontinuation in some patients | [7] |
| Ethambutol | Ocular toxicity | Dose and duration-dependent | [7] |
Experimental Protocols
Detailed experimental protocols for this compound's preclinical toxicology and clinical safety monitoring are not publicly available. However, based on regulatory guidelines and common practices in drug development, the following methodologies are typically employed.
Preclinical Toxicology Studies
Preclinical safety evaluation of a new chemical entity like this compound would have involved a comprehensive set of in vitro and in vivo studies designed to identify potential target organ toxicities and to establish a safe starting dose for human clinical trials. Spero Therapeutics has stated that this compound underwent a suite of preclinical in vitro and in vivo safety, toxicology, and ADME (absorption, distribution, metabolism, and excretion) studies[8][9]. These likely included:
-
In vitro toxicology:
-
Cytotoxicity assays: To assess the direct toxic effects of the compound on various cell lines.
-
Genotoxicity assays (e.g., Ames test, micronucleus test): To evaluate the potential for the drug to cause genetic mutations.
-
hERG channel assay: To assess the risk of drug-induced cardiac arrhythmias (QT prolongation).
-
-
In vivo toxicology:
-
Single-dose toxicity studies: To determine the maximum tolerated dose (MTD) and acute toxic effects in animal models (typically rodents and a non-rodent species).
-
Repeat-dose toxicity studies: To evaluate the toxicological effects of the drug after repeated administration over a defined period (e.g., 28 or 90 days). These studies were conducted in rats and non-human primates for this compound[2][10]. Key assessments would include clinical observations, body weight changes, food consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of all major organs.
-
Safety pharmacology studies: To investigate the potential undesirable pharmacodynamic effects of the drug on major physiological systems, including the cardiovascular, respiratory, and central nervous systems.
-
Reproductive and developmental toxicology studies: To assess the potential effects on fertility, embryonic and fetal development, and pre- and postnatal development.
-
Clinical Trial Safety Monitoring
The safety of participants in the this compound clinical trials (NCT03796910 and NCT05496374) would have been monitored through a rigorous and systematic process outlined in the clinical trial protocol. This typically includes:
-
Adverse Event (AE) and Serious Adverse Event (SAE) Reporting: Investigators are required to document and report all AEs and SAEs to the sponsor in a timely manner. An AE is any untoward medical occurrence in a patient administered a pharmaceutical product, which does not necessarily have a causal relationship with the treatment. An SAE is any AE that results in death, is life-threatening, requires hospitalization, or results in persistent or significant disability/incapacity.
-
Regular Clinical Monitoring: This includes physical examinations, vital sign measurements, and regular consultations with the study participants to assess their health and well-being.
-
Laboratory Monitoring: Frequent blood and urine tests are conducted to monitor for any signs of organ toxicity. For this compound, this would have included regular monitoring of liver function tests (ALT, AST, bilirubin) given the observed hepatotoxicity.
-
Electrocardiogram (ECG) Monitoring: To detect any potential effects on cardiac rhythm.
-
Data Safety Monitoring Board (DSMB): An independent group of experts that periodically reviews the accumulating safety data from a clinical trial to ensure the safety of the participants.
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
References
- 1. tennortherapeutics.com [tennortherapeutics.com]
- 2. stifel.com [stifel.com]
- 3. Treatment for non-tuberculous mycobacteria: challenges and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Study to Evaluate the Efficacy, Safety, Tolerability, and Pharmacokinetics of SPR720 as Compared With Placebo for the Treatment of Participants With Mycobacterium Avium Complex (MAC) Pulmonary Disease [meddatax.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. A Study to Evaluate the Efficacy, Safety, Tolerability, and Pharmacokinetics of SPR720 as Compared With Placebo for the Treatment of Participants With Mycobacterium Avium Complex (MAC) Pulmonary Disease | Clinical Research Trial Listing [centerwatch.com]
- 7. SPR720 | NTM Pulmonary Disease (PD) | Spero Therapeutics [sperotherapeutics.com]
- 8. newtbdrugs.org [newtbdrugs.org]
- 9. biospectrumasia.com [biospectrumasia.com]
- 10. sec.gov [sec.gov]
Safety Operating Guide
Proper Disposal of Fobrepodacin: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Fobrepodacin, an investigational oral antimicrobial agent. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory work with this compound.
Core Safety and Handling Summary
This compound is an orally active phosphate pro-agent of SPR719.[1] While specific hazard information for this compound is limited, it is prudent to handle it with the care required for investigational compounds. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling this substance. In the absence of a specific Safety Data Sheet (SDS) for this compound, the SDS for its disodium salt form provides the most relevant safety information.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound and its disodium salt. This information is crucial for understanding the compound's physical and chemical properties relevant to its handling and disposal.
| Property | Value | Source |
| This compound | ||
| Molecular Formula | C21H26FN6O6P | [1] |
| Molecular Weight | 508.44 g/mol | [1] |
| CAS Number | 1384984-31-9 | [1] |
| This compound Disodium | ||
| Storage Temperature (Stock Solution) | -80°C (6 months); -20°C (1 month) | [2] |
Experimental Protocols
Currently, there are no publicly available, peer-reviewed experimental protocols specifically detailing the disposal or neutralization of this compound. The disposal procedures outlined below are based on general best practices for pharmaceutical waste and information extrapolated from the Safety Data Sheet for this compound disodium.
Step-by-Step Disposal Procedure
The proper disposal of this compound waste is essential to prevent environmental contamination and ensure personnel safety. The following procedure should be followed for all waste streams containing this compound.
-
Segregation: At the point of generation, segregate this compound waste from other laboratory waste streams. This includes contaminated labware (e.g., vials, pipette tips), unused product, and contaminated PPE.
-
Waste Categorization: Categorize the waste as non-hazardous pharmaceutical waste unless otherwise specified by local regulations or if mixed with a hazardous substance.
-
Containment:
-
Solid Waste: Collect solid waste, such as contaminated gloves, bench paper, and empty vials, in a designated, clearly labeled, and sealed waste container.
-
Liquid Waste: Collect liquid waste, such as unused solutions, in a sealed, leak-proof container that is clearly labeled. Do not mix with other solvent waste streams unless compatible.
-
-
Disposal Vendor: All this compound waste must be disposed of through a licensed and approved chemical waste disposal vendor. Do not dispose of this compound down the drain or in regular trash.
-
Documentation: Maintain accurate records of the amount of this compound waste generated and its disposal date and method.
Mandatory Visualizations
The following diagrams illustrate the key procedural workflows for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
